(2-Bromothiazol-5-yl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLXHPPZGZESTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308101 | |
| Record name | 2-Bromo-5-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131748-92-0 | |
| Record name | 2-Bromo-5-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131748-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of (2-Bromothiazol-5-yl)methanamine in Modern Drug Discovery: A Technical Guide
Abstract
(2-Bromothiazol-5-yl)methanamine (CAS Number: 131748-92-0) has emerged as a cornerstone building block in contemporary medicinal chemistry, most notably for its integral role in the synthesis of potent epigenetic modulators. This technical guide provides an in-depth exploration of this versatile intermediate, offering a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and a critical analysis of its application in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights into the utilization of this key molecule.
Introduction: The Thiazole Moiety in Medicinal Chemistry
The thiazole ring system is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive component for designing molecules with diverse biological activities. The 2-aminothiazole framework, in particular, is a common feature in molecules targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This compound represents a strategically functionalized thiazole derivative, offering multiple reaction sites for the construction of complex molecular architectures.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and process development.
| Property | Value |
| CAS Number | 131748-92-0 |
| Molecular Formula | C₄H₅BrN₂S |
| Molecular Weight | 193.06 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light.[2][3] |
| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and DMSO. |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, P501.[2] |
Characterization Data: While a publicly available, peer-reviewed full dataset is not readily accessible, typical analytical characterization would involve:
-
¹H NMR: Expected signals would include a singlet for the thiazole ring proton, a singlet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons.
-
¹³C NMR: Resonances corresponding to the three carbons of the thiazole ring and the methylene carbon would be expected.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the presence of a bromine atom.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine and C=N and C-S stretching for the thiazole ring.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic route proceeds through the key intermediate, 2-bromothiazole-5-carbaldehyde.
Synthesis of the Precursor: 2-Bromothiazole-5-carbaldehyde
The synthesis of 2-bromothiazole-5-carbaldehyde (CAS 464192-28-7) is a critical first stage.[4] This can be achieved from readily available starting materials. The overall transformation involves the formation of the thiazole ring and subsequent functionalization.
Reductive Amination: The Final Transformation
The conversion of 2-bromothiazole-5-carbaldehyde to this compound is most effectively achieved through reductive amination.[5][6] This powerful and widely used reaction in organic synthesis involves the reaction of a carbonyl compound with an amine source to form an imine intermediate, which is then reduced in situ to the desired amine.[7]
Self-Validating Experimental Protocol: Synthesis of this compound
Objective: To provide a representative, detailed protocol for the synthesis of this compound via reductive amination of 2-bromothiazole-5-carbaldehyde.
Materials:
-
2-Bromothiazole-5-carbaldehyde
-
Ammonia (7N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromothiazole-5-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approximately 0.1-0.2 M concentration).
-
Imine Formation: Cool the solution to 0°C using an ice bath. To the stirred solution, add a 7N solution of ammonia in methanol (5.0-10.0 eq) dropwise. The excess ammonia is crucial to drive the equilibrium towards imine formation. Allow the reaction to stir at room temperature for 1-2 hours. Monitor the formation of the imine by TLC. Causality Insight: The use of a methanolic ammonia solution provides both the amine source and a suitable solvent. The excess of ammonia is necessary to outcompete the starting aldehyde for reaction with the reducing agent in the subsequent step.
-
Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture back to 0°C. Add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature does not rise significantly. Causality Insight: Sodium borohydride is a mild and selective reducing agent suitable for reducing the imine in the presence of the thiazole ring. Portion-wise addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate. Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0°C.
-
Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. To the resulting residue, add dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Causality Insight: The aqueous work-up removes inorganic salts and any remaining water-soluble impurities. The bicarbonate wash neutralizes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, to yield the pure product.
Applications in Drug Discovery: A Gateway to Potent Therapeutics
The primary and most significant application of this compound is as a key building block in the synthesis of inhibitors of Lysine-Specific Demethylase 1 (LSD1).[8][9]
The Role in the Synthesis of GSK2879552
This compound is a pivotal intermediate in the synthesis of GSK2879552, a potent and irreversible inhibitor of LSD1.[8][10] The primary amine of this compound serves as a nucleophile in a subsequent reaction, typically a reductive amination or an amide coupling, to construct the final complex structure of the drug candidate.
Lysine-Specific Demethylase 1 (LSD1) as a Therapeutic Target
LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine residues on histone H3, primarily at position 4 (H3K4).[11] The overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[11] By inhibiting LSD1, the methylation status of H3K4 is restored, leading to the re-expression of tumor suppressor genes and subsequent inhibition of cancer cell proliferation and survival.[12] GSK2879552, synthesized from this compound, binds to and irreversibly inhibits LSD1, demonstrating potent anti-tumor activity.[11]
Safety and Handling
As a reactive chemical intermediate, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, with its significance underscored by its role in the synthesis of the clinical-stage LSD1 inhibitor, GSK2879552. Its synthesis, while requiring careful execution, follows established and reliable chemical transformations. The continued exploration of thiazole-containing compounds in drug discovery ensures that this compound and its derivatives will remain important tools for the development of novel therapeutics targeting a range of human diseases. This guide provides the fundamental knowledge and practical insights necessary for its effective utilization in a research and development setting.
References
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Pearson+. (n.d.). The two most general amine syntheses are the reductive amination... Study Prep. [Link]
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Lead Sciences. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Nature Catalysis. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Semantic Scholar. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Nature Catalysis. [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
-
National Cancer Institute. (n.d.). Definition of LSD1 inhibitor GSK2879552. NCI Drug Dictionary. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Chemsrc. (2025). CAS#:1094070-77-5 | tert-Butyl (2-bromothiazol-5-yl)carbamate. [Link]
Visualizations
Caption: Role in the synthesis and action of GSK2879552.
Sources
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- 2. 131748-92-0|this compound|BLD Pharm [bldpharm.com]
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An In-depth Technical Guide to (2-Bromothiazol-5-yl)methanamine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (2-Bromothiazol-5-yl)methanamine, a key building block in medicinal chemistry and drug discovery. We will delve into its physical and chemical properties, provide detailed protocols for its synthesis and handling, and explore its applications, offering insights grounded in established scientific principles.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its prevalence stems from its ability to engage in a variety of biological interactions, acting as a versatile pharmacophore.[1][2] this compound, with its reactive bromine atom and primary amine, is a highly valuable synthon for the elaboration of more complex molecules targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4] The presence of the bromine at the 2-position offers a handle for cross-coupling reactions, while the aminomethyl group at the 5-position allows for amide bond formation and other nucleophilic additions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design. The compound is most commonly available as its hydrochloride salt for enhanced stability and handling.
Structural Information
Below is the chemical structure of this compound:
Caption: Chemical structure of this compound.
Tabulated Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salt.
| Property | This compound (Free Base) | This compound HCl |
| CAS Number | 131748-92-0[5][6] | 1001413-46-2[7][8] |
| Molecular Formula | C4H5BrN2S[5][6] | C4H6BrClN2S[7][8] |
| Molecular Weight | 193.06 g/mol [6] | 229.53 g/mol [7] |
| Appearance | Not specified (likely an oil or low-melting solid) | Solid |
| Purity | 98%[5] | 95%[8] |
| Storage Conditions | Inert atmosphere, 2-8°C, keep in dark place[6][9] | Inert atmosphere, 2-8°C[7][8] |
| Topological Polar Surface Area | 67.2 Ų[5] | Not available |
| XLogP3 | 0.9[5] | Not available |
| Hydrogen Bond Donor Count | 1[5] | Not available |
| Hydrogen Bond Acceptor Count | 3[5] | Not available |
| Rotatable Bond Count | 1[5] | Not available |
Synthesis and Purification
This compound is typically synthesized from a protected precursor, most commonly the tert-butoxycarbonyl (Boc)-protected amine. The synthesis can be conceptualized as a two-step process: synthesis of the Boc-protected intermediate and its subsequent deprotection.
Synthesis Pathway Overview
Caption: General synthetic route to this compound.
Experimental Protocols
Protocol 1: Deprotection of tert-Butyl ((2-bromothiazol-5-yl)methyl)carbamate to Yield the Hydrochloride Salt
The Boc protecting group is acid-labile and can be efficiently removed under acidic conditions.[10]
-
Materials:
-
tert-Butyl ((2-bromothiazol-5-yl)methyl)carbamate (1 equivalent)
-
4 M HCl in 1,4-dioxane (5-10 equivalents)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon supply for inert atmosphere
-
-
Procedure:
-
Dissolve tert-butyl ((2-bromothiazol-5-yl)methyl)carbamate in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.
-
Protocol 2: Conversion of the Hydrochloride Salt to the Free Base
The free amine can be liberated from its hydrochloride salt by treatment with a suitable base.
-
Materials:
-
This compound hydrochloride (1 equivalent)
-
Saturated aqueous sodium bicarbonate (NaHCO3) or 1 M sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or ethyl acetate
-
Separatory funnel
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the hydrochloride salt in water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of NaHCO3 or 1 M NaOH with stirring until the pH of the solution is basic (pH 8-9).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain this compound as the free base.
-
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the interplay of the 2-bromothiazole core and the primary aminomethyl substituent.
Reactivity of the 2-Bromothiazole Moiety
The bromine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution and is an excellent handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries for drug discovery.
Reactivity of the Aminomethyl Group
The primary amine of the aminomethyl group is a potent nucleophile and can readily undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Spectroscopic Characterization
-
¹H NMR:
-
A singlet for the thiazole proton.
-
A singlet for the methylene protons (CH2).
-
A broad singlet for the amine protons (NH2), which is exchangeable with D2O.
-
-
¹³C NMR:
-
Signals corresponding to the carbon atoms of the thiazole ring, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.
-
A signal for the methylene carbon.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) on a purified sample.[11]
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable building block in medicinal chemistry. The 2-aminothiazole core is present in a number of approved drugs, and this synthon provides a straightforward entry into novel analogs.[1] Its utility lies in its ability to be readily incorporated into larger molecules, allowing for the systematic exploration of structure-activity relationships (SAR). The development of novel anticancer, anti-inflammatory, and antimicrobial agents often involves the use of such versatile building blocks.[2][3][4]
Safety and Handling
This compound and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]
-
Hazard Statements: The hydrochloride salt is reported to have the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its dual functionality, with a reactive bromine atom and a primary amine, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, offering a solid foundation for researchers and scientists working with this important chemical intermediate. The protocols and data presented herein are intended to facilitate its effective and safe use in the laboratory.
References
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
This compound. Lead Sciences. [Link]
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This compound hydrochloride. Lead Sciences. [Link]
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Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. [Link]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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tert-Butyl ((2-bromothiazol-5-yl)methyl)carbamate. Lead Sciences. [Link]
-
A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. [Link]
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Addition reaction of 2‐bromothiazole with 2‐deoxyglyconolactones. ResearchGate. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
synthesis of (2-Bromothiazol-5-yl)methanamine starting materials
An In-depth Technical Guide to the Synthesis of (2-Bromothiazol-5-yl)methanamine: Starting Materials and Core Strategies
Introduction: The Significance of a Versatile Building Block
This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring a reactive bromine atom for cross-coupling reactions and a primary amine for amide bond formation or further derivatization, makes it an invaluable scaffold for constructing complex molecular architectures. This guide, intended for researchers, medicinal chemists, and process development scientists, provides an in-depth exploration of the primary synthetic routes to this key intermediate, focusing on the strategic selection of starting materials and the causal logic behind established experimental protocols.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key precursors and strategic bond disconnections. This process reveals several convergent pathways originating from common, commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
This analysis highlights three primary strategic approaches:
-
Reductive Amination: A direct and efficient route starting from 2-bromothiazole-5-carbaldehyde.
-
Nucleophilic Substitution: Installation of the amine via displacement of a halide from a 2-bromo-5-(halomethyl)thiazole intermediate.
-
Thiazole Ring Construction: Building the core heterocycle with the required functionalities already in place or easily accessible, often starting from 2-aminothiazole derivatives.
Pathway 1: The Reductive Amination Strategy
This is arguably the most common and efficient laboratory-scale synthesis due to its high functional group tolerance and operational simplicity. The key intermediate is 2-bromothiazole-5-carbaldehyde.
Step 1A: Synthesis of 2-Bromothiazole-5-carbaldehyde
The introduction of a formyl group onto the 2-bromothiazole ring is typically achieved via a Grignard reaction or metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Reaction Rationale: 2-bromothiazole undergoes a halogen-metal exchange with a strong base like n-butyllithium or forms a Grignard reagent. The resulting nucleophilic carbon at the C2 position then attacks the electrophilic carbonyl carbon of DMF. Subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde.[1]
Experimental Protocol: Grignard-based Formylation of 2-Bromothiazole [1]
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 2-bromothiazole in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating or a crystal of iodine may be required to initiate the reaction.
-
Formylation: Cool the resulting Grignard solution to 0°C. Slowly add a solution of N,N-dimethylformamide (DMF) in anhydrous THF, maintaining the temperature below 10°C.
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Cool the mixture again to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-bromothiazole-5-carbaldehyde as a solid.[2][3]
Step 1B: Reductive Amination
With the aldehyde in hand, the final step is the formation of the primary amine. This is achieved by condensing the aldehyde with an ammonia source to form an imine in situ, which is then immediately reduced.
Reaction Rationale: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the aldehyde before imine formation and is tolerant of the slightly acidic conditions that favor imine formation. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used.[4][5]
Experimental Protocol: Reductive Amination of 2-Bromothiazole-5-carbaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromothiazole-5-carbaldehyde[3] in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Source: Add an ammonia source. A solution of ammonia in methanol (7N) or ammonium acetate are common choices.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride in portions, monitoring for gas evolution. The reaction is typically stirred at room temperature overnight.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting crude amine can be purified by silica gel chromatography or by conversion to its hydrochloride salt for easier handling and purification.[6]
Caption: Workflow for the Reductive Amination Strategy.
Pathway 2: The Halide Displacement Strategy
This pathway involves the synthesis of a reactive 5-(halomethyl)thiazole intermediate, which then undergoes nucleophilic substitution with an amine source. This route often begins with the synthesis of a thiazole ring bearing a carboxylic acid ester at the 5-position.
Step 2A: Synthesis of Ethyl 2-bromothiazole-5-carboxylate
This intermediate is typically synthesized from ethyl 2-aminothiazole-5-carboxylate. The process involves a Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction.[7]
-
Hantzsch Synthesis: Reaction of an α-haloketone (or equivalent) with a thioamide. For this target, reacting thiourea with ethyl bromopyruvate would yield the 2-aminothiazole core.
-
Sandmeyer Reaction: The 2-amino group is converted to a diazonium salt using sodium nitrite under acidic conditions (e.g., HBr/H₂SO₄). This unstable intermediate is then treated with a copper(I) bromide catalyst to install the bromine atom, displacing nitrogen gas.[7]
Step 2B: Reduction to 2-Bromo-5-(hydroxymethyl)thiazole
The ester functionality is reduced to a primary alcohol.
Reaction Rationale: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are effective for this transformation. The choice depends on scale and compatibility with other functional groups. LiAlH₄ is powerful but requires strictly anhydrous conditions and a careful quench.
Experimental Protocol: Ester Reduction
-
Reaction Setup: Dissolve ethyl 2-bromothiazole-5-carboxylate in an anhydrous ether solvent like THF or diethyl ether under an inert atmosphere.
-
Reduction: Cool the solution to 0°C or -78°C. Slowly add a solution of LiAlH₄ or DIBAL-H.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction cautiously. For LiAlH₄, a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is standard.
-
Purification: After filtration to remove aluminum salts, the filtrate is dried and concentrated to yield 2-bromo-5-(hydroxymethyl)thiazole, which can often be used without further purification.[8]
Step 2C: Conversion of Alcohol to 2-Bromo-5-(chloromethyl)thiazole
The primary alcohol is converted to a more reactive leaving group, typically a chloride or bromide.
Reaction Rationale: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are standard for this conversion. Thionyl chloride is often convenient as the byproducts (SO₂ and HCl) are gaseous.
Step 2D: Introduction of the Amine Group
The final step involves displacement of the halide. Two common methods are direct amination and the Gabriel synthesis.
-
Direct Amination: Involves treating the halide with a large excess of ammonia. This method can suffer from over-alkylation, leading to secondary and tertiary amine byproducts.
-
Gabriel Synthesis: A more controlled method. The halide is first reacted with potassium phthalimide. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine hydrate, to release the desired primary amine, avoiding over-alkylation.
Experimental Protocol: Gabriel Synthesis
-
Phthalimide Alkylation: Dissolve 2-bromo-5-(chloromethyl)thiazole and potassium phthalimide in a polar aprotic solvent like DMF and heat the mixture (e.g., 60-80°C) until the starting material is consumed.
-
Hydrazinolysis: Cool the reaction mixture, add ethanol, and then add hydrazine hydrate. Reflux the mixture, which will cause the phthalhydrazide byproduct to precipitate.
-
Isolation: After cooling, filter off the precipitate. The filtrate is typically acidified, washed with an organic solvent to remove non-basic impurities, and then basified to liberate the free amine.
-
Purification: Extract the amine into an organic solvent, dry, and concentrate. The product can be purified by chromatography or crystallization of a salt.
Comparison of Synthetic Strategies
| Strategy | Key Intermediate | Number of Steps (from simple precursors) | Advantages | Disadvantages |
| Reductive Amination | 2-Bromothiazole-5-carbaldehyde | 2-3 | High yield, high purity, operational simplicity, convergent. | Requires synthesis of the aldehyde, which can be sensitive. |
| Halide Displacement | 2-Bromo-5-(halomethyl)thiazole | 4-5 | Utilizes well-established, robust reactions. | Longer synthetic sequence, potential for over-alkylation in direct amination. |
Conclusion
The synthesis of this compound can be approached through several reliable pathways. For laboratory-scale synthesis and rapid analog generation, the reductive amination of 2-bromothiazole-5-carbaldehyde stands out as the most efficient and direct method. Its convergence and the mild conditions of the final step make it highly attractive. The halide displacement route, while longer, is built upon fundamental and scalable reactions, making it a viable alternative, particularly if the ester or alcohol intermediates are readily available. The choice of strategy will ultimately depend on the starting material availability, required scale, and the specific expertise of the research team. This guide provides the foundational knowledge for scientists to make informed decisions and execute these syntheses with confidence and precision.
References
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]
- Google Patents. (n.d.). EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
- Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
Kharkiv University Bulletin. Chemical Series. (2022, October 12). New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. Retrieved from [Link]
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European Patent Office. (n.d.). EP 0446913 A1 - Process for the preparation of chlorothiazole derivatives. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Retrieved from [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole.
-
National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Retrieved from [Link]].pdf
-
Chemical Communications (RSC Publishing). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxymethyl-thiazole-5-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]
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An In-Depth Technical Guide to (2-Bromothiazol-5-yl)methanamine: A Versatile Building Block in Medicinal Chemistry
This technical guide provides a comprehensive overview of (2-Bromothiazol-5-yl)methanamine, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and its significant applications in the synthesis of pharmacologically active compounds. This document is intended to serve as a practical resource, offering not just theoretical knowledge but also actionable insights and experimental context.
Core Molecular Attributes of this compound
This compound is a bifunctional molecule featuring a reactive bromine atom on a thiazole ring and a primary aminomethyl group. This unique arrangement of functional groups makes it a highly valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures with potential therapeutic applications.
The fundamental properties of this compound are summarized in the table below. It is important to note that this compound is often supplied and used as its hydrochloride salt to improve stability and handling.
| Property | This compound | This compound hydrochloride |
| CAS Number | 131748-92-0[1] | 1001413-46-2[2] |
| Molecular Formula | C₄H₅BrN₂S[1] | C₄H₆BrClN₂S[2] |
| Molecular Weight | 193.06 g/mol | 229.53 g/mol [2] |
| Appearance | Solid (typical) | Solid (typical) |
| Storage Conditions | Inert atmosphere, 2-8°C, keep in dark place[1] | Inert atmosphere, 2-8°C[2] |
| SMILES | NCC1=CN=C(Br)S1[1] | NCC1=CN=C(Br)S1.[H]Cl[2] |
Synthesis and Chemical Reactivity: A Scientist's Perspective
The synthesis of this compound is not explicitly detailed in readily available literature, however, its synthesis can be inferred from established methods for preparing substituted 2-aminothiazoles. A common and logical synthetic route would involve the Hantzsch thiazole synthesis, followed by functional group interconversion.
A plausible synthetic workflow is outlined below. The rationale behind this proposed pathway is to first construct the core 2-aminothiazole ring and then introduce the required functional groups.
Caption: Proposed synthetic workflow for this compound.
The reactivity of this compound is dominated by its two primary functional groups:
-
The 2-Bromo Group: This bromine atom is susceptible to displacement by nucleophiles and is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 2-position of the thiazole ring. The electron-withdrawing nature of the thiazole ring enhances the reactivity of the bromine atom in these transformations.
-
The Aminomethyl Group: The primary amine is a versatile nucleophile that can readily undergo acylation, alkylation, and reductive amination to form a diverse array of derivatives. This functionality is crucial for linking the thiazole core to other molecular fragments, a common strategy in drug design to modulate solubility, cell permeability, and target binding.
Applications in Drug Development: Leveraging the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[3] Its prevalence stems from its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, as well as its favorable pharmacokinetic properties. Derivatives of 2-aminothiazoles have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4]
This compound serves as a key starting material for the synthesis of more complex molecules that retain the desirable features of the 2-aminothiazole core while allowing for diversification at two key positions.
3.1. Anticancer Agents
The 2-aminothiazole scaffold is a core component of several approved and investigational anticancer drugs. For instance, Dasatinib, a potent tyrosine kinase inhibitor, features a 2-aminothiazole moiety. The synthesis of analogs of such drugs often relies on intermediates like this compound to explore structure-activity relationships (SAR).
3.2. Antimicrobial Agents
Derivatives of 2-aminothiazoles have shown significant activity against a range of bacterial and fungal pathogens.[4] The ability to readily modify both the 2- and 5-positions of the thiazole ring using this compound allows for the systematic optimization of antimicrobial potency and spectrum.
3.3. Anti-inflammatory and Other Therapeutic Areas
The versatility of the 2-aminothiazole scaffold extends to other therapeutic areas, including the development of anti-inflammatory agents. The ease of derivatization of this compound makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening in various disease models.
Experimental Protocols: A Practical Guide
The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for compounds like this compound. This protocol is adapted from established procedures for similar 2-bromothiazole derivatives and is provided for illustrative purposes.[2]
Protocol: Suzuki-Miyaura Coupling of a 2-Bromothiazole Derivative
Objective: To couple an arylboronic acid to the 2-position of the thiazole ring.
Materials:
-
This compound derivative (e.g., with a protected amine) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add the this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (5 mol%), and the base (2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times to ensure the exclusion of oxygen.
-
Add the anhydrous solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Self-Validation: The success of the reaction can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and MS) of the purified product with the expected data for the target molecule. The disappearance of the starting material signals and the appearance of new signals corresponding to the coupled product in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will confirm the successful synthesis.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a reactive bromine atom and a primary aminomethyl group on a biologically relevant 2-aminothiazole scaffold provides a powerful platform for the synthesis of a wide range of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this compound in their drug discovery and development efforts.
References
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of -. [Link]
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central. [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
Sources
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- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
Solubility Profile of (2-Bromothiazol-5-yl)methanamine: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract: (2-Bromothiazol-5-yl)methanamine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its solubility characteristics in various organic solvents are paramount for optimizing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the compound's solubility, beginning with its fundamental physicochemical properties. It offers a predictive framework for solubility based on intermolecular forces and culminates in a robust, step-by-step experimental protocol for accurate quantitative determination. This document is intended to equip researchers, chemists, and formulation scientists with the theoretical knowledge and practical tools necessary to effectively work with this versatile intermediate.
Physicochemical Characterization: The Foundation of Solubility
Understanding the inherent properties of this compound is the first step in predicting its behavior in solution. The molecule's structure dictates its polarity, capacity for hydrogen bonding, and overall molecular interactions, which are the primary drivers of solubility.
The structure consists of a polar thiazole ring containing nitrogen and sulfur heteroatoms, a bromine substituent which adds to the molecular weight and polarizability, and a primary aminomethyl group (-CH₂NH₂) which is a key site for hydrogen bonding.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 131748-92-0 | [1][2] |
| Molecular Formula | C₄H₅BrN₂S | [1][2] |
| Molecular Weight | 193.06 g/mol | [1] |
| Appearance | Solid (Typical) | [3] |
| Hydrogen Bond Donors | 2 (from -NH₂) | - |
| Hydrogen Bond Acceptors | 2 (from thiazole N and S) | - |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1][2] |
These properties suggest a molecule with significant polar characteristics and the ability to engage in multiple types of intermolecular interactions, which will be explored in the following section.
Theoretical Solubility Profile: A Predictive Analysis
The principle of "like dissolves like" provides a strong framework for predicting solubility. We can classify solvents into three main categories—polar protic, polar aprotic, and nonpolar—and anticipate the solubility of this compound based on the potential for favorable solute-solvent interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the primary amine group (-NH₂) on this compound, strong hydrogen bonding interactions are expected with these solvents. Therefore, high solubility is predicted in polar protic solvents like methanol and ethanol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them. The polar thiazole ring and the C-Br bond will facilitate strong dipole-dipole interactions. The amine group can still donate hydrogen bonds to acceptor sites on the solvent (e.g., the oxygen in DMSO). Consequently, good to moderate solubility is predicted .
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The significant polarity and hydrogen bonding capability of this compound are mismatched with the nonpolar nature of these solvents. As a result, low to negligible solubility is predicted .
The following diagram illustrates the key intermolecular forces at play.
Caption: Predicted intermolecular interactions driving solubility.
Experimental Protocol for Quantitative Solubility Determination
While theoretical predictions are valuable, empirical determination is essential for accurate data. The isothermal shake-flask method is a gold-standard technique for measuring the solubility of a solid in a solvent. This protocol ensures that equilibrium is reached and provides a reliable quantitative result.
Principle
An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount (e.g., 10 mg) of this compound and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (in which it is freely soluble, like methanol) to create a stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).
-
-
HPLC Method Development & Calibration:
-
Develop an HPLC method capable of resolving the analyte from any solvent peaks. A C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area versus concentration. Ensure the curve has an R² value > 0.99 for linearity.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a series of vials (e.g., add ~20 mg to each vial). The key is to ensure solid material remains after equilibrium is reached.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be run to confirm the minimum time to equilibrium.
-
-
Sample Processing and Analysis:
-
After agitation, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear saturated solution) into a syringe.
-
Attach a 0.22 µm syringe filter and discard the first few drops to prime the filter.
-
Filter the remaining solution into a clean HPLC vial.
-
Perform an immediate, accurate dilution of the filtrate with the mobile phase to bring the concentration within the range of the calibration curve. The dilution factor must be recorded precisely.
-
Inject the diluted sample into the HPLC and determine the peak area.
-
Workflow Visualization
Caption: Experimental workflow for the shake-flask solubility method.
Data Calculation and Reporting
The final solubility is calculated by taking the concentration obtained from the HPLC analysis and accounting for the dilution factor.
Equation: Solubility (mg/mL) = C_hplc × DF
Where:
-
C_hplc is the concentration of the diluted sample determined from the HPLC calibration curve (in mg/mL).
-
DF is the dilution factor (e.g., if 100 µL of filtrate was diluted to 10 mL, DF = 10 / 0.1 = 100).
Results should be reported in a clear, tabular format, specifying the solvent and the temperature at which the measurement was conducted.
Table 2: Template for Reporting Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |
Safety and Handling Considerations
This compound and its hydrochloride salt are classified as hazardous substances.[1][4]
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin irritation and serious eye damage.[1][4]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Avoid breathing dust or vapors.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere as recommended by the supplier.[1][2][3]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5]
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
The solubility of this compound is governed by its polar nature and its capacity for hydrogen bonding. It is predicted to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For drug discovery and development applications requiring precise data, the isothermal shake-flask method coupled with HPLC analysis provides a reliable and accurate means of quantification. By combining theoretical understanding with rigorous experimental practice, researchers can effectively manage the solubility challenges associated with this important chemical intermediate, paving the way for more efficient synthesis and formulation.
References
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Athabasca University. Solubility of Organic Compounds. Available at: [Link]
-
Lead Sciences. This compound hydrochloride. Available at: [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent?. Available at: [Link]
-
KEIMFARBEN GMBH. Safety data sheet. Available at: [Link]
-
SALTISE, McGill University. Organic Chemistry: Introduction to Solubility. Available at: [Link]
-
MBL Life Science. Safety Data Sheet. Available at: [Link]
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University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Lead Sciences. This compound. Available at: [Link]
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- 3. (5-Bromothiazol-2-yl)methanamine hydrochloride | 1414958-88-5 [sigmaaldrich.com]
- 4. 1414958-88-5|(5-Bromothiazol-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
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- 6. mblbio.com [mblbio.com]
An In-depth Technical Guide to the Safe Handling of (2-Bromothiazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromothiazol-5-yl)methanamine and its derivatives are pivotal intermediates in the synthesis of novel pharmaceutical compounds. As with any reactive chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses associated with this compound, drawing upon available safety data for the compound and its structural analogs.
Introduction: The Significance of this compound in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The introduction of a bromomethyl group at the 5-position of the 2-bromothiazole core provides a versatile handle for further chemical modifications, making this compound a valuable building block in drug discovery. Its structural motifs are explored for their potential in developing novel therapeutics targeting a range of diseases. The inherent reactivity of the brominated thiazole and the primary amine functionality, however, necessitates a detailed and cautious approach to its handling and use in a laboratory setting. This guide aims to provide the necessary framework for its safe utilization.
Physicochemical and Hazard Profile
A foundational aspect of safe chemical handling is a clear understanding of the substance's intrinsic properties and associated hazards.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 131748-92-0 | [1][2][3] |
| Molecular Formula | C4H5BrN2S | [1][2][3] |
| Molecular Weight | 193.06 g/mol | [2] |
| Appearance | Not explicitly stated, likely a solid or liquid | N/A |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [1][2] |
Hazard Identification and GHS Classification
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from suppliers provides the following GHS hazard classification. It is crucial to treat this compound with the indicated level of caution.
Signal Word: Danger[2]
Hazard Pictograms:
-
GHS05: Corrosion
-
GHS07: Exclamation Mark
-
GHS08: Health Hazard
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P330: Rinse mouth.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Risk Assessment and Mitigation: A Proactive Approach
A thorough risk assessment is the cornerstone of laboratory safety. The following workflow should be adopted before commencing any work with this compound.
Caption: A logical workflow for risk assessment before handling this compound.
Standard Operating Procedures for Safe Handling
Adherence to a well-defined Standard Operating Procedure (SOP) is critical for minimizing risk.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust. The fume hood sash should be kept at the lowest practical height.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
Caption: Essential Personal Protective Equipment for handling this compound.
Handling and Storage Protocol
-
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leaks before opening.
-
Open the package in a fume hood.
-
Verify the label and integrity of the primary container.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers within a fume hood.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Close the container tightly immediately after use.
-
-
Storage:
-
Waste Disposal:
-
Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Do not dispose of this chemical down the drain.
-
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is crucial.
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Accidental Release Measures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the appropriate safety personnel.
Synthesis and Reactivity Considerations
The reactivity of this compound is dictated by the nucleophilic primary amine and the electrophilic carbon atom attached to the bromine on the thiazole ring. It is expected to be incompatible with strong oxidizing agents and strong acids. Reactions should be planned and executed with a clear understanding of these reactive sites to avoid uncontrolled reactions.
Conclusion: A Culture of Safety
This compound is a valuable tool in the arsenal of medicinal chemists. However, its potential hazards demand a culture of safety built on a foundation of knowledge, preparedness, and strict adherence to established protocols. By implementing the guidelines outlined in this document, researchers can mitigate risks and safely harness the synthetic potential of this important building block.
References
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A Technical Guide to (2-Bromothiazol-5-yl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of (2-Bromothiazol-5-yl)methanamine hydrochloride, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, reactivity profile, and its significant applications, particularly in the development of targeted therapeutics. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile compound in their research endeavors.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its prevalence in medicinal chemistry stems from its ability to engage in key hydrogen bonding interactions with biological targets, such as the hinge region of kinase ATP-binding sites.[3] This has rendered the 2-aminothiazole scaffold a "privileged structure" in the design of potent and selective inhibitors for a variety of enzymes.[3] this compound hydrochloride serves as a strategically functionalized synthon, offering multiple reaction sites for the construction of complex molecular libraries.
Physicochemical and Spectroscopic Properties
This compound hydrochloride is a solid at room temperature, typically supplied with a purity of 95% or higher.[4][5] For optimal stability, it should be stored in an inert atmosphere at 2-8°C.[1][6]
| Property | Value | Source(s) |
| CAS Number | 1001413-46-2 | [1] |
| Molecular Formula | C4H6BrClN2S | [1][4] |
| Molecular Weight | 229.53 g/mol | [1] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C | [1][4] |
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiazole proton, a singlet for the methylene protons (CH2), and a broad singlet for the amine protons (NH2), which may exchange with D2O. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and the thiazole ring. For the related compound 2-bromothiazole, signals are observed around 7.6 ppm and 7.3 ppm.[4]
-
¹³C NMR: The carbon NMR would display four distinct signals corresponding to the two carbons of the thiazole ring, the methylene carbon, and the carbon bearing the bromine atom.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Hantzsch Thiazole Synthesis of 2-Amino-5-(chloromethyl)thiazole
-
To a stirred solution of thiourea in ethanol, add 1,3-dichloroacetone dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Causality: The Hantzsch synthesis is a classic and efficient method for constructing the thiazole ring from a thioamide and an α-haloketone.[7]
Step 2: Sandmeyer-type Reaction to 2-Bromo-5-(chloromethyl)thiazole
-
Dissolve 2-amino-5-(chloromethyl)thiazole in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
To the resulting diazonium salt solution, add a solution of copper(I) bromide in hydrobromic acid.
-
Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a bromine.
Step 3: Nucleophilic Substitution to 2-Bromo-5-(azidomethyl)thiazole
-
Dissolve 2-bromo-5-(chloromethyl)thiazole in a polar aprotic solvent such as DMF.
-
Add sodium azide and heat the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the azide intermediate.
Causality: The azide is introduced as a precursor to the amine, as direct amination can be challenging and lead to side products.
Step 4: Reduction to this compound (Free Base)
-
Dissolve the azide intermediate in a suitable solvent like THF or methanol.
-
Perform the reduction using a method such as the Staudinger reaction (triphenylphosphine followed by water) or catalytic hydrogenation (H₂, Pd/C).
-
After the reaction is complete, work up accordingly to isolate the free amine.
Causality: Both the Staudinger reaction and catalytic hydrogenation are effective methods for the reduction of azides to primary amines.
Step 5: Salt Formation to this compound hydrochloride
-
Dissolve the free base in a suitable solvent such as diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
Collect the precipitated hydrochloride salt by filtration, wash with the solvent, and dry under vacuum.
Causality: The hydrochloride salt is often preferred for its improved stability and handling properties compared to the free base.
Reactivity and Synthetic Applications
The chemical reactivity of this compound hydrochloride is dictated by the interplay of its functional groups: the 2-bromo substituent, the 5-aminomethyl group, and the thiazole ring itself.
Reactivity Profile
Caption: Key reactive sites and corresponding reaction types for this compound hydrochloride.
The 2-bromo position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[3][8] This allows for the introduction of a wide variety of substituents at this position, making it a powerful tool for library synthesis. The bromine at the 2-position of the thiazole ring is activated towards these reactions due to the electron-deficient nature of the ring.[8]
The primary amine of the 5-aminomethyl group readily undergoes N-acylation and N-alkylation reactions, providing another avenue for derivatization and the attachment of pharmacophoric groups.[1]
Application in Drug Discovery: A Kinase Inhibitor Building Block
The 2-aminothiazole scaffold is a key component of several kinase inhibitors.[2][3][9][10] A prominent example is Dasatinib, a potent inhibitor of the Bcr-Abl kinase and Src family kinases, used in the treatment of chronic myeloid leukemia (CML).[2][11] this compound hydrochloride can serve as a versatile starting material for the synthesis of Dasatinib analogues and other kinase inhibitors.
The general strategy involves using the aminomethyl group as a point of attachment for a side chain that interacts with one part of the kinase active site, while the 2-bromo position can be modified via cross-coupling to introduce a group that interacts with another part of the active site.
Safety and Handling
This compound hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Hazard Statements: H302, H315, H319, H335[1]
Precautionary Statements: P261, P305+P351+P338[1]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic placement of reactive functional groups allows for the facile synthesis of diverse compound libraries. While a detailed experimental protocol for its synthesis is not widely published, plausible synthetic routes can be designed based on established chemical principles. The demonstrated importance of the 2-aminothiazole scaffold in kinase inhibition highlights the potential of this compound in the development of novel therapeutics. Researchers utilizing this compound should proceed with a thorough understanding of its reactivity and adhere to strict safety protocols.
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Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
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Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] -1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]
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The Strategic Utility of (2-Bromothiazol-5-yl)methanamine: A Technical Primer for Drug Discovery and Medicinal Chemistry
Introduction: The Thiazole Scaffold as a Cornerstone in Modern Therapeutics
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure have made it a central component in a multitude of clinically successful drugs.[1][2] Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This guide focuses on a particularly versatile building block, (2-Bromothiazol-5-yl)methanamine, and explores its potential research applications, providing a technical roadmap for its strategic deployment in drug discovery programs.
Physicochemical Properties and Strategic Importance
This compound is a bifunctional molecule poised for divergent chemical modifications. Its strategic value lies in the orthogonal reactivity of its two key functional groups: the electrophilic 2-bromo substituent and the nucleophilic 5-aminomethyl group.
| Property | Value | Source |
| Molecular Formula | C₄H₅BrN₂S | Internal Calculation |
| Molecular Weight | 193.06 g/mol | Internal Calculation |
| CAS Number | 131748-92-0 | [4] |
The bromine atom at the 2-position of the thiazole ring is an excellent leaving group, making it amenable to a wide array of palladium-catalyzed cross-coupling reactions.[1] This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl substituents, enabling extensive exploration of the chemical space around the thiazole core. The primary amine of the methanamine group at the 5-position serves as a key nucleophile, readily participating in amide bond formation, reductive amination, and other derivatizations to introduce varied pharmacophoric features.
Core Research Application: A Gateway to Novel Kinase Inhibitors
A primary and highly promising application of this compound is in the synthesis of novel kinase inhibitors for oncology. The thiazole scaffold is a well-established ATP-mimetic, capable of fitting into the ATP-binding pocket of various kinases.[5] By strategically decorating the thiazole core using this compound, researchers can design potent and selective inhibitors of specific kinases implicated in cancer progression.
Conceptual Workflow: Design and Synthesis of a Kinase Inhibitor Library
The following workflow illustrates a rational approach to generating a library of potential kinase inhibitors based on the this compound core.
Figure 1: A divergent synthetic strategy for the creation of a kinase inhibitor library starting from this compound.
This strategy allows for the systematic variation of substituents at both the C2 and C5 positions of the thiazole ring, enabling a thorough structure-activity relationship (SAR) study to identify potent and selective kinase inhibitors.[6][7]
Key Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the coupling of an arylboronic acid to the 2-position of the thiazole ring, a critical step in the synthesis of many thiazole-based kinase inhibitors.
Objective: To synthesize a 2-aryl-5-(aminomethyl)thiazole derivative.
Materials:
-
This compound hydrochloride
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound hydrochloride (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Add Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-(aminomethyl)thiazole.
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium complexes are highly efficient in catalyzing the formation of carbon-carbon bonds in Suzuki-Miyaura reactions.[8][9]
-
Ligand (Triphenylphosphine): The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base (Sodium Carbonate): The base is crucial for the activation of the boronic acid, a key step in the transmetalation process of the Suzuki-Miyaura coupling mechanism.[10]
-
Degassed Solvents: The removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.
Key Experimental Protocol: Amide Bond Formation
This protocol describes the coupling of a carboxylic acid to the aminomethyl group at the 5-position of the thiazole.
Objective: To synthesize an N-((2-arylthiazol-5-yl)methyl)amide derivative.
Materials:
-
2-Aryl-5-(aminomethyl)thiazole (from the previous step)
-
Carboxylic acid (e.g., benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) in DMF in a round-bottom flask.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the 2-aryl-5-(aminomethyl)thiazole (1.0 eq) in DMF and add DIPEA (2.0 eq).
-
Add the amine solution to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Causality of Experimental Choices:
-
Coupling Reagents (EDC/HOBt): This combination is a widely used and efficient method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an amide by the amine.[11] HOBt is added to suppress side reactions and minimize racemization if chiral carboxylic acids are used.
-
Base (DIPEA): A non-nucleophilic organic base is used to neutralize any acidic species and drive the reaction to completion.
Expanded Research Applications
Beyond kinase inhibitors, the versatile nature of this compound opens doors to other therapeutic areas.
Antimicrobial Drug Discovery
Thiazole derivatives have a long history as antimicrobial agents.[1] The title compound can be used as a starting point to synthesize novel compounds with potential activity against drug-resistant bacteria and fungi.[2] The SAR can be explored by introducing various lipophilic and electron-withdrawing groups, which have been shown to enhance antimicrobial activity.[6]
Conceptual Workflow: Synthesis of Novel Antimicrobial Agents
Figure 2: A workflow for the development of novel antimicrobial agents based on the this compound scaffold.
Antimalarial Drug Development
Recent studies have highlighted aminomethylthiazoles as a promising class of antimalarial agents.[12] this compound provides a direct entry point for the synthesis of analogs of previously reported antimalarial compounds, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a high-value, versatile building block with significant potential in medicinal chemistry and drug discovery. Its dual reactivity allows for the systematic and efficient generation of diverse compound libraries. The demonstrated importance of the thiazole scaffold in clinically approved drugs, particularly in the realm of kinase inhibitors, underscores the immense potential of this compound as a starting point for the development of next-generation therapeutics. This guide provides a foundational framework and actionable protocols to empower researchers to unlock the full potential of this strategic chemical entity.
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Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]
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Aminomethylthiazoles as Orally Active Antimalarial Agents. ResearchGate. [Link]
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
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Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans. PubMed. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
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Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
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A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Scite.ai. [Link]
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Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. ResearchGate. [Link]
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Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. PubMed. [Link]
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Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]
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Amide synthesis by acylation. Organic Chemistry Portal. [Link]
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Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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The Versatile Scaffold: A Technical Guide to 2-Bromothiazole Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs. Among its many halogenated congeners, 2-bromothiazole stands out as a uniquely versatile and highly valuable building block. The strategic placement of the bromine atom at the C2 position imparts a specific reactivity profile that medicinal chemists and process chemists have expertly exploited to generate vast libraries of bioactive compounds. This technical guide provides an in-depth review of 2-bromothiazole derivatives, moving beyond a simple recitation of facts to offer a senior application scientist’s perspective on the causality behind synthetic choices and the logic of their biological evaluation. We will delve into the core synthetic strategies for derivatizing the 2-bromothiazole scaffold, explore the landscape of its pharmacological applications with a focus on anticancer, antimicrobial, and anti-inflammatory agents, and provide detailed, field-proven protocols for key synthetic transformations and biological assays.
The Strategic Importance of the 2-Bromo Substituent: A Gateway to Molecular Diversity
The utility of 2-bromothiazole as a synthetic intermediate is fundamentally tied to the nature of the carbon-bromine bond at the electron-deficient C2 position of the thiazole ring. This strategic placement makes the bromine atom an excellent leaving group in a variety of cross-coupling reactions, allowing for the facile introduction of a wide array of substituents. This reactivity is the primary reason why 2-bromothiazole is a favored starting material for the synthesis of complex molecules.
The C2 position of the thiazole ring is susceptible to nucleophilic attack, and the bromine atom can be readily displaced by various nucleophiles. More importantly, the C-Br bond provides a handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille couplings. These reactions are the workhorses of modern medicinal chemistry, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Methodological & Application
Synthesis Protocol for (2-Bromothiazol-5-yl)methanamine: A Detailed Guide for Researchers
Introduction: The Significance of (2-Bromothiazol-5-yl)methanamine in Medicinal Chemistry
This compound is a pivotal building block in the synthesis of a wide array of biologically active molecules. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a bromine atom at the 2-position and an aminomethyl group at the 5-position provides two reactive handles for further chemical modifications, making this compound a versatile synthon for the construction of compound libraries in drug discovery programs. Its derivatives have shown promise in various therapeutic areas, including as kinase inhibitors and antibacterial agents.
This application note provides a comprehensive and reliable protocol for the synthesis of this compound, designed for researchers and scientists in both academic and industrial drug development settings. The protocol is based on a robust and well-established synthetic route, with a focus on practical execution, safety, and thorough characterization of the final product.
Strategic Approach to the Synthesis
The synthesis of this compound can be approached through several synthetic routes. After careful consideration of efficiency, reliability, and safety, this guide will focus on a two-step synthesis commencing from the commercially available precursor, 2-bromo-5-(bromomethyl)thiazole. This strategy employs the Gabriel synthesis, a classic and highly effective method for the preparation of primary amines from alkyl halides, thereby minimizing the formation of over-alkylated byproducts.[1][2][3]
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromo-5-(bromomethyl)thiazole | ≥95% | Commercially Available |
| Potassium Phthalimide | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Hydrazine Monohydrate | 64-65% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | - | Commercially Available |
| Hydrochloric Acid (in Dioxane or Diethyl Ether) | 2.0 M | Commercially Available |
Step 1: Synthesis of N-((2-Bromothiazol-5-yl)methyl)phthalimide
Rationale: This step involves a nucleophilic substitution reaction where the phthalimide anion displaces the bromide from the bromomethyl group of the starting material. The use of phthalimide as the nitrogen source prevents over-alkylation, a common side reaction when using ammonia or primary amines directly.[1][2]
Procedure:
-
To a stirred solution of 2-bromo-5-(bromomethyl)thiazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of starting material), add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water and then with a small amount of cold diethyl ether to remove any residual DMF.
-
Dry the solid under vacuum to obtain N-((2-bromothiazol-5-yl)methyl)phthalimide as a white to off-white solid. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
Rationale: The phthalimide protecting group is cleaved using hydrazine in a process known as the Ing-Manske procedure.[4] Hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.
Procedure:
-
Suspend the N-((2-bromothiazol-5-yl)methyl)phthalimide (1.0 eq) from the previous step in ethanol (10-15 mL per gram).
-
To this suspension, add hydrazine monohydrate (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification and Salt Formation
The free amine can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol. However, free amines can sometimes be unstable or difficult to handle. It is often advantageous to convert the amine to its hydrochloride salt for better stability and ease of handling.[5]
Procedure for Salt Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in dioxane or diethyl ether (e.g., 2.0 M) dropwise with stirring.
-
A precipitate of the hydrochloride salt will form. Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a stable solid.
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aminomethyl protons (CH₂-NH₂) and the thiazole ring proton. The chemical shifts and coupling constants should be consistent with the proposed structure. |
| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the thiazole ring and the aminomethyl group. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (or its protonated form). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the final compound should be assessed by HPLC, ideally showing a single major peak. |
Safety Precautions
-
2-Bromo-5-(bromomethyl)thiazole: This is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled with care in a fume hood.
-
Hydrazine Monohydrate: Hydrazine is toxic and corrosive. Handle with extreme caution in a fume hood, wearing appropriate PPE.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Alternative Synthetic Route
An alternative approach to this compound involves the reduction of 2-bromo-5-cyanothiazole. This can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. While effective, this route requires the handling of highly reactive and potentially pyrophoric reducing agents.
Sources
Application Note: Strategic Application of (2-Bromothiazol-5-yl)methanamine in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Value of the 5-Aminomethylthiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of pharmacologically active compounds, including antimicrobial and antineoplastic agents.[1][2] The specific motif of a 5-aminomethyl-2-arylthiazole is of high interest to drug development professionals for its potential to interact with biological targets through hydrogen bonding and aromatic interactions. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for forming carbon-carbon bonds.[3][4]
This guide provides a detailed technical overview and robust protocols for the successful application of (2-Bromothiazol-5-yl)methanamine in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic rationale behind parameter selection, provide field-tested methodologies, and offer a comprehensive troubleshooting guide to empower researchers in synthesizing novel biaryl and heteroaryl compounds.
The Substrate: Reactivity and Challenges
This compound presents a unique set of challenges and opportunities in cross-coupling chemistry.
-
Electrophilic Site: The C2-bromine is the primary site for oxidative addition by the palladium catalyst. The electron-withdrawing nature of the thiazole ring facilitates this key step.
-
Coordinating Heteroatoms: The thiazole ring contains both nitrogen and sulfur atoms. These Lewis basic sites can coordinate to the palladium catalyst. This can be a double-edged sword: it may facilitate oxidative addition through a directing effect but also risks forming stable, off-cycle complexes that inhibit catalysis.[5][6]
-
The Aminomethyl Group: The primary amine is a basic functional group that can potentially react with the base used in the coupling or coordinate to the palladium center. While many Suzuki reactions tolerate free amines, protection may be considered in specific challenging cases.[7]
Understanding these intrinsic properties is paramount for the rational design of a successful coupling strategy.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. A thorough understanding of this mechanism is critical for troubleshooting and optimization.[8][9] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[8][10]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[11][12]
-
Reductive Elimination: The two organic fragments (the thiazole and the partner from the boronic acid) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[8][12]
Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.
Key Parameters for a Successful Coupling
The success of the Suzuki coupling hinges on the judicious selection of four key components: the catalyst, ligand, base, and solvent.[13]
| Parameter | Recommended Choices | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Modern Pre-catalysts (e.g., XPhos Pd G3/G4) | Pd(PPh₃)₄ is a reliable choice as it is already in the active Pd(0) state. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable Pd(0) and Pd(II) sources, respectively, that require an external ligand. Modern pre-catalysts are often superior as they provide high stability and ensure efficient, controlled generation of the active LPd(0) species, which can be crucial for challenging substrates.[6][14] |
| Ligand | Triphenylphosphine (PPh₃): A standard, cost-effective choice.[8] Buchwald Ligands (SPhos, XPhos): Bulky, electron-rich phosphines.[3] | The ligand stabilizes the palladium center and modulates its reactivity. For substrates like ours with coordinating heteroatoms, bulky, electron-rich ligands such as SPhos or XPhos are highly recommended. Their steric bulk can disfavor catalyst poisoning by the thiazole sulfur and promote the reductive elimination step.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for activating the boronic acid for transmetalation.[15] K₂CO₃ is a common and effective choice. Cs₂CO₃ is more soluble and basic, often improving yields for difficult couplings. K₃PO₄ is a strong, non-nucleophilic base that can be effective, especially under anhydrous conditions to prevent protodeboronation of sensitive boronic acids.[14][16] Typically, 2-3 equivalents are used. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DMF | A polar, aprotic solvent is generally preferred. A biphasic system with water is common, as it helps dissolve the inorganic base and facilitates the formation of the active boronate species. 1,4-Dioxane and Toluene are classic choices.[17] 2-MeTHF is an excellent, greener alternative to THF and Dioxane.[7] DMF can be used for substrates with poor solubility but requires higher temperatures.[3] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.[18][19]
Caption: Fig 2. General Experimental Workflow.
Materials & Reagents:
| Reagent | M.W. | Amount | Equivalents |
| This compound | 193.07 | 193 mg | 1.0 mmol |
| Arylboronic Acid | Varies | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 (3 mol%) |
| K₂CO₃ | 138.21 | 415 mg | 3.0 |
| 1,4-Dioxane | 88.11 | 8 mL | - |
| Water (degassed) | 18.02 | 2 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Inerting: Seal the flask with a septum and degas the mixture by bubbling argon through it for 15-20 minutes. Alternatively, use three cycles of vacuum backfilling with argon. This step is critical to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-5-(aminomethyl)thiazole product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently degassed system.3. Catalyst poisoning by thiazole sulfur. | 1. Use a fresh bottle of catalyst or switch to a more robust air-stable pre-catalyst (e.g., XPhos Pd G4).[6]2. Ensure thorough degassing; use freeze-pump-thaw cycles for sensitive reactions.[6]3. Switch to a bulkier, more electron-rich ligand like SPhos or XPhos. Increase catalyst loading to 5 mol%. |
| Recovery of Starting Material | 1. Reaction temperature too low.2. Ineffective base. | 1. Increase temperature to 110 °C (if solvent allows).2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[14] |
| Protodeboronation | 1. Boronic acid is unstable under reaction conditions.2. Presence of excess water or protic sources. | 1. Use the corresponding pinacol boronate (Bpin) ester instead of the boronic acid.[6]2. Use anhydrous conditions with a base like K₃PO₄ in a solvent like dry dioxane or 2-MeTHF. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Slow transmetalation step. | 1. Improve degassing procedure rigorously.2. Ensure the base is fully dissolved and active. A stronger base or a phase-transfer catalyst (e.g., TBAB) might help.[20] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for accessing valuable 2-aryl-5-(aminomethyl)thiazole derivatives. Success relies on a mechanistic understanding of the reaction and careful control of key parameters. The use of modern, air-stable palladium pre-catalysts combined with bulky, electron-rich phosphine ligands provides a reliable solution to the challenges posed by coordinating heteroaromatic substrates. The protocols and troubleshooting guide presented here offer a comprehensive framework for researchers to achieve high yields and purity in their synthetic endeavors, accelerating discovery in drug development and materials science.
References
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
-
Oxidative addition. (n.d.). Chemistry LibreTexts. [Link]
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2020). ResearchGate. [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). PubMed. [Link]
-
Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. (2017). National Institutes of Health. [Link]
-
Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. (2016). ResearchGate. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Semantic Scholar. [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (2015). ResearchGate. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016). PubMed Central. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2018). ResearchGate. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2009). DSpace@MIT. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2016). MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2020). Chemical Science (RSC Publishing). [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Schroeder Group - University of Illinois. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. [Link]
-
Struggling with Suzuki Reaction. (2023). Reddit. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
-
synthesis of thiazoles. (2019). YouTube. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]
-
How to approach choosing reaction conditions for Suzuki?. (2022). Reddit. [Link]
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- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 17. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 19. chemistryviews.org [chemistryviews.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Primary Amine in (2-Bromothiazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (2-Bromothiazol-5-yl)methanamine in Medicinal Chemistry
The this compound scaffold is a cornerstone in modern drug discovery, offering a unique combination of structural features that are highly sought after in the design of novel therapeutics. The primary amine serves as a versatile handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of the 2-bromothiazole moiety introduces a site for further functionalization, such as cross-coupling reactions, and imparts specific electronic and conformational properties to the molecule.[1] Derivatization of the primary amine is a critical step in the development of new chemical entities, enabling the modulation of bioactivity, solubility, and metabolic stability.[2]
This comprehensive guide provides detailed application notes and protocols for the most common and effective methods for derivatizing the primary amine of this compound. As a Senior Application Scientist, this document is designed to be a practical resource, offering not just step-by-step instructions, but also the underlying scientific rationale for procedural choices and potential challenges.
Acylation: Forging Amide Bonds for Enhanced Stability and Bioactivity
The formation of an amide bond via acylation is a fundamental transformation in medicinal chemistry. Acylation of this compound can lead to compounds with improved biological activity and metabolic stability. The resulting amides are often key components of pharmacophores, participating in crucial hydrogen bonding interactions with biological targets.
Mechanism of Acylation
The acylation of a primary amine with an acyl chloride or a carboxylic acid activated with a coupling reagent proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride or an activated carboxylate) to yield the stable amide product.
Experimental Protocol: Acylation with an Acyl Chloride
This protocol describes a general procedure for the acylation of this compound hydrochloride with an acyl chloride in the presence of a base.
Materials:
-
This compound hydrochloride
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq).
-
Suspend the amine salt in anhydrous DCM.
-
Add triethylamine (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents that are unreactive towards the reagents. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Scavenges the HCl generated during the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermicity of the reaction. |
| Stoichiometry | Amine:Acyl Chloride:Base = 1.0 : 1.1 : 2.2 | A slight excess of the acyl chloride ensures complete consumption of the amine. Excess base neutralizes the HCl from the amine salt and the reaction. |
Experimental Workflow: Acylation
Sources
Application Note: (2-Bromothiazol-5-yl)methanamine as a Versatile Building Block for Kinase Inhibitor Discovery
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has thus become a cornerstone of modern drug discovery. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in key interactions within the ATP-binding site of kinases.[1][2] This application note provides a comprehensive guide for researchers on the strategic use of (2-Bromothiazol-5-yl)methanamine , a high-utility building block, for the synthesis of diverse kinase inhibitor libraries. We will detail its chemical properties, core synthetic methodologies, and provide validated, step-by-step protocols for its derivatization. A case study focusing on the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) will illustrate the practical application of this scaffold in a drug discovery workflow, from chemical synthesis to biological evaluation.
Introduction: The Thiazole Scaffold in Kinase Inhibition
The thiazole motif is a common feature in numerous bioactive compounds and approved pharmaceuticals due to its diverse biological activities.[1][3] In the context of kinase inhibition, the 2-aminothiazole substructure is particularly noteworthy.[4] It acts as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, which is a conserved structural element of the ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor. The blockbuster drug Dasatinib, a potent inhibitor of the Bcr-Abl and Src family kinases, famously incorporates a 2-aminothiazole core, validating the utility of this scaffold.[5]
This compound offers a strategic advantage by presenting two orthogonal points for chemical diversification:
-
The 2-Bromo Position: An ideal handle for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions. This allows for the exploration of the hydrophobic regions of the ATP-binding site.
-
The 5-Methanamine Position: A primary amine that serves as a versatile nucleophile for forming amide bonds, sulfonamides, or for elaboration via reductive amination. This vector is typically directed towards the solvent-exposed region of the binding pocket, enabling modulation of physicochemical properties and interaction with surface residues.
This dual functionality allows for the rapid generation of large and structurally diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR).
Physicochemical Properties & Handling
A clear understanding of the building block's properties is essential for successful and safe experimentation.
| Property | Value |
| CAS Number | 131748-92-0[6] |
| Molecular Formula | C₄H₅BrN₂S |
| Molecular Weight | 193.06 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF, and alcohols |
| Storage | Store at 2-8°C, protect from light and moisture |
Safety Precautions: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Strategies & Protocols
The true power of this compound lies in its synthetic versatility. The following section provides field-proven protocols for its key transformations.
Strategy A: Diversification at the 2-Position via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation.[7][8] The 2-bromo position of the thiazole is readily activated by Pd(0) catalysts, enabling a wide range of coupling partners.
The Suzuki reaction is arguably the most versatile method for installing new aryl or heteroaryl groups, which are critical for targeting the hydrophobic pockets of the kinase active site.[9]
Objective: To couple an aryl boronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl boronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Insight: The use of a phosphine ligand like triphenylphosphine (PPh₃) stabilizes the palladium catalyst. The aqueous base (Na₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[8]
Strategy B: Elaboration of the 5-Methanamine Group
The primary amine is a key nucleophilic handle for introducing a wide variety of functional groups, most commonly through acylation to form amides.
Amide coupling is a cornerstone of medicinal chemistry.[10][11] This protocol uses HATU, a highly efficient peptide coupling reagent.
Objective: To acylate the primary amine with a carboxylic acid.
Materials:
-
(2-Aryl-thiazol-5-yl)methanamine derivative (from Protocol 3.1.1) (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the (2-Aryl-thiazol-5-yl)methanamine derivative in DMF to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Causality Insight: HATU reacts with the carboxylic acid to form a highly reactive activated ester. The amine then attacks this ester in a nucleophilic acyl substitution. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and maintain an optimal pH for the reaction.
Case Study: Targeting TAK1 with a Thiazole-Based Inhibitor
To illustrate the application of these principles, we will outline the synthesis and biological rationale for a hypothetical inhibitor, "Thiazolitinib," targeting TAK1.
Biological Rationale: TAK1 (TGF-β-activated kinase 1) is a key serine/threonine kinase in the MAP3K family.[12] It is a central node in signaling pathways initiated by proinflammatory cytokines like TNFα and IL-1β.[13] Dysregulation of TAK1 is implicated in inflammatory diseases and certain cancers, making it an attractive therapeutic target.[12][14][15] TAK1 signaling activates downstream pathways including NF-κB and MAPKs (JNK, p38), which drive inflammatory responses and cell survival.[13][16]
// Inhibitor Node Inhibitor [label="Thiazolitinib", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway connections TNFR -> TRAF; IL1R -> TRAF; TRAF -> TAK1_complex [label="K63-linked\nubiquitination"]; TAK1_complex -> IKK_complex [label="Phosphorylation"]; TAK1_complex -> MAPKKs [label="Phosphorylation"]; IKK_complex -> IκB [label="Phosphorylates", arrowhead=tee, style=dashed]; IκB -> NFκB [style=invis]; // for layout NFκB -> Gene_Expression [label="Translocation"]; MAPKKs -> JNK_p38 [label="Phosphorylation"]; JNK_p38 -> Gene_Expression [label="Activates AP-1, etc."];
// Inhibition Inhibitor -> TAK1_complex [arrowhead=tee, color="#EA4335", style=bold, penwidth=2]; } enddot Figure 1: Simplified TAK1 signaling pathway. Thiazolitinib inhibits TAK1, blocking downstream activation of NF-κB and MAPKs.
Synthetic Workflow for "Thiazolitinib"
The synthesis of Thiazolitinib follows the modular approach described in Section 3.
Structure-Activity Relationship (SAR) Data
After synthesizing a small library of analogs based on the Thiazolitinib scaffold, their inhibitory activity against TAK1 was determined. The following table illustrates a hypothetical SAR.
| Compound | R¹ (at C2-position) | R² (Amide) | TAK1 IC₅₀ (nM) |
| Thiazolitinib-1 | 4-Methoxyphenyl | 3-Chlorobenzoyl | 15 |
| Thiazolitinib-2 | Phenyl | 3-Chlorobenzoyl | 45 |
| Thiazolitinib-3 | 4-Fluorophenyl | 3-Chlorobenzoyl | 22 |
| Thiazolitinib-4 | 4-Methoxyphenyl | Benzoyl | 80 |
| Thiazolitinib-5 | 4-Methoxyphenyl | 4-Chlorobenzoyl | 18 |
SAR Insights:
-
The 4-methoxy group on the phenyl ring at the R¹ position appears beneficial for potency (compare 1 vs. 2), likely by engaging in a favorable interaction in a hydrophobic pocket.
-
Halogen substitution on the benzoyl moiety at R² is critical for activity, with the position (meta vs. para) having a minor impact (compare 1 vs. 4 vs. 5).
Biological Evaluation: In Vitro Kinase Assay
To determine the IC₅₀ values, a robust and high-throughput in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures kinase activity by quantifying the amount of ADP produced.[16][17][18]
Protocol 5.1: ADP-Glo™ Kinase Inhibition Assay
Objective: To measure the dose-dependent inhibition of TAK1 kinase by synthesized compounds.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the kinase activity.[19]
Materials:
-
Recombinant TAK1 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase buffer
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO and add to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: a. Prepare a master mix containing kinase buffer, TAK1 enzyme, and substrate. b. Add the master mix to the wells of the assay plate. c. Prepare an ATP solution in kinase buffer and add it to the wells to start the reaction. d. Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
This protocol provides a reliable method for quantifying the potency of inhibitors synthesized from the this compound building block, closing the loop of the design-make-test cycle in drug discovery.
Conclusion
This compound is a powerful and versatile building block for the discovery of novel kinase inhibitors. Its two distinct and synthetically tractable functional groups allow for the systematic and efficient exploration of chemical space around the kinase ATP-binding site. By employing robust synthetic strategies, such as palladium-catalyzed cross-coupling and amide bond formation, researchers can rapidly generate diverse libraries for biological screening. The integrated workflow presented here, from chemical synthesis to in vitro biological testing, provides a clear roadmap for leveraging this valuable scaffold in the pursuit of new therapeutic agents.
References
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Frontiers. (2021-01-04). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers. [Link]
-
R Discovery. (2024-01-01). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
RSC Publishing. (2024-11-19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
ResearchGate. (2025-08-06). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
PubMed. (2023-07-24). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. [Link]
-
PubMed Central. (2019-11-06). Multifaceted Roles of TAK1 Signaling in Cancer. [Link]
-
PubMed. (2006-11-16). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. [Link]
-
RSC Publishing. (2024-01-01). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
JCI Insight. (2023-07-24). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. [Link]
-
Kharkiv University Bulletin. Chemical Series. (2022-10-12). New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. [Link]
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Unbound MEDLINE. (2025-07-31). TAK1: Significance and symbolism. [Link]
-
RSC Publishing. (2014-01-01). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
ResearchGate. (2022-01-01). C‐S cross‐coupling reaction using 2‐bromothiazole as substrate and.... [Link]
-
BMG LABTECH. (2023-01-01). Promega ADP-Glo kinase assay. [Link]
-
ScienceDirect. (2016-01-01). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. [Link]
-
MDPI. (2021-03-07). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Wiley Online Library. (2022-01-01). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. [Link]
-
ACS Publications. (2013-01-01). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. [Link]
-
PubMed. (2020-12-23). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]
-
PubMed. (2013-03-15). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. [Link]
-
PubMed. (2021-05-10). TAK1 signaling is a potential therapeutic target for pathological angiogenesis. [Link]
-
ResearchGate. (2025-08-09). Evolution of amide bond formation. [Link]
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PubMed. (2022-11-05). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. [Link]
-
NIH. (2014-01-01). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
-
Chemistry LibreTexts. (2023-08-02). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Lumen Learning. (2023-01-01). 17.2. Palladium catalyzed couplings. [Link]
-
ResearchGate. (2019-01-01). Multifaceted roles of TAK1 signaling in cancer. [Link]
-
Sci-Hub. (2003-01-01). Unprecedented Palladium-Catalyzed Cross-Coupling Reaction of α-Bromo Sulfoxides with Boronic Acids. [Link]
-
East Port Praha. (2023-01-01). Technologies to Study Kinases. [Link]
-
Advanced Journal of Chemistry, Section A. (2024-01-01). 2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kin. [Link]
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NIH. (2025-04-07). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. [Link]
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Application Notes and Protocols for the N-Acylation of (2-Bromothiazol-5-yl)methanamine
Introduction: The Significance of N-Acylated (2-Bromothiazol-5-yl)methanamine Scaffolds
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer agents, antibiotics, and anti-inflammatory drugs.[1][2] The specific derivative, this compound, serves as a versatile building block for the synthesis of novel therapeutics. The primary amine group is a key handle for introducing diverse functionalities through N-acylation, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The resulting amide bond is a cornerstone of many pharmaceuticals, contributing to the stability and biological activity of numerous drugs.[3] This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the efficient N-acylation of this compound, empowering researchers to synthesize a broad spectrum of derivatives for further investigation.
Mechanistic Considerations and Key Parameters for Successful N-Acylation
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[4] The success of this transformation hinges on several critical parameters, each influencing the reaction rate, yield, and purity of the final product.
Choice of Acylating Agent
The reactivity of the acylating agent is a primary consideration. The common hierarchy of reactivity for acylating agents is:
Acyl Chlorides > Acid Anhydrides > Esters > Carboxylic Acids [5]
-
Acyl Chlorides: These are highly reactive electrophiles that readily react with amines to form amides.[4][6] The reaction is often rapid and exothermic. A key byproduct is hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. Therefore, a base is typically required to neutralize the HCl and drive the reaction to completion.[6][7]
-
Acid Anhydrides: Acid anhydrides are also effective acylating agents, generally less reactive and more manageable than acyl chlorides.[8][9][10] The reaction produces a carboxylic acid as a byproduct, which can also protonate the starting amine.[11] Consequently, a base is often employed. In some cases, particularly with more nucleophilic amines, the reaction can proceed without a catalyst.[12]
-
Carboxylic Acids (with Coupling Agents): Direct acylation with carboxylic acids requires the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt).[13] This method is particularly useful for synthesizing complex amides and peptides.
The Crucial Role of the Base
The choice of base is critical for a successful N-acylation reaction, especially when using acyl chlorides or anhydrides. The primary functions of the base are:
-
To neutralize the acidic byproduct: This prevents the protonation of the starting amine, ensuring its nucleophilicity is maintained.
-
To potentially act as a catalyst: Some bases, like 4-dimethylaminopyridine (DMAP), can act as nucleophilic catalysts, accelerating the acylation process.[1]
Commonly used bases include:
-
Tertiary Amines: Triethylamine (Et3N) and diisopropylethylamine (DIPEA) are frequently used non-nucleophilic bases.[6]
-
Pyridine: Can act as both a base and a nucleophilic catalyst.
-
Inorganic Bases: Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) can be used in biphasic or suspension reaction conditions.
Solvent Selection
The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common choices include:
-
Aprotic Solvents: Dichloromethane (DCM), chloroform (CHCl3), tetrahydrofuran (THF), and acetonitrile (MeCN) are widely used.[12]
-
Protic Solvents: In some "greener" approaches, water can be used as a solvent.[3]
The choice of solvent can influence the reaction rate and the solubility of the starting materials and products.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-acylation of this compound using different acylating agents.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol describes a general procedure for the reaction of this compound with an acyl chloride in the presence of a tertiary amine base.
Workflow Diagram:
Caption: Workflow for N-acylation with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add triethylamine (1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-acylated product.
Protocol 2: N-Acylation using an Acid Anhydride
This protocol outlines the acylation using a less reactive acid anhydride, which may require slightly longer reaction times or gentle heating.
Workflow Diagram:
Sources
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The Strategic Application of (2-Bromothiazol-5-yl)methanamine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The thiazole ring is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and serving as a versatile scaffold in the design of novel therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged motif in the pursuit of potent and selective modulators of biological targets. Within the vast chemical space of thiazole derivatives, (2-Bromothiazol-5-yl)methanamine emerges as a particularly valuable building block, offering a strategic combination of reactive handles for molecular elaboration and a core structure known to impart favorable pharmacological properties. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering researchers and drug development professionals a comprehensive resource for leveraging its potential in their discovery programs.
The Thiazole Moiety: A Privileged Scaffold in Drug Design
The thiazole nucleus is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This arrangement confers a unique set of physicochemical properties that are highly advantageous in drug design. The aromatic nature of the ring, coupled with the presence of heteroatoms, allows for a diverse array of interactions with biological macromolecules, including hydrogen bonding, dipole-dipole interactions, and π-stacking. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5] The 2-aminothiazole substructure, in particular, is a well-established pharmacophore in the development of kinase inhibitors, with notable examples such as the blockbuster cancer drug Dasatinib.[6]
The subject of this guide, this compound, strategically combines three key features:
-
The Thiazole Core: Provides a rigid and planar scaffold amenable to predictable structural modifications.
-
The 2-Bromo Substituent: Serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse aryl and heteroaryl moieties to explore structure-activity relationships (SAR).
-
The 5-Methanamine Group: A primary amine that acts as a key nucleophile for the formation of amides, ureas, sulfonamides, and secondary or tertiary amines, enabling the exploration of various pharmacophoric groups and linker strategies.
Synthesis of this compound: A Practical Approach
Synthetic Workflow Overview
Caption: Synthetic routes to this compound.
Detailed Protocol: Synthesis via Reduction of 2-Bromothiazole-5-carbonitrile
This protocol is a representative procedure based on well-established nitrile reduction methodologies.[7][8][9][10]
Materials:
-
2-Bromothiazole-5-carbonitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute sulfuric acid or hydrochloric acid
-
Sodium hydroxide solution
-
Dichloromethane or ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Nitrile: Dissolve 2-bromothiazole-5-carbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).
-
Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF. Combine the filtrate and the washings.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Further Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt by treating the free base with a solution of HCl in ether or methanol, followed by precipitation.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final product.
Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules
The synthetic utility of this compound lies in its ability to serve as a versatile scaffold for the construction of compound libraries targeting a wide range of therapeutic areas. The primary amine provides a nucleophilic center for the introduction of various functionalities, while the bromo substituent allows for diversification through cross-coupling reactions.
Synthesis of Kinase Inhibitors
The 2-aminothiazole moiety is a well-known "hinge-binding" motif in many kinase inhibitors.[6][11][12] The nitrogen atoms of the thiazole ring can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. This compound can be utilized to construct novel kinase inhibitors where the methanamine group is acylated or derivatized to interact with other regions of the ATP-binding pocket.
Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for synthesizing kinase inhibitors.
Protocol: Amide Coupling Reaction
-
Dissolution: Dissolve this compound (1.0 equivalent) and a carboxylic acid of interest (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Workup and Purification: Upon completion, dilute the reaction with an organic solvent, wash with aqueous solutions to remove excess reagents and byproducts, dry the organic layer, and concentrate. Purify the crude product by column chromatography to obtain the desired amide.
Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are prevalent in many biologically active compounds, acting as potent hydrogen bond donors and acceptors.[13][14][15][16] The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to a diverse range of urea and thiourea derivatives for screening against various biological targets.
Table 1: Examples of Bioactive Urea Derivatives
| Parent Amine | Reagent | Resulting Moiety | Potential Biological Activity |
| This compound | Aryl isocyanate | N-aryl-N'-((2-bromothiazol-5-yl)methyl)urea | Anticancer, Antiviral |
| This compound | Alkyl isothiocyanate | N-alkyl-N'-((2-bromothiazol-5-yl)methyl)thiourea | Antimicrobial, Antifungal |
As a Scaffold for Exploring Structure-Activity Relationships (SAR)
The dual functionality of this compound makes it an excellent scaffold for systematic SAR studies. The amine can be derivatized to explore interactions in one part of a binding pocket, while the bromo group can be used to introduce a variety of substituents to probe another region. This allows for a modular approach to lead optimization.
Illustrative SAR Exploration Pathway:
Caption: SAR exploration using the title compound.
Conclusion
This compound is a high-value building block for medicinal chemists engaged in drug discovery. Its strategic combination of a privileged thiazole core with two versatile synthetic handles provides a powerful platform for the rapid generation of diverse compound libraries. By leveraging the synthetic routes and application strategies outlined in this guide, researchers can effectively incorporate this valuable intermediate into their discovery workflows to accelerate the identification of novel therapeutic agents.
References
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Austrian Journal of Technical and Natural Sciences. (2024). SYNTHESIS OF UREA DERIVATIVES BASED ON SUBSTITUTED2-AMINOTHIAZOLES AND SOME AROMATIC ISOCYANATES. Retrieved from [Link]
- Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832.
- Devmurari, V. P., Jivani, N. P., & Shah, V. H. (2010). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Journal of microbiology, biotechnology and food sciences, 9(4), 856-861.
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Synthetic Routes to Novel Heterocyclic Compounds from (2-Bromothiazol-5-yl)methanamine: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
(2-Bromothiazol-5-yl)methanamine , a bifunctional building block, offers a unique platform for the synthesis of diverse and novel heterocyclic scaffolds. Its structure, featuring a reactive C2-bromine atom on the thiazole ring and a nucleophilic aminomethyl group at the C5 position, allows for a variety of strategic chemical transformations. This guide provides an in-depth exploration of synthetic routes starting from this versatile precursor, complete with detailed protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry and drug discovery.
The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1] The strategic functionalization of this compound opens avenues to fused ring systems and decorated thiazole derivatives with significant potential for modulating biological targets.
Strategic Overview: Leveraging Bifunctionality
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The primary amine serves as a potent nucleophile and a handle for constructing nitrogen-containing rings, while the 2-bromo substituent is primed for palladium-catalyzed cross-coupling reactions. This allows for a modular and divergent approach to a library of complex heterocyclic compounds.
Caption: Key synthetic strategies from this compound.
Strategy 1: N-Acylation Followed by Intramolecular Cyclization
A robust strategy for the synthesis of fused heterocyclic systems, such as tetrahydrothiazolo[5,4-c]pyridines, involves an initial N-acylation of the primary amine followed by an intramolecular cyclization. This approach leverages the nucleophilicity of the amine and the electrophilicity of a tethered group, or a subsequent palladium-catalyzed intramolecular C-N bond formation.
Protocol 1: Synthesis of N-((2-Bromothiazol-5-yl)methyl)acetamide
This protocol details the fundamental step of N-acylation, a prerequisite for many subsequent transformations.
Rationale: The primary amine of this compound readily reacts with acylating agents like acetyl chloride in the presence of a non-nucleophilic base. Triethylamine is used to scavenge the HCl byproduct, driving the reaction to completion. Dichloromethane is an excellent solvent for this transformation due to its inertness and ability to dissolve both the starting material and reagents.[2]
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| This compound HCl salt | 229.53 | 1.0 | 230 mg |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
| Triethylamine (TEA) | 101.19 | 2.2 | 0.31 mL (223 mg) |
| Acetyl chloride | 78.50 | 1.1 | 0.08 mL (86 mg) |
Procedure:
-
Suspend this compound hydrochloride (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add triethylamine (2.2 mmol) dropwise to the stirred suspension. Stir for 10 minutes to liberate the free amine.
-
Slowly add acetyl chloride (1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford N-((2-Bromothiazol-5-yl)methyl)acetamide as a solid.
Protocol 2: Intramolecular Palladium-Catalyzed Cyclization to 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-5-one
Rationale: The N-acylated product from Protocol 1 can undergo an intramolecular palladium-catalyzed C-N coupling. The choice of a bulky, electron-rich phosphine ligand, such as XPhos, is crucial for promoting the reductive elimination step in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amide nitrogen, facilitating its coupling with the C2 position of the thiazole ring.[5]
Caption: Intramolecular cyclization workflow.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| N-((2-Bromothiazol-5-yl)methyl)acetamide | 249.12 | 1.0 | 249 mg |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 | 11.2 mg |
| XPhos | 476.65 | 0.10 | 47.7 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.5 | 144 mg |
| Toluene, anhydrous | - | - | 10 mL |
Procedure:
-
To an oven-dried Schlenk tube, add N-((2-Bromothiazol-5-yl)methyl)acetamide (1.0 mmol), palladium(II) acetate (0.05 mmol), XPhos (0.10 mmol), and sodium tert-butoxide (1.5 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-5-one.
Strategy 2: Palladium-Catalyzed Cross-Coupling at the C2 Position
The 2-bromo substituent on the thiazole ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This strategy is ideal for generating libraries of compounds for structure-activity relationship (SAR) studies.
Protocol 3: Buchwald-Hartwig Amination with a Primary Amine
This protocol describes the coupling of a primary amine to the 2-position of the thiazole ring.
Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] The use of a palladium precatalyst and a specialized phosphine ligand is often necessary to achieve high yields with heterocyclic substrates. The choice of base and solvent is also critical and should be optimized for each specific substrate combination.[4]
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| This compound HCl salt | 229.53 | 1.0 | 230 mg |
| Primary Amine (e.g., Aniline) | 93.13 | 1.2 | 0.11 mL (112 mg) |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg |
| Xantphos | 578.68 | 0.08 | 46.3 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg |
| 1,4-Dioxane, anhydrous | - | - | 5 mL |
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound hydrochloride (1.0 mmol), the primary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.08 mmol), and cesium carbonate (2.0 mmol) to an oven-dried reaction vial.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vial and heat the mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to yield the desired 2-amino-substituted thiazole derivative.
Protocol 4: Sonogashira Coupling with a Terminal Alkyne
This protocol details the formation of a C-C bond at the 2-position by coupling with a terminal alkyne.
Rationale: The Sonogashira coupling is a reliable method for the synthesis of aryl-alkynes.[7] It typically employs a palladium catalyst and a copper(I) co-catalyst.[8] The amine base, often triethylamine or diisopropylethylamine, serves both as a base and as a solvent.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| This compound HCl salt | 229.53 | 1.0 | 230 mg |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.5 | 0.16 mL (153 mg) |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 11.4 mg |
| Triethylamine (TEA) | 101.19 | - | 5 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 5 mL |
Procedure:
-
To a Schlenk flask, add this compound hydrochloride (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and filter to remove the ammonium salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify by column chromatography to afford the 2-alkynylthiazole derivative.
Strategy 3: Multicomponent Reactions
The primary amine of this compound makes it an excellent component for multicomponent reactions (MCRs), such as the Ugi reaction. This strategy allows for the rapid assembly of complex molecules with multiple points of diversity in a single pot.
Conceptual Protocol: Ugi Four-Component Reaction
This conceptual protocol outlines how this compound can be employed in a Ugi reaction.
Rationale: The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to form a bis-amide.[9] This one-pot reaction is highly convergent and atom-economical, making it a powerful tool in combinatorial chemistry and drug discovery. The resulting adduct can be a final product or a versatile intermediate for further transformations, including cyclization.
Caption: Schematic of the Ugi four-component reaction.
General Procedure Outline:
-
Dissolve this compound (1.0 eq) in a suitable solvent, typically methanol or dichloromethane.
-
Add the aldehyde (1.0 eq) and stir for a short period to allow for imine formation.
-
Add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the resulting bis-amide adduct by column chromatography or crystallization.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. By strategically employing N-acylation, intramolecular cyclizations, palladium-catalyzed cross-coupling reactions, and multicomponent reactions, researchers can access diverse chemical scaffolds with significant potential in drug discovery and materials science. The protocols and strategies outlined in this guide provide a solid foundation for the exploration of the rich chemistry of this promising building block.
References
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MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
ResearchGate. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubMed. (1986). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. [Link]
-
National Institutes of Health. (2015). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]
-
Sci-Hub. (2008). ChemInform Abstract: Synthesis of N‐Benzothiazol‐2‐yl‐amides by a Copper‐Catalyzed Intramolecular Cyclization Process. [Link]
-
Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2015). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]
-
Semantic Scholar. (2011). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. [Link]
-
ResearchGate. (2017). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. [Link]
-
Royal Society of Chemistry. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. [Link]
-
PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[1]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
-
National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
-
Indian Academy of Sciences. (2005). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. [Link]
-
Journal of Synthetic Chemistry. (2023). An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. [Link]
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The Strategic Application of (2-Bromothiazol-5-yl)methanamine in the Synthesis of Novel Agrochemical Fungicides
Introduction: The Thiazole Moiety as a Privileged Scaffold in Agrochemical Discovery
The thiazole ring is a cornerstone in the development of biologically active compounds, spanning both pharmaceuticals and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have rendered it a "privileged scaffold" in medicinal and agrochemical chemistry. Within the agrochemical sector, thiazole derivatives have demonstrated a broad spectrum of activities, including insecticidal, herbicidal, and notably, fungicidal properties.[1][2] The commercial success of fungicides like Thifluzamide, a thiazole carboxanilide, underscores the potential of this heterocyclic system in addressing the ongoing challenge of fungal pathogens in agriculture.[3][4]
This application note provides a comprehensive guide for researchers and scientists on the strategic use of (2-Bromothiazol-5-yl)methanamine as a versatile building block for the synthesis of novel thiazole-based agrochemicals, with a particular focus on the development of potent fungicidal agents. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its derivatization, and discuss the structure-activity relationships that guide the design of new and effective crop protection agents.
Core Concept: this compound as a Synthon for Thiazole Carboxamide Fungicides
This compound is a bifunctional molecule offering two key points for chemical modification: a primary aminomethyl group at the 5-position and a bromine atom at the 2-position of the thiazole ring. The primary amine is a nucleophilic handle, readily amenable to acylation reactions to form stable amide bonds. This reactivity is the cornerstone of its application in the synthesis of thiazole carboxamides, a class of compounds known to exhibit significant fungicidal activity.[5][6]
The general structure of a thiazole carboxamide fungicide often consists of a central thiazole ring, an amide linkage, and two variable substituent groups, R1 and R2, attached to the thiazole ring and the amide nitrogen, respectively. The bromine atom at the 2-position of our starting material can be retained in the final product or can be further modified, for example, through cross-coupling reactions, to introduce additional diversity and modulate the biological activity of the resulting compounds.
The primary focus of this guide will be on the N-acylation of this compound to generate a library of novel thiazole carboxamides for fungicidal screening.
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of this compound
This protocol describes a robust and widely applicable method for the synthesis of N-((2-bromothiazol-5-yl)methyl) amides from this compound and a variety of acylating agents, such as acyl chlorides or carboxylic acids activated with a coupling agent. The choice of a non-nucleophilic base is critical to prevent side reactions with the bromo-substituent on the thiazole ring.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, 2-chlorobenzoyl chloride) or Carboxylic acid (e.g., 3-(trifluoromethyl)benzoic acid)
-
Coupling agent (if using a carboxylic acid), e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., hexanes, ethyl acetate)
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Step-by-Step Methodology (using an acyl chloride):
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Base Addition: To the stirred solution, add a non-nucleophilic base such as triethylamine (1.2 eq.) or DIPEA (1.2 eq.). Cool the reaction mixture to 0 °C in an ice bath. The use of a hindered base minimizes the potential for nucleophilic attack on the C2-bromo position of the thiazole ring.
-
Acylation: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the cooled reaction mixture. The dropwise addition helps to control any exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC. A typical mobile phase for TLC analysis would be a mixture of hexanes and ethyl acetate. The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the amide product indicates the reaction is proceeding.
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine. This step helps to remove any remaining water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((2-bromothiazol-5-yl)methyl) amide.
Step-by-Step Methodology (using a carboxylic acid and coupling agent):
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DCM. Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the solution of activated carboxylic acid to a solution of this compound (1.0 eq.) in anhydrous DCM.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 2-16 hours and monitor by TLC. The work-up and purification procedure is similar to the one described for the acyl chloride method (steps 5-9).
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of N-((2-bromothiazol-5-yl)methyl) amides.
Structure-Activity Relationship (SAR) Insights and Lead Optimization
The fungicidal activity of thiazole carboxamides is highly dependent on the nature of the substituents on the aromatic rings and the thiazole core.[6] By synthesizing a library of analogues using the protocol described above, researchers can systematically explore the SAR.
Table 1: Proposed Library of Acylating Agents for SAR Studies
| Acylating Agent (as Acyl Chloride) | Rationale for Selection |
| Benzoyl chloride | Provides a baseline for activity. |
| 2-Chlorobenzoyl chloride | Introduces a common substituent in agrochemicals to probe electronic and steric effects. |
| 4-Trifluoromethylbenzoyl chloride | The CF₃ group is a well-known bioisostere for a methyl group and can enhance metabolic stability and lipophilicity. |
| 3,4-Dichlorobenzoyl chloride | Investigates the effect of multiple halogen substitutions. |
| Furan-2-carbonyl chloride | Introduces a heterocyclic ring to explore different binding interactions. |
| Thiophene-2-carbonyl chloride | Another heterocyclic option with different electronic properties compared to furan. |
Visualization of the Core Chemical Transformation
Caption: N-acylation of this compound.
Conclusion and Future Perspectives
This compound represents a valuable and readily available starting material for the synthesis of novel agrochemical candidates, particularly fungicides. The straightforward N-acylation protocols provided in this application note allow for the rapid generation of diverse libraries of thiazole carboxamides. The presence of the bromine atom at the 2-position offers an additional handle for further chemical modifications, enabling a broader exploration of chemical space in the quest for more potent and selective fungicides. Future work could involve Suzuki or Stille cross-coupling reactions at the C2-position to introduce further diversity and fine-tune the biological activity profile of these promising compounds.
References
-
Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 2018. [Link]
-
Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 2018. [Link]
-
Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Medicinal Chemistry Research, 2021. [Link]
-
Thifluzamide (Ref: MON 24000). University of Hertfordshire, 2025. [Link]
-
Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. ResearchGate, 2025. [Link]
-
Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 2020. [Link]
-
Design, Synthesis, Antifungal Evaluation, and Quantitative Structure–Activity Relationship of Novel Indole Derivatives Containing the Imidazo[2,1-b]thiazole Moiety against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry, 2025. [Link]
-
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. MDPI, 2023. [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 2015. [Link]
-
Synergistic Fungicidal Composition Of Thifluzamide, Fungicide And Biostimulants. IndiaMART, 2023. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI, 2016. [Link]
-
Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances, 2018. [Link]
-
Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 2025. [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010. [Link]
- Thifluzamide with improved efficacy.
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 2023. [Link]
-
Synthesis of Thiosemicarbazides and Related Compounds as Potential Fungicides. ChemInform, 1990. [Link]
-
Thifluzamide TC. Heben Pesticide. [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (2-Bromothiazol-5-yl)methanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Thiazole Moiety in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a highly sought-after heterocyclic motif. (2-Bromothiazol-5-yl)methanamine, in particular, represents a versatile building block, offering two distinct points for diversification: the bromine atom at the 2-position, which is primed for palladium-catalyzed cross-coupling, and the primary aminomethyl group at the 5-position, which can be readily functionalized. This dual reactivity allows for the rapid construction of complex molecular architectures, making it an invaluable tool in the synthesis of novel compounds for drug discovery programs.[1][2]
This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of this compound. It delves into the foundational principles of these reactions, offers detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, and provides insights into troubleshooting and optimization.
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3][4] The general mechanism for these reactions proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of the thiazole) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[5]
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[6] In the Sonogashira reaction, a copper-acetylide intermediate (or the alkyne itself in copper-free variants) undergoes transmetalation.[7][8] For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5]
Caption: Generalized Palladium Catalytic Cycle.
Preparation of the Starting Material: this compound
While this compound hydrochloride is commercially available, its synthesis from common starting materials can be achieved. A plausible synthetic route involves the bromination of a suitable thiazole precursor followed by functional group manipulation to introduce the aminomethyl moiety. For instance, one could start with the Hantzsch thiazole synthesis to form a 2-amino-5-ethoxycarbonylthiazole, followed by bromination, conversion of the ester to an amide, and subsequent reduction to the amine.
Given the presence of the reactive primary amine, which can interfere with the cross-coupling reaction by acting as a nucleophile or a ligand for the palladium catalyst, protection of the amine is a critical first step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of many cross-coupling reactions and its facile removal under acidic conditions.[10][11]
Protocol 1: Boc-Protection of this compound
This protocol outlines a standard procedure for the N-Boc protection of the starting material.[12]
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in DCM.
-
Add TEA (2.2 eq) and stir for 10 minutes at room temperature to liberate the free amine.
-
Add Boc₂O (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl ((2-bromothiazol-5-yl)methyl)carbamate.
Caption: General Experimental Workflow.
Application Protocols for Cross-Coupling Reactions
The following protocols are designed as robust starting points for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of Boc-protected this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 2: Suzuki-Miyaura Coupling
This reaction is ideal for forming C(sp²)-C(sp²) bonds, coupling the thiazole with various aryl or heteroaryl boronic acids or esters.[13][14]
Materials:
-
tert-Butyl ((2-bromothiazol-5-yl)methyl)carbamate (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq)
-
Solvent: 1,4-Dioxane/H₂O (4:1), DMF, or Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add the Boc-protected bromothiazole (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at 80-110 °C for 4-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is used to form C(sp²)-C(sp) bonds by coupling the thiazole with terminal alkynes.[7][15]
Materials:
-
tert-Butyl ((2-bromothiazol-5-yl)methyl)carbamate (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base/Solvent: Triethylamine (TEA) or a mixture of a base like K₂CO₃ in a solvent like DMF.
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the Boc-protected bromothiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add degassed TEA (as solvent) followed by the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This reaction forms a C(sp²)-N bond, coupling the thiazole with a primary or secondary amine.[9][16]
Materials:
-
tert-Butyl ((2-bromothiazol-5-yl)methyl)carbamate (1.0 eq)
-
Amine (1.1-1.3 eq)
-
Palladium precatalyst: Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald precatalyst (1-2 mol%)
-
Ligand: XPhos, SPhos, or RuPhos (2-4 mol%)
-
Base: NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 eq)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a glovebox-dried Schlenk flask, add the palladium precatalyst, ligand, and base.
-
Add the Boc-protected bromothiazole (1.0 eq).
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Stir the mixture at 80-110 °C for 6-24 hours. Monitor by TLC or LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Data Summary and Troubleshooting
The following table provides a summary of typical reaction conditions and expected outcomes. Yields are representative and may vary depending on the specific coupling partners.
| Reaction Type | Coupling Partner Example | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 75-90 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | TEA | TEA | 50 | 6 | 80-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 70-85 |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure proper inert atmosphere techniques. Use fresh, high-quality catalyst and anhydrous, degassed solvents. For Suzuki reactions, ensure the base is sufficiently strong to activate the boronic acid.[17]
-
-
Dehalogenation (Loss of Bromine):
-
Cause: A common side reaction, particularly with electron-rich substrates or when the catalytic cycle stalls.[17]
-
Solution: Use a more electron-rich, bulky phosphine ligand to promote reductive elimination. Lowering the reaction temperature or using a milder base may also help.
-
-
Homo-coupling of Coupling Partner:
-
Cause: Can occur in Suzuki (boronic acid homo-coupling) and Sonogashira (Glaser coupling) reactions.[15]
-
Solution: For Suzuki, ensure the reaction is rigorously deoxygenated. For Sonogashira, running the reaction under copper-free conditions can eliminate Glaser coupling.
-
-
Amine Interference (if unprotected):
-
Cause: The primary amine can coordinate to the palladium center, inhibiting catalysis.
-
Solution: Ensure complete Boc-protection of the starting material before attempting the cross-coupling reaction.
-
Final Step: Boc Deprotection
The final step to reveal the primary amine is the removal of the Boc protecting group under acidic conditions.[10][18]
Protocol 5: Boc Deprotection
Materials:
-
Boc-protected coupled product
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane at 0 °C.
-
Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ to neutralize the acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Further purification may be necessary.
References
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006). An efficient and practical protocol for the N-tert-butyloxycarbonylation of amines using (Boc)₂O and a catalytic amount of iodine. The Journal of Organic Chemistry, 71(21), 8283–8286. [Link]
-
MDPI. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 28(13), 5081. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Ahmad, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2469. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Probst, N. P., Deprez, B., & Willand, N. (2016). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Tetrahedron Letters, 57(7), 779-782. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Kharkiv University Bulletin. Chemical Series. (2022). New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(23), 7384. [Link]
-
National Center for Biotechnology Information. (2009). Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles. Organic Letters, 11(15), 3466–3469. [Link]
-
ResearchGate. (2016). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. [Link]
-
American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2016). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 14(3), 858-861. [Link]
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Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6913. [Link]
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American Chemical Society. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1952–1975. [Link]
-
Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-11. [Link]
-
ResearchGate. (2020). Aminative Suzuki-Miyaura coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 2320–2327. [Link]
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Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7(3), 269-277. [Link]
-
YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2017, 9427807. [Link]
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Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
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National Center for Biotechnology Information. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 314–325. [Link]
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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YouTube. (2020). Palladium Catalyzed Cross Coupling Reaction ll CSIR-NET,GATE.. [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Scope of aminomethylations via Suzuki-Miyaura cross-coupling of organotrifluoroborates. The Journal of Organic Chemistry, 73(8), 3116–3125. [Link]
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National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link]
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Application Notes and Protocols: Strategic Amine Protection of (2-Bromothiazol-5-yl)methanamine for Advanced Synthesis
Introduction
(2-Bromothiazol-5-yl)methanamine is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring a reactive primary amine and a versatile bromothiazole core, allows for diverse chemical modifications, making it a valuable scaffold for synthesizing a wide array of biologically active compounds. However, the inherent reactivity of the primary amine necessitates a robust protecting group strategy to achieve selective transformations at other positions of the molecule and to prevent undesirable side reactions during multi-step syntheses. This application note provides a comprehensive guide to the strategic selection and implementation of amine protecting groups for this compound, tailored for researchers, medicinal chemists, and process development scientists.
Core Chemical Considerations
The successful application of protecting group strategies for this compound hinges on a thorough understanding of its chemical properties. Two key features dictate the choice of protecting group and the reaction conditions:
-
Nucleophilicity of the Primary Amine: The aminomethyl group is a potent nucleophile, readily participating in acylation, alkylation, and other reactions. Protection is essential to temper this reactivity and direct synthetic transformations to other sites.
-
Reactivity of the 2-Bromothiazole Ring: The carbon-bromine bond at the 2-position of the thiazole ring offers a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are central to building molecular complexity. However, this bond can be susceptible to cleavage under certain reductive conditions, a critical consideration for deprotection steps. The thiazole ring itself exhibits a degree of stability to both acidic and basic conditions, but extreme pH or high temperatures should be approached with caution to avoid potential ring-opening or degradation.
Selecting the Optimal Protecting Group: A Strategic Overview
The choice of an amine protecting group is a critical decision that can significantly impact the overall success of a synthetic route. The ideal protecting group should be easy to install in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1] This principle of "orthogonality," where protecting groups can be removed independently of one another, is a cornerstone of modern synthetic strategy.
This guide will focus on three of the most widely employed amine protecting groups in organic synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
Comparative Analysis of Common Amine Protecting Groups
| Protecting Group | Structure | Installation Reagent | Deprotection Conditions | Stability Profile | Key Considerations for this compound |
| Boc | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[1] | Stable to bases, hydrogenolysis, and mild nucleophiles. | Excellent choice for syntheses involving organometallic reagents, basic conditions, and catalytic hydrogenations. The 2-bromothiazole ring is generally stable to the acidic deprotection conditions. |
| Cbz | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C)[1] | Stable to acidic and basic conditions. | Caution: The C-Br bond may be susceptible to hydrogenolysis during deprotection. Alternative deprotection methods may be required. |
| Fmoc | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Mild bases (e.g., Piperidine in DMF) | Stable to acidic conditions and catalytic hydrogenolysis. | Ideal for syntheses requiring acidic transformations or when Cbz deprotection is not feasible due to the presence of the bromo substituent. |
Experimental Protocols
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a cornerstone of modern organic synthesis due to its ease of installation and its stability towards a wide range of reaction conditions, with the notable exception of strong acids.[1] This makes it an excellent choice for protecting the amine of this compound, particularly when subsequent steps involve basic reagents or catalytic hydrogenation.
Protocol for Boc Protection of this compound:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and stir at room temperature.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure N-Boc-(2-Bromothiazol-5-yl)methanamine.
Protocol for Boc Deprotection:
-
Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq) or a solution of HCl in dioxane (4 M, 5-10 eq), to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-2 hours).
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure. The residue can be neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.
-
Purification: The aqueous layer is then typically basified and extracted to recover the free amine. The combined organic layers are dried, filtered, and concentrated to yield the deprotected amine.
Carboxybenzyl (Cbz) Protection
The Cbz group offers excellent stability to both acidic and basic conditions, making it a valuable orthogonal protecting group to Boc.[1] However, its removal via catalytic hydrogenolysis requires careful consideration in the context of this compound due to the potential for reductive debromination.
Protocol for Cbz Protection of this compound:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF, DCM) and a saturated aqueous solution of sodium bicarbonate.
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Cbz Deprotection (with caution):
Standard Hydrogenolysis (High risk of debromination):
-
Catalyst Suspension: Suspend palladium on carbon (Pd/C, 10 mol%) in a suitable solvent such as methanol or ethanol.
-
Substrate Addition: Add the N-Cbz protected amine (1.0 eq) to the suspension.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS for the disappearance of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by chromatography to separate the desired amine from any debrominated side products.
Alternative Cbz Deprotection (Reduced risk of debromination):
For substrates sensitive to hydrogenolysis, alternative methods such as using transfer hydrogenation with reagents like ammonium formate or employing Lewis acids (e.g., HBr in acetic acid) can be considered. However, these methods may also pose risks to the thiazole ring and should be carefully optimized.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is distinguished by its lability to mild basic conditions, providing an excellent orthogonal strategy to both Boc and Cbz protection.[1] This is particularly advantageous when the synthetic route for this compound derivatives involves acidic or reductive steps.
Protocol for Fmoc Protection of this compound:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and a saturated aqueous solution of sodium bicarbonate.
-
Reagent Addition: Cool the mixture to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours and monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol for Fmoc Deprotection:
-
Dissolution: Dissolve the N-Fmoc protected amine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 30 minutes. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, remove the piperidine and the dibenzofulvene-piperidine adduct by co-evaporation with a high-boiling solvent like toluene or by aqueous work-up.
-
Purification: The resulting crude amine can be purified by extraction or chromatography as needed.
Decision-Making Workflow for Protecting Group Selection
The following flowchart provides a logical framework for selecting the most appropriate protecting group for this compound based on the planned synthetic route.
Caption: Decision workflow for selecting an amine protecting group.
Conclusion
The strategic protection of the primary amine of this compound is a critical enabling step for its successful utilization in complex organic synthesis. The choice between Boc, Cbz, and Fmoc protecting groups should be made with careful consideration of the planned downstream reaction conditions. The Boc group offers broad utility and is often the first choice due to the stability of the 2-bromothiazole ring to its deprotection conditions. The Fmoc group provides an excellent orthogonal strategy for syntheses involving acidic or reductive steps. While the Cbz group is a robust protecting group, its deprotection via standard hydrogenolysis presents a significant risk of debromination and should be approached with caution, with alternative deprotection methods being explored. By following the detailed protocols and strategic guidance provided in these application notes, researchers can confidently navigate the protection and deprotection of this compound, unlocking its full potential as a versatile building block in the pursuit of novel therapeutics.
References
- This is a placeholder for a reference that would ideally be a peer-reviewed article detailing the synthesis or use of this compound. As no specific article was found for this exact compound's protecting group strategy, a general authoritative source on protecting groups is cited.
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
Sources
Application Note & Protocol: A Scalable and Efficient Synthesis of (2-Bromothiazol-5-yl)methanamine
Abstract
(2-Bromothiazol-5-yl)methanamine is a pivotal building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. This document provides a comprehensive guide for its large-scale synthesis, tailored for researchers, chemists, and professionals in the pharmaceutical and chemical industries. We present a detailed, field-proven protocol centered on the catalytic hydrogenation of 2-bromothiazole-5-carbonitrile, a route selected for its efficiency, scalability, and favorable safety profile over alternative methods. This guide elucidates the underlying chemical principles, offers step-by-step instructions for synthesis and purification, and addresses critical safety and handling considerations for a successful and safe scale-up.
Introduction: The Strategic Importance of this compound
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific functional group array of this compound—a primary amine for nucleophilic attack or salt formation, a bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a thiazole core for diverse molecular interactions—makes it an exceptionally versatile synthon. Its application in constructing complex molecules, such as kinase inhibitors, underscores the need for a robust and scalable synthetic process to ensure a reliable supply for research and development pipelines.[1]
Strategic Synthesis Design: Pathway Selection for Scalability
Two primary retrosynthetic pathways were evaluated for the large-scale production of this compound:
-
Route A: Reductive Amination of 2-Bromothiazole-5-carbaldehyde. This pathway involves the formation of an imine from the corresponding aldehyde, followed by reduction.[2] While effective at the lab scale, large-scale reductive aminations can present challenges in controlling the formation of secondary amine byproducts due to the primary amine product reacting with the starting aldehyde.[3]
-
Route B: Reduction of 2-Bromothiazole-5-carbonitrile. This route involves the direct reduction of a nitrile functional group to a primary amine. This method is generally more direct and less prone to the formation of over-alkylated byproducts.[4] Catalytic hydrogenation, in particular, is a highly efficient and clean method for nitrile reduction on an industrial scale, often providing high yields and purity while avoiding stoichiometric metal hydride reagents that complicate work-up and waste disposal.[5]
Visualized Synthesis Workflow
The following diagram outlines the selected two-step synthetic pathway from the precursor, 2-amino-5-cyanothiazole, to the final product.
Caption: Two-step synthesis of the target amine.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a multi-hundred-gram to kilogram scale. All operations involving hazardous reagents should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with necessary safety controls.
Part I: Synthesis of 2-Bromothiazole-5-carbonitrile
This procedure is adapted from established Sandmeyer-type reactions for the conversion of aromatic amines to bromides.
Materials and Equipment:
-
Starting Material: 2-Amino-5-cyanothiazole
-
Reagents: Hydrobromic acid (48% aq.), Sodium nitrite (NaNO₂), Copper(I) bromide (CuBr), Methanol (MeOH), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Large jacketed glass reactor with overhead stirring, thermocouple, and addition funnel; cooling system (chiller); large separatory funnel; rotary evaporator.
Step-by-Step Protocol:
-
Reactor Setup: Charge the jacketed reactor with 2-amino-5-cyanothiazole (1.0 eq).
-
Acidification: Add aqueous hydrobromic acid (48%, ~10 volumes) and cool the resulting slurry to -5 to 0 °C with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water (~2 volumes). Add this solution dropwise to the reactor via the addition funnel, ensuring the internal temperature is maintained below 5 °C. Stir the mixture for 1 hour at 0 °C after the addition is complete.
-
Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) bromide (1.2 eq) in additional hydrobromic acid (48%, ~3 volumes). Add the cold diazonium salt solution from the previous step portion-wise to the CuBr solution, controlling the rate to manage gas evolution (N₂) and maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by pouring it into a mixture of ice and water. Extract the aqueous phase with dichloromethane (3 x 5 volumes).
-
Neutralization and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromothiazole-5-carbonitrile.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary for high purity.
Part II: Reduction to this compound
This protocol employs catalytic hydrogenation, a preferred method for large-scale nitrile reductions due to its efficiency and cleaner reaction profile.[4][5]
Materials and Equipment:
-
Starting Material: 2-Bromothiazole-5-carbonitrile
-
Reagents: Raney Nickel (50% slurry in water, activated), Methanol (anhydrous), Anhydrous ammonia (or a 7N solution in methanol), Hydrogen gas (H₂).
-
Equipment: High-pressure hydrogenation reactor (e.g., Parr or Büchi autoclave) equipped with a gas inlet, pressure gauge, stirrer, and temperature control; filtration apparatus (e.g., Celite pad).
Step-by-Step Protocol:
-
Catalyst Preparation: Under an inert atmosphere (N₂ or Ar), carefully wash the Raney Nickel slurry with water and then with anhydrous methanol to remove residual water.
-
Reactor Charging: Charge the hydrogenation reactor with 2-bromothiazole-5-carbonitrile (1.0 eq), the prepared Raney Nickel catalyst (~10-20% w/w of the nitrile), and anhydrous methanol saturated with ammonia (~15-20 volumes). The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts.[5]
-
Hydrogenation: Seal the reactor, purge several times with nitrogen, and then with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, but refer to catalyst specifications) and begin vigorous stirring. Heat the reaction to 40-50 °C.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 4-12 hours. Confirmation can be obtained by LC-MS analysis of a carefully vented aliquot.
-
Work-up and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times. The filter cake should be quenched carefully with water.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the methanol and ammonia. The resulting crude amine can be purified by vacuum distillation. For sensitive compounds or to achieve higher purity, an acid-base extraction can be performed: dissolve the crude product in an organic solvent (e.g., ethyl acetate), extract with aqueous HCl to form the hydrochloride salt in the aqueous phase, wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.[6][7] The final organic extract is then dried and concentrated to yield pure this compound.
Quantitative Data Summary
The following table summarizes the key parameters for the catalytic hydrogenation step.
| Parameter | Value | Rationale |
| Substrate Scale | 1.0 mole | Representative scale for protocol. |
| Catalyst | Raney Nickel | High activity and cost-effective for large scale.[5] |
| Catalyst Loading | 15% w/w | Balances reaction rate with cost and filtration load. |
| Solvent | Methanolic Ammonia (7N) | Ammonia suppresses byproduct formation.[4] |
| Solvent Volume | 15-20 L/kg of substrate | Ensures adequate mixing and heat dissipation. |
| Hydrogen Pressure | 80 psi | Provides sufficient driving force for the reaction. |
| Temperature | 45 °C | Moderate temperature to ensure a good reaction rate without promoting side reactions. |
| Reaction Time | ~8 hours | Typical duration, should be confirmed by monitoring. |
| Expected Yield | 80-90% | Based on typical efficiencies for this transformation. |
Safety & Hazard Management
The synthesis of this compound involves several hazardous materials and procedures. A thorough risk assessment must be conducted prior to commencing any work.
-
Bromine Compounds: 2-Bromothiazole derivatives are irritants and potentially toxic. Handle them in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]
-
Sodium Nitrite: A strong oxidizing agent. Do not mix with acidic solutions in a concentrated form without careful temperature control, as it can release toxic nitrogen oxides.
-
Raney Nickel: Highly pyrophoric when dry. Always handle as a slurry under a solvent. After filtration, the catalyst must be carefully quenched and disposed of according to institutional safety guidelines.
-
Hydrogen Gas: Highly flammable and explosive. The hydrogenation reaction must be performed in a specialized high-pressure reactor in an area free from ignition sources. Ensure the system is properly grounded and purged.
-
Ammonia: Corrosive and has a pungent, irritating odor. Use in a well-ventilated area. Anhydrous ammonia and concentrated solutions can cause severe burns.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[11]
References
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Retrieved from [Link]
- Google Patents. (CN100548995C) The preparation method of 2-thiazole carboxaldehyde compounds.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Catalytic Reduction of Nitriles. Retrieved from [Link]
-
New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Retrieved from [Link]
- Google Patents. (US3337630A) Process for the purification of amines.
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Wikipedia. Nitrile reduction. Retrieved from [Link]
-
Periodica Polytechnica. (2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]
-
ICL Group. BROMINE - Safety Handbook. Retrieved from [Link]
-
National Institutes of Health. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
-
Royal Society of Chemistry. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Retrieved from [Link]
-
ResearchGate. (2025, June 11). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]
-
Aribo Biotechnology. CAS: 440100-94-7 Name: 2-Bromothiazole-5-carbonitrile. Retrieved from [Link]
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
-
ACS Publications. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Retrieved from [Link]
-
UniTo. Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. Retrieved from [Link]
-
RSC Education. Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
ChemRxiv. Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. Retrieved from [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. iris.unito.it [iris.unito.it]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 8. nj.gov [nj.gov]
- 9. dollycorporation.com [dollycorporation.com]
- 10. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 11. icl-group-sustainability.com [icl-group-sustainability.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Bromothiazol-5-yl)methanamine
Welcome to the technical support center for the synthesis of (2-Bromothiazol-5-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to improve yield and purity. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of various pharmacologically active compounds. Its successful synthesis in high yield and purity is crucial for downstream applications. This guide will focus on a common and reliable synthetic pathway: the reduction of 2-bromo-5-cyanothiazole to the corresponding amine, followed by an optional N-Boc protection and subsequent deprotection. We will address specific issues that may arise during these transformations and provide evidence-based solutions.
Synthetic Workflow Overview
The primary synthetic route discussed involves two key steps: the reduction of a nitrile to a primary amine, and the protection/deprotection of this amine.
Caption: General synthetic workflow for this compound.
Part 1: Troubleshooting Guide for Nitrile Reduction
The reduction of 2-bromo-5-cyanothiazole is a critical step. Common reducing agents include lithium aluminum hydride (LiAlH4) and borane complexes (e.g., BH3-THF, BH3-SMe2).[1][2]
Q1: My nitrile reduction with LiAlH4 is resulting in a low yield or a complex mixture of products. What are the possible causes and solutions?
A1: Low yields or complex mixtures in LiAlH4 reductions of nitriles can stem from several factors. Here is a breakdown of potential issues and how to address them:
-
Incomplete Reaction: The nitrile starting material may persist.
-
Causality: Insufficient LiAlH4, poor quality of the reagent (degraded by moisture), or too short a reaction time. LiAlH4 is highly reactive with water and atmospheric moisture, which reduces its potency.
-
Solution:
-
Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Use a fresh, unopened bottle of LiAlH4 or titrate the solution to determine its exact molarity before use.
-
Increase the equivalents of LiAlH4 (a typical starting point is 1.5 equivalents).[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]
-
-
-
Formation of Side Products: The appearance of unexpected spots on TLC.
-
Causality: Over-reduction or side reactions. While less common for nitriles, aggressive conditions can lead to decomposition of the thiazole ring. Also, improper quenching can lead to the formation of aluminum salt emulsions that complicate work-up and reduce isolated yield.
-
Solution:
-
Maintain a low temperature during the addition of the nitrile to the LiAlH4 suspension (typically 0 °C).[3]
-
Employ a proper quenching procedure. A widely used and effective method is the Fieser workup: sequentially and slowly add water, then a 15% aqueous NaOH solution, and finally more water. This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered off.[3]
-
-
Q2: I am observing the formation of secondary and tertiary amine byproducts in my catalytic hydrogenation reduction of the nitrile. How can I prevent this?
A2: The formation of secondary and tertiary amines is a known side reaction in the catalytic hydrogenation of nitriles.
-
Causality: The initially formed primary amine can react with an intermediate imine, leading to the formation of a secondary amine, which can undergo further reaction.
-
Solution: This side reaction can be suppressed by adding ammonia or an ammonium salt to the reaction mixture.[1] The ammonia competes for the intermediate imine, thus favoring the formation of the primary amine.
| Parameter | LiAlH4 Reduction | Catalytic Hydrogenation |
| Reagent | Lithium Aluminum Hydride | H2 gas with Raney Nickel or Pd/C |
| Solvent | Anhydrous THF or Diethyl Ether | Methanol or Ethanol |
| Temperature | 0 °C to room temperature | Room temperature to slightly elevated |
| Key Additive | None | Ammonia or Ammonium Hydroxide |
| Common Issue | Incomplete reaction, difficult workup | Formation of secondary/tertiary amines |
Experimental Protocol: LiAlH4 Reduction of 2-Bromo-5-cyanothiazole
-
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of 2-bromo-5-cyanothiazole (1.0 eq.) in anhydrous THF dropwise.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC.[3]
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (1 volume relative to LiAlH4), 15% aqueous NaOH (1.5 volumes), and then water again (3 volumes).
-
Stir the resulting slurry for 30 minutes, then filter through a pad of celite, washing the filter cake with ethyl acetate or dichloromethane.
-
Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Part 2: Troubleshooting N-Boc Protection
For purification or subsequent synthetic steps, it is often advantageous to protect the primary amine with a tert-butyloxycarbonyl (Boc) group.
Q3: The N-Boc protection of my this compound is sluggish or incomplete. How can I improve the reaction efficiency?
A3: Incomplete Boc protection is a common issue that can usually be resolved by optimizing the reaction conditions.
-
Causality: Insufficient base, poor choice of solvent, or a less reactive Boc-protection reagent. The amine might be protonated as a hydrochloride salt, requiring stoichiometric amounts of base to liberate the free amine for reaction.
-
Solution:
-
Base: Ensure at least 2-3 equivalents of a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used, especially if starting from an amine salt.[4]
-
Solvent System: A biphasic system like THF/water or dioxane/water is often effective.[4][5]
-
Reagent: Di-tert-butyl dicarbonate ((Boc)2O) is the standard reagent. Ensure it is of good quality.
-
Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, although it should be used with caution as it can be difficult to remove.
-
Experimental Protocol: N-Boc Protection
-
Dissolve the crude this compound (1.0 eq.) in a 2:1 mixture of THF and water (45 mL for 500 mg of amine).[4]
-
Add triethylamine (3 eq.) and stir for 5 minutes at room temperature.[4]
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (1.5 eq.) in one portion.[4]
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours or until TLC indicates completion.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting crude tert-butyl (2-bromothiazol-5-yl)methylcarbamate can be purified by column chromatography on silica gel.
Part 3: Troubleshooting N-Boc Deprotection
The final step, if the amine was protected, is the removal of the Boc group. This is typically achieved under acidic conditions.
Q4: During the acidic deprotection of the Boc group, I am observing a low yield of the desired amine. What could be the problem?
A4: Low yields during Boc deprotection can be due to incomplete reaction or degradation of the product.
-
Causality:
-
Incomplete Reaction: The acidic conditions may be too mild or the reaction time too short.
-
Product Degradation: The thiazole ring can be sensitive to harsh acidic conditions.
-
Side Reactions: The intermediate tert-butyl cation generated during deprotection can alkylate the thiazole ring or other nucleophilic sites on the molecule. This is a known issue in Boc deprotection.[6]
-
-
Solution:
-
Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective choice.[7] A solution of HCl in an organic solvent like dioxane or methanol is also widely used.[4]
-
Scavengers: To prevent unwanted alkylation by the tert-butyl cation, a scavenger such as anisole or thioanisole can be added to the reaction mixture.[6]
-
Temperature Control: Perform the reaction at 0 °C to room temperature to minimize potential degradation.[7]
-
Monitoring: Follow the reaction by TLC to ensure complete consumption of the starting material without prolonged exposure to the acidic medium.
-
Caption: Troubleshooting workflow for N-Boc deprotection.
Experimental Protocol: N-Boc Deprotection
-
Dissolve the purified tert-butyl (2-bromothiazol-5-yl)methylcarbamate (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) at 0 °C.[7]
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.[7]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product. The product can also be isolated as its hydrochloride salt by treating a solution of the free amine in ether or dioxane with HCl.[8]
Frequently Asked Questions (FAQs)
Q5: Can I purify the final amine product, this compound, without Boc protection?
A5: Yes, it is possible to directly purify the amine after the nitrile reduction, typically by column chromatography on silica gel. However, primary amines can sometimes streak on silica gel columns, leading to lower recovery and purity. Using a mobile phase containing a small amount of a base like triethylamine (e.g., 1-2%) can help to mitigate this issue. Alternatively, purification via crystallization of a salt (e.g., hydrochloride) is another effective method.
Q6: My final product appears to be unstable upon storage. What are the best practices for storing this compound?
A6: Primary amines, particularly those on electron-deficient heterocyclic rings, can be susceptible to oxidation and degradation over time. For long-term storage, it is recommended to store the compound as its hydrochloride salt under an inert atmosphere at a low temperature (2-8 °C).[8] The salt form is generally more crystalline and less prone to decomposition.
Q7: Are there alternative, milder methods for N-Boc deprotection if my molecule is particularly acid-sensitive?
A7: While acidic cleavage is standard, several milder or alternative methods have been reported for sensitive substrates. These include using solid-supported acids, Lewis acids like TMSI, or even thermal deprotection under specific conditions.[9][10] For instance, a method using oxalyl chloride in methanol has been reported as a mild deprotection strategy.[4] However, the compatibility of these methods with the 2-bromothiazole moiety would need to be experimentally verified.
References
-
Shrestha, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23235-23240. Available from: [Link]
-
Reddit discussion on N-Boc deprotection in the presence of acid-sensitive groups. (2024). r/Chempros. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available from: [Link]
-
Boumoud, T., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-6. Available from: [Link]
-
Vatèle, J. M. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molbank, 2021(2), M1223. Available from: [Link]
-
Li, B., et al. (2008). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2008(16), 200-209. Available from: [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available from: [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Coll. Vol. 5, p.162 (1973); Vol. 48, p.27 (1968). Available from: [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. Available from: [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]
-
Black, D. StC., et al. (2014). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Beilstein Journal of Organic Chemistry, 10, 2049-2057. Available from: [Link]
-
Clark, J. (2015). Reducing Nitriles to Primary Amines. Chemguide. Available from: [Link]
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. 1001413-46-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of (2-Bromothiazol-5-yl)methanamine
Welcome to the technical support center for the chromatographic purification of (2-Bromothiazol-5-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related heterocyclic amines. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification process. Our approach is rooted in explaining the "why" behind the "how," ensuring you can adapt and solve problems effectively in your own laboratory setting.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound that influence its chromatographic behavior.
| Property | Value/Characteristic | Implication for Chromatography |
| Structure | Primary amine on a bromothiazole core | The basic amine group is prone to strong interactions with acidic silica surfaces, potentially leading to peak tailing. The thiazole ring can participate in π-π interactions. |
| pKa (estimated) | ~7.5-8.5 for the primary amine | The compound's charge state is pH-dependent. At pH values significantly below the pKa, it will be protonated and highly polar. |
| Solubility | Generally soluble in organic solvents like methanol, DMSO | Good solubility in common reversed-phase and some normal-phase mobile phases is expected. |
| Stability | Thiazole rings can be susceptible to photodegradation.[1] | Protect samples from light, especially during long automated runs. Consider the use of amber vials. |
II. Recommended Starting Point: Reversed-Phase HPLC Protocol
Based on methods developed for similar aminothiazole structures, a reversed-phase approach is a robust starting point for the purification of this compound.[1][2]
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 150 x 4.6 mm | Provides good hydrophobic retention for the thiazole core. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | An acidic modifier is crucial to protonate the amine, minimizing interaction with residual silanols on the silica backbone and thus preventing peak tailing. |
| Mobile Phase B | Acetonitrile or Methanol | Standard strong solvents for reversed-phase chromatography. |
| Gradient | 5-95% B over 20 minutes | A broad gradient is a good starting point for scouting elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at ~260-280 nm | The thiazole ring provides UV absorbance. Wavelength should be optimized. |
| Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
III. Troubleshooting Guide: Common Problems and Solutions
Problem 1: Poor Peak Shape (Tailing)
Question: My peak for this compound is showing significant tailing, even on a C18 column. What is causing this and how can I fix it?
Answer:
Peak tailing for basic compounds like your aminothiazole is a classic problem in chromatography. It's primarily caused by secondary interactions between the basic amine group and acidic residual silanols on the surface of the silica-based stationary phase. This leads to a portion of your analyte being retained more strongly, resulting in a "tail" as it slowly elutes.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting peak tailing.
In-depth Explanation:
-
Acidic Modifier: The addition of an acid like TFA or formic acid serves a dual purpose. It protonates your amine to a consistent charge state (BH+), making it behave more predictably. Secondly, it protonates the silanol groups (Si-O-) on the stationary phase, reducing their ability to interact with the positively charged analyte.
-
Column Choice: If tailing persists, consider a column with end-capping or a hybrid particle technology that shields the silica surface, making it more suitable for basic compounds.
Problem 2: No Elution or Very Late Elution
Question: My compound is not eluting from the column, or it's coming off very late with a broad peak. What's happening?
Answer:
This issue suggests that your compound is too strongly retained on the column. This could be due to the mobile phase being too weak (too aqueous) or irreversible binding to the stationary phase.
Solutions:
-
Increase Organic Content: If using a gradient, ensure it goes up to a high percentage of organic solvent (e.g., 95% or more). For isocratic methods, increase the percentage of your organic mobile phase.
-
Check for Precipitation: Ensure your compound is soluble in the initial mobile phase conditions. If it precipitates on the column, it will not elute properly.
-
Consider Normal Phase Chromatography: If your compound is highly polar even in its free base form, reversed-phase may not be the best approach. For normal phase (e.g., silica gel), you will need to use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) to prevent streaking and irreversible adsorption.
Problem 3: Appearance of New Peaks or Loss of Recovery Over Time
Question: During a long sequence of purifications, I'm noticing new, unexpected peaks appearing in my chromatogram, and the recovery of my target compound is decreasing. What could be the cause?
Answer:
This is often an indication of on-column degradation or instability of the compound under the chromatographic conditions. Thiazole-containing compounds can be susceptible to photodegradation.[1]
Solutions:
-
Protect from Light: Use amber autosampler vials and cover the solvent bottles to minimize light exposure.
-
Assess Stability: Prepare a standard solution and re-inject it at regular intervals during your sequence. A decrease in the main peak area and the appearance of new peaks will confirm degradation.
-
Modify Mobile Phase pH: If the degradation is pH-dependent, try using a different acidic modifier or a buffered mobile phase to maintain a more stable pH environment.
-
2D-TLC Stability Test: A simple way to check for stability on silica is to run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same or a different solvent system. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear off the diagonal.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use normal-phase (silica gel) chromatography for this compound?
A1: Yes, but with important considerations. The primary amine in your compound will strongly interact with the acidic silica gel, leading to significant streaking and potentially irreversible adsorption. To use normal-phase chromatography, you must add a basic modifier to your mobile phase, such as 0.1-1% triethylamine or a small percentage of ammonium hydroxide in methanol. A common mobile phase system would be dichloromethane/methanol with a triethylamine modifier.
Q2: What is the best way to prepare my crude sample for injection?
A2: Dissolve your crude material in a solvent that is as weak as or weaker than your initial mobile phase. For reversed-phase, this could be a small amount of DMSO or methanol, diluted with the initial mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion and broadening. Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to protect your column from particulates.
Q3: My purification is complete. How should I handle the fractions containing the acidic modifier?
A3: If you used a volatile modifier like formic acid or TFA, it can often be removed by rotary evaporation. However, residual TFA can sometimes be difficult to remove completely. If your downstream application is sensitive to acid, you may need to perform a basic workup. Combine the pure fractions, dilute with a suitable organic solvent like ethyl acetate, and wash with a mild base such as a saturated sodium bicarbonate solution. Then, wash with brine, dry the organic layer over sodium sulfate, filter, and concentrate.
Q4: How do I confirm the purity and identity of my final compound?
A4: Purity should be assessed by re-injecting a small amount of your purified material onto an analytical HPLC system, preferably using a different method or gradient than the one used for purification to ensure no impurities are co-eluting. Identity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
V. Experimental Protocols
Protocol 1: Analytical HPLC Method Development
-
Column: C18, 5 µm, 150 x 4.6 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Detection: UV at 270 nm.
-
Analysis: Observe the retention time and peak shape to determine the optimal conditions for preparative scale-up.
Protocol 2: Normal-Phase Flash Chromatography
-
Stationary Phase: Silica Gel, 40-63 µm.
-
Mobile Phase: A gradient of Methanol in Dichloromethane (e.g., 0-10%), with a constant 0.5% Triethylamine throughout the run.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then load the dry powder onto the column.
-
Elution: Run the gradient and collect fractions.
-
Monitoring: Monitor the fractions by TLC (using a similar solvent system) and combine the pure fractions.
VI. References
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). National Institutes of Health. Retrieved from [Link]
-
One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. SciSpace. Retrieved from [Link]
-
2-sulfanilamido-5-bromothiazoles. Google Patents. Retrieved from
-
(PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Retrieved from [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. National Institutes of Health. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Parameters for (2-Bromothiazol-5-yl)methanamine Derivatization
Welcome to the technical support center for the derivatization of (2-Bromothiazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary information to optimize your reaction parameters, overcome common experimental hurdles, and ensure the integrity of your results. The 2-aminothiazole motif is a crucial component in many pharmaceuticals, making its successful derivatization a key step in drug discovery.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the derivatization of this compound, providing concise answers and foundational knowledge for your experiments.
Q1: What are the most common strategies for derivatizing the primary amine of this compound?
A1: The primary amine of this compound is a versatile functional group that can be derivatized through several common reactions. The most prevalent methods include:
-
Acylation/Amidation: Reaction with acyl chlorides, anhydrides, or activated carboxylic acids to form amides. This is a robust and widely used method for attaching a variety of substituents.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone to form a secondary or tertiary amine. This method is highly effective for introducing alkyl groups.[4][5][6]
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively.[7]
Q2: How does the electronic nature of the 2-bromothiazole ring affect the reactivity of the primary amine?
A2: The 2-bromothiazole ring is an electron-withdrawing heterocycle. This electronic effect slightly reduces the nucleophilicity of the primary amine compared to a simple alkylamine. However, the amine remains sufficiently reactive for the common derivatization reactions mentioned above. The key is to select appropriate reaction conditions, such as the right base and solvent, to facilitate the desired transformation.
Q3: Are there any potential side reactions I should be aware of when working with this compound?
A3: Yes, awareness of potential side reactions is crucial for optimizing your derivatization. Key side reactions to consider include:
-
N,N-di-alkylation/acylation: Over-reaction of the primary amine, especially with highly reactive electrophiles or under harsh conditions.
-
Reaction at the thiazole nitrogen: While generally less nucleophilic than the primary amine, the thiazole nitrogen can sometimes react, particularly with very strong electrophiles.
-
Displacement of the bromine atom: The bromine at the 2-position of the thiazole ring can be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less common than reactions at the amine.
-
"Halogen dance" rearrangement: In the presence of strong bases, rearrangement of the bromine atom from the 2- to the 4-position of the thiazole ring has been reported for some 2-aminothiazole systems.[8]
Q4: How should I monitor the progress of my derivatization reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[9] A typical TLC analysis would involve spotting the starting material, the reaction mixture, and a co-spot of both on a silica gel plate. The plate is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) and visualized under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression. For more quantitative analysis, techniques like LC-MS or HPLC can be employed.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the derivatization of this compound.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Action | Scientific Rationale |
| Insufficiently activated electrophile | For acylation with a carboxylic acid, ensure complete activation (e.g., with a carbodiimide like EDC or DCC). For reductive amination, ensure the imine is forming.[6][10] | The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid to a more reactive species. Similarly, reductive amination proceeds via an imine or iminium ion intermediate.[11] |
| Inappropriate base | For acylations and sulfonylations, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The pKa of the base should be sufficient to deprotonate the amine's conjugate acid. | The base scavenges the acid byproduct (e.g., HCl from an acyl chloride) which would otherwise protonate the starting amine, rendering it non-nucleophilic. |
| Incorrect solvent | Use an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). | Protic solvents (e.g., methanol, water) can compete with the amine for reaction with the electrophile. |
| Low reaction temperature | While some reactions proceed at room temperature, others may require gentle heating (40-60 °C) to overcome the activation energy barrier. | Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions. |
| Degraded starting material | Verify the purity of this compound and the derivatizing agent by NMR or LC-MS. | Impurities or degradation products can interfere with the reaction or lead to the formation of unwanted byproducts. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Product Yield.
Issue 2: Multiple Products Observed by TLC/LC-MS
Possible Causes & Solutions
| Possible Cause | Recommended Action | Scientific Rationale |
| Di-acylation/Di-alkylation | Use a stoichiometric amount (1.0-1.1 equivalents) of the derivatizing agent. Add the electrophile slowly to the solution of the amine. | Adding the electrophile slowly maintains a low concentration, disfavoring the second addition to the initially formed product. |
| Side reaction with thiazole ring | Use milder reaction conditions (lower temperature, less reactive electrophile). | The thiazole ring's reactivity increases under harsh conditions. |
| Decomposition of product or starting material | Monitor the reaction for a shorter duration. Ensure the workup procedure is not too acidic or basic. | Prolonged reaction times or harsh workup conditions can lead to the degradation of sensitive molecules. |
| Impure derivatizing agent | Purify the derivatizing agent or use a fresh bottle from a reliable supplier. | Impurities in the derivatizing agent will lead to the formation of multiple products. |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Recommended Action | Scientific Rationale |
| Product and starting material have similar polarity | If the product is less polar, try running the reaction to full conversion. If the product is more polar, use a slight excess of the amine and wash with dilute acid during workup. | Driving the reaction to completion eliminates the starting material. An acid wash will protonate the excess amine, making it water-soluble and easily removable. |
| Product is highly polar and water-soluble | After aqueous workup, extract the aqueous layer multiple times with an organic solvent like ethyl acetate or DCM. If the product is still in the aqueous layer, consider back-extraction after adjusting the pH. | Multiple extractions increase the recovery of polar products from the aqueous phase. |
| Product co-elutes with byproducts on silica gel | Try a different column chromatography stationary phase (e.g., alumina, C18 reverse phase). Consider purification by crystallization. | Different stationary phases offer different selectivities for separation. Crystallization is a powerful purification technique for solid compounds. |
Section 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for the most common derivatization reactions of this compound.
Protocol 1: General Procedure for Acylation with an Acyl Chloride
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the acyl chloride (1.1 eq) in DCM dropwise to the cooled solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Acylation Workflow
Caption: Step-by-step workflow for the acylation of this compound.
Protocol 2: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0 eq) in methanol.[11]
-
Add acetic acid (0.1 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for an additional 3-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC - NIH. Available at: [Link]
-
Derivatization. Chemistry LibreTexts. Available at: [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. NIH. Available at: [Link]
-
Optimization of derivatization reagents and the reaction conditions. ResearchGate. Available at: [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). Available at: [Link]
-
Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Available at: [Link]
-
Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. RSC Publishing. Available at: [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Available at: [Link]
-
Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available at: [Link]
-
Reductive Amination. YouTube. Available at: [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. ScienceDirect. Available at: [Link]
Sources
- 1. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. youtube.com [youtube.com]
Technical Support Center: A Troubleshooting Guide for (2-Bromothiazol-5-yl)methanamine Solubility
Welcome to the technical support center for (2-Bromothiazol-5-yl)methanamine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this versatile thiazole derivative. As a key building block in drug discovery, its effective solubilization is critical for successful experimental outcomes, from initial screening to advanced in vivo studies. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these challenges with scientific rigor.
Introduction: Understanding the Molecule
This compound (CAS No. 131748-92-0) is a heterocyclic compound whose solubility is dictated by its distinct structural features: a lipophilic 2-bromothiazole core and a basic methanamine side chain. This duality means its solubility behavior can be complex, often exhibiting poor dissolution in neutral aqueous media while also being challenging in purely non-polar organic solvents. This guide will walk you through a systematic approach to identify the root cause of your solubility issues and implement a robust, validated solution.
Part 1: Initial Assessment & First Steps
Before attempting any solubilization protocol, a proper initial assessment of your material is crucial. Errors at this stage can lead to incorrect assumptions and failed experiments.
Q1: I've just received my vial of this compound. What should I check first?
A1: Verification and proper handling are paramount.
-
Confirm Chemical Identity: Cross-reference the CAS Number on the vial with your order. The correct CAS for the free base is 131748-92-0.[1] Be aware that this compound may also be supplied as a hydrobromide or dihydrochloride salt, which will have different CAS numbers and significantly higher intrinsic aqueous solubility.[1]
-
Inspect Physical State: Note the appearance of the compound. Is it a solid, an oil, or a salt? This can provide initial clues about its purity and form.
-
Verify Storage Conditions: The compound should be stored under an inert atmosphere at 2-8°C to prevent potential degradation.[1] Improper storage can lead to the formation of impurities that may alter solubility.
Part 2: Frequently Asked Questions (FAQs) on Aqueous Solubility
This section addresses the most common issues encountered when attempting to dissolve this compound in aqueous systems for biological assays.
Q2: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). Why?
A2: This is the most frequently encountered issue and is directly related to the compound's chemistry. The methanamine group is a weak base. In its neutral (free base) form, the molecule is less polar and thus has low aqueous solubility. To dissolve in water, the amine must be protonated to form a positively charged, more polar salt.
The solubility of such basic compounds is pH-dependent.[2] At a neutral pH of 7.4, the amine group is only partially protonated, leaving a significant fraction of the compound in its poorly soluble neutral state, leading to poor dissolution.
Q3: How can I systematically improve the aqueous solubility of this compound?
A3: The most direct method is pH adjustment . By lowering the pH of the solvent, you increase the concentration of protons (H+), which drives the equilibrium towards the protonated, water-soluble form of the amine.
-
Causality: According to the Henderson-Hasselbalch equation, for a basic compound, solubility increases as the pH of the solution drops significantly below its pKa (the pH at which 50% of the compound is protonated).[3]
-
Practical Recommendation: Start by attempting to dissolve the compound in an acidic buffer (e.g., pH 4-5) or dilute aqueous HCl (e.g., 0.1 M HCl). You can then carefully adjust the pH upwards if your experimental system allows. For a comprehensive understanding, performing a full pH-solubility profile is recommended (see Protocol 1).
Q4: I dissolved my compound in an acidic solution, but it precipitated immediately when I added it to my cell culture medium. What went wrong?
A4: This is a classic problem of exceeding the solubility limit in the final medium. Your cell culture medium is strongly buffered at a physiological pH of ~7.2-7.4. When you added your small volume of acidic stock solution, the medium's buffering capacity instantly neutralized the acid, raising the pH back to ~7.4. This caused the compound to convert back to its poorly soluble free base form, which then precipitated out of solution.[4][5]
-
Troubleshooting:
-
Lower the Stock Concentration: The simplest solution is to use a more dilute stock solution so that the final concentration in the media remains below the compound's solubility limit at pH 7.4.
-
Use a Co-Solvent: Prepare a high-concentration stock in an organic solvent like DMSO and add it to the media in a very small volume (typically <0.5% v/v) to avoid precipitation and solvent toxicity. See Part 3 for details.
-
Incorporate Excipients: For higher required concentrations, solubility-enhancing excipients may be necessary.[6]
-
Part 3: Systematic Troubleshooting & Advanced Strategies
When simple pH adjustment is insufficient or incompatible with your experimental design, a more systematic approach is required.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving solubility issues.
Caption: A systematic workflow for troubleshooting solubility issues.
Experimental Protocols
This protocol uses the shake-flask method to determine the equilibrium solubility of your compound across a range of pH values.[7][8]
-
Prepare Buffers: Create a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at a consistent ionic strength.
-
Add Excess Compound: In separate glass vials, add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer. "Excess" means visible solid material remains.
-
Equilibrate: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Phases: After equilibration, allow the vials to stand. Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm PVDF filter to remove all undissolved solids.
-
Analyze Concentration: Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.
-
Plot Data: Plot solubility (e.g., in µg/mL) versus pH to visualize the solubility profile.
| Example pH-Solubility Data (Illustrative) | |
| pH | Approx. Solubility (µg/mL) |
| 2.0 | > 10,000 |
| 4.0 | 8,500 |
| 6.0 | 1,200 |
| 7.4 | 50 |
| 9.0 | < 10 |
Q5: pH adjustment isn't an option for my assay. What are the best organic co-solvents?
A5: When aqueous solubility is limiting, creating a concentrated stock in an organic solvent is the standard approach.
-
Recommended Solvents: For compounds like this, polar aprotic solvents are typically the most effective.
-
Dimethyl Sulfoxide (DMSO): Generally the first choice due to its high solubilizing power.
-
N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent.
-
Ethanol (EtOH) or Methanol (MeOH): Polar protic solvents that can also be effective.
-
-
Trustworthiness through Validation: Never assume a stock solution is stable. Always perform a quick visual check for precipitation upon dilution into your final aqueous buffer. For critical experiments, confirm the stability of the stock solution over time via HPLC analysis.[9]
-
Solvent Selection: Attempt to dissolve a small, known amount of your compound in a minimal volume of DMSO (or other selected co-solvent). Use sonication or gentle warming (<40°C) if necessary.
-
Prepare Concentrated Stock: Once a suitable solvent is found, prepare a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Perform Dilution Test: Add the stock solution to your final aqueous buffer to achieve the desired final concentration. Critically, the final concentration of the organic solvent should be kept to a minimum (ideally <0.5% v/v) to avoid artifacts in biological assays.
-
Observe: Let the final solution sit for at least 30 minutes and observe for any signs of precipitation (cloudiness, Tyndall effect). If it remains clear, the method is likely suitable for your experiment.
Q6: I need a very high concentration for my in vivo study, and simple co-solvents are not sufficient. What are the next-level options?
A6: For challenging formulations, especially those requiring high concentrations for parenteral or oral administration, advanced formulation strategies using excipients are necessary.[10][11] These techniques aim to create stable, supersaturated solutions or colloidal dispersions.
-
Cyclodextrins: These are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble bromothiazole portion of your molecule, presenting a soluble complex to the aqueous environment.[12]
-
Surfactants and Micelles: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles above their critical micelle concentration. The hydrophobic core of these micelles can effectively solubilize your compound.[11][13]
-
Amorphous Solid Dispersions (ASDs): This is an advanced technique where the crystalline drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC).[14][15] When this dispersion dissolves, it can generate a transient, supersaturated state of the drug, significantly enhancing bioavailability. This typically requires specialized equipment like a spray dryer or hot-melt extruder.[10]
The selection of an advanced formulation strategy is complex and depends heavily on the route of administration and desired dose.
Caption: Decision tree for selecting an advanced formulation strategy.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76430, 2-Bromothiazole. Available from: [Link]
-
De P, Shaikh A, Rudrapal M, et al. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Bioorg Med Chem. 2020;28(19):115663. Available from: [Link]
-
Ullah, A., & Shah, V. P. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203. Available from: [Link]
-
Gode, F., Nour, S. A., & Le, T. O. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Omega. Available from: [Link]
-
Olatunji, I. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Kumar, S., & Singh, A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(6), 2185. Available from: [Link]
-
Homayun, B., Lin, X., & Choi, H. J. (2019). Challenges and recent progress in oral drug delivery systems for biopharmaceuticals. Pharmaceutics, 11(3), 129. Available from: [Link]
-
Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]
-
Gode, F., Nour, S. A., & Le, T. O. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ResearchGate. Available from: [Link]
-
Tsinman, K., Tsinman, O., & Zuber, A. (2017). Accuracy of calculated pH-dependent aqueous drug solubility. Journal of Pharmaceutical Sciences, 106(9), 2478-2485. Available from: [Link]
-
Dissolution Technologies. Dissolution Method Troubleshooting. (2022). Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Hsiao, W. K., et al. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics, 13(9), 1391. Available from: [Link]
-
Senturk, M., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradiation Technique. (2021). Available from: [Link]
-
Bergström, C. A., et al. (2017). Accuracy of calculated pH-dependent aqueous drug solubility. Journal of pharmaceutical sciences, 106(9), 2478-2485. Available from: [Link]
-
Studylib. Dissolution Failure Investigation: Troubleshooting Guide. Available from: [Link]
-
Hagedorn, M., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1594. Available from: [Link]
-
European Pharmaceutical Review. Novel excipients for solubility enhancement. (2022). Available from: [Link]
-
Al-Obaidi, H., & Buckle, M. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(5), 725. Available from: [Link]
-
Ayati, A., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(21), 5148. Available from: [Link]
-
Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Available from: [Link]
-
Patel Kwan Consultancy. pH Dependent Drug Interactions with Acid Reducing Agents. (2021). Available from: [Link]
-
Solubility of Things. 2-Bromo-5-nitrothiazole. Available from: [Link]
-
BioChemPartner. 2-Bromothiazole. Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Available from: [Link]
Sources
- 1. 131748-92-0|this compound|BLD Pharm [bldpharm.com]
- 2. pH Dependent Drug Interactions with Acid Reducing Agents - Patel Kwan Consultancy [patelkwan.com]
- 3. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. mdpi.com [mdpi.com]
- 14. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Stability of (2-Bromothiazol-5-yl)methanamine
Welcome to the technical support center for (2-Bromothiazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address stability challenges, ensuring the integrity of your research.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter. We will delve into the chemical causality behind the stability profile of this compound, supported by established chemical principles and relevant literature.
I. General Handling and Storage
Proper handling and storage are the first line of defense against degradation.
Question: What are the ideal storage conditions for this compound?
Answer: this compound should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and air. Long-term storage at -20°C is advisable to slow down potential degradation pathways. The rationale behind these conditions is to mitigate risks such as hydrolysis, oxidation, and photodecomposition.
Question: I've noticed the color of my this compound has changed from off-white to a yellowish or brownish hue. Is it still usable?
Answer: A change in color often indicates degradation. The primary amino group and the thiazole ring can be susceptible to oxidation, which can lead to the formation of colored impurities. While a slight color change may not significantly impact every application, it is crucial to assess the purity of the material before use, for example, by LC-MS or ¹H NMR. For sensitive applications, such as in multi-step syntheses or biological assays, using freshly purified material is always the best practice.
II. Stability in Solution
The stability of this compound in solution is highly dependent on the solvent, pH, and presence of other reagents.
Question: How stable is this compound in common organic solvents?
Answer: In aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), this compound is generally stable for short periods at room temperature, provided the solvent is dry and free of acidic or basic impurities. However, prolonged storage in solution is not recommended. For instance, in solvents like DMF, slow decomposition can occur, especially if the solvent contains residual amines or water. Protic solvents, particularly alcohols, may slowly react with the compound, especially at elevated temperatures.
Question: Can I use protic solvents like methanol or ethanol for my reaction?
Answer: While protic solvents can be used, it is important to be aware of potential side reactions. The primary amine can act as a nucleophile, and the 2-bromo position on the thiazole is susceptible to nucleophilic substitution, although this typically requires elevated temperatures or the presence of a catalyst. If your reaction requires a protic solvent, it is advisable to run a small-scale control experiment to assess the stability of the starting material under the reaction conditions.
III. pH Stability
The pH of the reaction medium is a critical factor influencing the stability of this compound.
Question: What is the stability of this compound under acidic conditions?
Answer: The primary amine group (pKa estimated to be around 9-10) will be protonated under acidic conditions to form the corresponding ammonium salt. This protonation can protect the amine from participating in unwanted side reactions. However, strong acidic conditions should be approached with caution. The thiazole ring, while generally stable to acid, can undergo hydrolysis under harsh conditions (e.g., concentrated strong acids at high temperatures), although this is not typically a concern under standard synthetic conditions. It is known that 2-aminothiazoles are incompatible with strong acids[1].
Question: Is this compound stable in the presence of bases?
Answer: this compound is a primary amine and is itself basic. In the presence of stronger, non-nucleophilic bases (e.g., triethylamine, diisopropylethylamine), it is generally stable. However, strong nucleophilic bases (e.g., sodium hydroxide, potassium tert-butoxide) can lead to decomposition. Potential degradation pathways include deprotonation of the aminomethyl group followed by intermolecular reactions, or nucleophilic attack at the 2-bromo position. Hydrolysis of related 2-styrylbenzothiazolium salts has been observed at a pH of 8[2].
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Scenario 1: My reaction is not proceeding as expected, and I suspect my this compound has degraded.
Troubleshooting Steps:
-
Purity Check: Before starting your reaction, always check the purity of your starting material. A quick ¹H NMR or LC-MS analysis can save you significant time and resources.
-
Control Experiment: Run a control experiment with only this compound under the same reaction conditions (solvent, temperature, base/acid) but without the other reagents. Monitor the stability of the starting material over time by TLC or LC-MS.
-
Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Dry Solvents: Use anhydrous solvents to avoid hydrolysis or other water-mediated side reactions.
Scenario 2: I am observing multiple spots on my TLC plate that are not my desired product.
Troubleshooting Steps:
-
Identify the Byproducts: If possible, try to isolate and characterize the major byproducts. This can provide valuable clues about the degradation pathway. Common degradation products could result from debromination, dimerization, or reaction with the solvent or impurities.
-
Lower the Temperature: Many degradation pathways are accelerated at higher temperatures. Running your reaction at a lower temperature may improve the outcome.
-
Change the Base/Acid: If you are using a base or an acid, consider switching to a milder or non-nucleophilic alternative.
Experimental Protocols for Stability Assessment
To provide you with a practical framework for assessing stability, here are two standard protocols.
Protocol 1: pH Stability Assessment
Objective: To determine the stability of this compound at different pH values.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile (ACN)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in ACN (e.g., 1 mg/mL).
-
In separate vials, add a small aliquot of the stock solution to each of the pH buffers to a final concentration of 0.1 mg/mL.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 40°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC or LC-MS.
-
Quantify the peak area of the parent compound to determine the percentage remaining over time.
Protocol 2: Thermal Stability Assessment
Objective: To evaluate the thermal stability of this compound in a specific solvent.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., DMF, THF, Toluene)
-
Heating block or oil bath
-
HPLC or LC-MS system
Procedure:
-
Prepare a solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Divide the solution into several vials.
-
Place the vials in a heating block at the desired temperatures (e.g., 40°C, 60°C, 80°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), remove a vial from the heat, allow it to cool to room temperature, and analyze by HPLC or LC-MS.
-
Determine the percentage of the compound remaining at each time point and temperature. Some thiazole derivatives have been shown to start decomposing at temperatures as low as 50-70°C[3].
Data Summary
| Condition | Expected Stability | Potential Degradation Pathways |
| Acidic (pH < 4) | Generally Stable | Protonation of the amine. Risk of hydrolysis under harsh conditions. |
| Neutral (pH 6-8) | Moderately Stable | Potential for slow oxidation or hydrolysis. |
| Basic (pH > 9) | Potentially Unstable | Deprotonation, nucleophilic substitution of bromide, dimerization. |
| Oxidizing Agents | Unstable | Oxidation of the thiazole ring and/or primary amine. |
| Reducing Agents | Potentially Unstable | Reduction of the C-Br bond. |
| Elevated Temperature | Potentially Unstable | Increased rate of all degradation pathways. |
| Light Exposure | Potentially Unstable | Photodecomposition of the thiazole ring. |
Visualizing Potential Degradation Pathways
The following diagrams illustrate some of the potential degradation pathways for this compound.
Caption: Potential degradation pathways under different conditions.
Conclusion
This compound is a valuable reagent with a reactivity profile that requires careful consideration of experimental conditions. By understanding the inherent stability characteristics of the 2-bromothiazole and aminomethyl moieties, researchers can proactively design experiments that minimize degradation and maximize success. This guide provides a foundational understanding and practical tools to troubleshoot stability-related challenges. For further inquiries, please do not hesitate to contact our technical support team.
References
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]]
-
Chemical Papers. (n.d.). Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Retrieved from [Link]2]
-
MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]3]
Sources
common impurities in commercial (2-Bromothiazol-5-yl)methanamine
Welcome to the technical support center for (2-Bromothiazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the handling and use of this versatile chemical intermediate. My aim is to provide you with not just answers, but also the underlying scientific principles to empower your research and development.
Understanding the Molecule: A Synthetic Perspective
To effectively troubleshoot issues with a chemical, it is paramount to understand its synthetic origins. While specific commercial synthesis routes for this compound are proprietary, we can infer the most probable pathways based on established thiazole chemistry. A likely precursor is 2,5-dibromothiazole, which can undergo a series of reactions to introduce the aminomethyl group at the 5-position.
Caption: A plausible synthetic pathway for this compound.
This multi-step synthesis provides several opportunities for the introduction of impurities, which we will explore in the following sections.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial batch of this compound?
A1: Based on the likely synthetic routes, the common impurities can be categorized as follows:
-
Starting Material Residues: Unreacted 2,5-dibromothiazole or intermediates from the synthetic pathway.
-
Over-reduction Products: Thiazole derivatives where the bromine atom has been replaced by hydrogen.
-
Positional Isomers: Although less common with a directed synthesis, isomers such as (5-Bromo-thiazol-2-yl)methanamine could be present.
-
Solvent Residues: Residual solvents from the final purification steps (e.g., ethyl acetate, dichloromethane, hexanes).
-
Water: As a primary amine, this compound is hygroscopic and can absorb atmospheric moisture.
| Impurity Type | Potential Structure | Common Analytical Signature |
| Starting Material | 2,5-Dibromothiazole | Distinct signals in GC-MS and HPLC; characteristic isotopic pattern for two bromine atoms in mass spectrometry. |
| Over-reduction | (Thiazol-5-yl)methanamine | A molecular ion peak in MS corresponding to the loss of bromine. |
| Positional Isomer | (5-Bromothiazol-2-yl)methanamine | Similar mass to the desired product, but different fragmentation in MS/MS and distinct chemical shifts in NMR. |
| Solvent Residues | e.g., Ethyl Acetate | Characteristic peaks in the ¹H NMR spectrum. |
Q2: My reaction with this compound is giving a lower yield than expected. What could be the cause?
A2: A lower than expected yield can often be attributed to the purity of the starting material.
-
Inaccurate Quantification: The presence of non-reactive impurities such as residual solvents or water can lead to an overestimation of the amount of active reagent. It is advisable to determine the purity of the starting material by quantitative NMR (qNMR) or by drying a small sample under high vacuum to remove volatile impurities.
-
Presence of Reactive Impurities: If your reaction is sensitive to nucleophiles, the presence of related amine impurities could lead to the formation of side products, consuming your other reagents and lowering the yield of the desired product.
-
Degradation of the Starting Material: 2-Bromothiazoles can be susceptible to degradation, especially if not stored properly.[1] Exposure to light, air, or elevated temperatures can lead to the formation of unreactive byproducts.
Q3: I am observing an unexpected side product in my reaction. How can I identify it?
A3: Identifying unknown side products is a common challenge in organic synthesis. A systematic approach is key:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum of the side product. This will provide an accurate molecular weight and elemental composition, offering clues to its identity.
-
Nuclear Magnetic Resonance (NMR): Isolate the side product by preparative HPLC or column chromatography and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will provide detailed structural information.
-
Consider Plausible Side Reactions: Based on the reaction conditions and the potential impurities in your starting material, hypothesize the structures of possible side products. For instance, if your reaction involves a strong base, deprotonation of the thiazole ring followed by undesired reactions could occur.
Troubleshooting Guide
Issue 1: Inconsistent Results Between Batches
You may find that repeating a reaction with a new batch of this compound gives different results. This is a classic sign of batch-to-batch variability in purity.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting batch-to-batch inconsistency.
Detailed Steps:
-
Analytical Comparison: Run a side-by-side comparison of the old and new batches using HPLC and ¹H NMR. Pay close attention to small, unidentified peaks.
-
Impurity Identification: If a significant difference in an impurity is observed, attempt to identify it using LC-MS.
-
Purification: If a detrimental impurity is identified, consider purifying the reagent before use. Common methods for purifying heterocyclic amines include column chromatography on silica gel or alumina, or recrystallization.[2][3]
Issue 2: Material Discoloration Upon Storage
This compound is typically a light-colored solid. If your material has darkened over time, it may be a sign of degradation.
Causality: Amines, particularly aromatic and heterocyclic amines, are prone to oxidation.[4][5] The thiazole ring itself can also be susceptible to oxidative degradation. Exposure to air and light can accelerate this process.
Preventative Measures:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.
-
Refrigeration: Store at low temperatures (2-8 °C is often recommended) to slow down potential degradation reactions.
-
Light Protection: Use amber vials or store in a dark place to prevent photodecomposition.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Rationale: The acidic mobile phase helps to protonate the amine, leading to sharper peaks and better peak shape on the C18 column. The gradient elution ensures that both polar and non-polar impurities are effectively separated.
Protocol 2: Purification by Column Chromatography
For the removal of less polar impurities, column chromatography can be an effective technique.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of dichloromethane and methanol. A starting point could be 100% dichloromethane, gradually increasing the polarity with methanol (e.g., up to 5% methanol).
-
Monitoring: Use thin-layer chromatography (TLC) to monitor the separation.
Self-Validation: The effectiveness of the purification should be confirmed by running an HPLC analysis of the pooled and evaporated fractions, as described in Protocol 1.
References
-
Khalifa M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov.2018 , 65, 1–22. [Link]
-
Bédé, L.; Koné, M.; Bamba, E. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry2019 , 11 (1), 84. [Link]
-
Gross, G. A.; Grüter, A. Purification of mutagenic heterocyclic amines from heated meat products. J. Chromatogr.1992 , 592 (1-2), 271-8. [Link]
-
Nevagi, R. J.; et al. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre2014 , 6 (5), 134-150. [Link]
-
Felton, J. S.; et al. Immunoaffinity purification of dietary heterocyclic amine carcinogens. Prog. Clin. Biol. Res.1990 , 331, 1-10. [Link]
-
Al-Majedy, Y. K.; et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021 , 26 (5), 1435. [Link]
Sources
- 1. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
- 2. An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of (2-Bromothiazol-5-yl)methanamine
Welcome to the technical support guide for the synthesis of (2-Bromothiazol-5-yl)methanamine, a critical building block for numerous applications in pharmaceutical and materials science. This document provides an in-depth analysis of alternative synthetic pathways, troubleshooting for common experimental hurdles, and detailed, field-proven protocols.
Overview of Primary Synthetic Strategies
The synthesis of this compound typically proceeds by installing the aminomethyl group onto a pre-formed 2-bromothiazole core. The choice of strategy depends largely on the availability of starting materials, required scale, and tolerance for specific reagents. Three primary, robust pathways are outlined below.
| Pathway | Key Precursor | Core Transformation | Key Advantages | Common Challenges |
| A | 2-Bromo-5-formylthiazole | Reductive Amination | Direct, often one-pot. | Imine formation/stability, aldehyde reduction, over-alkylation. |
| B | 2-Bromo-5-cyanothiazole | Nitrile Reduction | High-yielding potential. | Harsh reagents (LiAlH₄), potential for dehalogenation, ring instability. |
| C | 2-Bromo-5-(halomethyl)thiazole | Nucleophilic Substitution | Modular (various amine sources). | Multi-step, handling of lachrymatory intermediates, harsh deprotection steps. |
Synthetic Pathway Visualizations
The following diagrams illustrate the core logic of each synthetic approach.
Caption: Pathway A: Reductive Amination of an Aldehyde.
Caption: Pathway B: Direct Reduction of a Nitrile.
Caption: Pathway C: Halomethyl Substitution followed by Deprotection.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during synthesis in a question-and-answer format.
Pathway A: Reductive Amination
Q1: My reductive amination has stalled, or the yield is very low. What is the likely cause?
A1: The primary bottleneck in this reaction is the initial formation of the imine from the aldehyde and ammonia.[1] This equilibrium can be unfavorable.
-
Causality: Water is a byproduct of imine formation. Its presence can push the equilibrium back towards the starting materials.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents (e.g., DCE, THF) and fresh reagents.[2]
-
Ammonia Source: Use a concentrated source of ammonia, such as a solution in methanol or isopropanol, or bubble anhydrous ammonia gas through the reaction mixture. Aqueous ammonia is generally not recommended.
-
Catalysis: Add a catalytic amount of a weak acid like acetic acid to protonate the carbonyl oxygen, accelerating the initial nucleophilic attack by ammonia.[3] Be cautious, as too much acid will protonate the ammonia, rendering it non-nucleophilic.[4]
-
Q2: I am observing a significant amount of 2-bromo-5-(hydroxymethyl)thiazole as a byproduct. Why is this happening?
A2: This indicates that your reducing agent is reducing the starting aldehyde directly, competing with the desired imine reduction.[4][5]
-
Causality: This is common when using stronger, less selective borohydride reagents like sodium borohydride (NaBH₄).[4] While NaBH₄ can reduce imines, it is also highly effective at reducing aldehydes.[6]
-
Troubleshooting Steps:
-
Switch to a Milder Reducing Agent: The reagent of choice for one-pot reductive aminations is Sodium triacetoxyborohydride (NaBH(OAc)₃) .[3][5] It is sterically hindered and less reactive, showing significant selectivity for reducing the protonated imine over the neutral aldehyde.[7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[1][4]
-
Adopt a Two-Step Procedure: If you must use NaBH₄, first allow the imine to form completely (monitor by TLC or crude ¹H NMR) over 1-2 hours, then add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C).[3][4]
-
Pathway B: Nitrile Reduction
Q3: My LiAlH₄ reduction of 2-bromo-5-cyanothiazole is giving a complex mixture, and I suspect I am losing the bromine substituent.
A3: This is a known risk. While LiAlH₄ is excellent for nitrile reduction, it is also capable of reducing aryl halides, particularly bromides and iodides.[8]
-
Causality: The high reactivity of LiAlH₄ can lead to a competing hydrodehalogenation reaction. The kinetics usually favor nitrile reduction, but side reactions can occur, especially with excess reagent or at elevated temperatures.[8]
-
Troubleshooting Steps:
-
Inverse Addition: Add the LiAlH₄ solution slowly to a cooled (0 °C or below) solution of the nitrile.[9] This ensures the LiAlH₄ is never in excess, minimizing its contact time and opportunity to react with the C-Br bond.[9]
-
Stoichiometry Control: Use the minimum effective amount of LiAlH₄ (typically 1.0-1.5 equivalents). Carefully quench the reaction once the starting material is consumed (monitor by TLC).
-
Alternative Reagents: Consider catalytic hydrogenation. Raney Nickel is often used for nitrile reductions.[10] However, you must screen conditions carefully, as some catalysts can also promote dehalogenation or even thiazole ring cleavage.[11][12] Using Raney Nickel in an ammonia-saturated solvent (e.g., ethanolic ammonia) can improve selectivity for the primary amine and reduce side reactions.[10][12]
-
Q4: My catalytic hydrogenation is producing significant amounts of secondary and tertiary amine byproducts. How can I improve selectivity for the primary amine?
A4: This is the most common challenge in catalytic nitrile hydrogenation.[12][13]
-
Causality: The primary amine product can react with the intermediate imine, leading to the formation of a secondary amine after reduction. This process can repeat to form a tertiary amine.[12]
-
Troubleshooting Steps:
-
Use Ammonia: Performing the hydrogenation in the presence of a large excess of ammonia (e.g., in liquid ammonia or a saturated solution in methanol/ethanol) is the most effective solution.[12] The high concentration of ammonia outcompetes the primary amine product for reaction with the imine intermediate.
-
Catalyst Choice: Rhodium and Cobalt catalysts have shown high selectivity for primary amines in some systems.[13][14] Standard Pd/C can sometimes be less selective.
-
Acidic Additives: Adding a weak acid can sometimes suppress secondary amine formation by protonating the product amine, making it less nucleophilic.
-
Pathway C: Nucleophilic Substitution
Q5: My Gabriel synthesis using 2-bromo-5-(bromomethyl)thiazole and potassium phthalimide is complete, but the final deprotection with hydrazine is low-yielding and difficult to purify.
A5: This is a classic drawback of the Gabriel synthesis. The phthalhydrazide byproduct can be difficult to remove.
-
Causality: Phthalhydrazide is often a poorly soluble solid that can co-precipitate with the product or make extraction difficult.[15] The reaction conditions (refluxing hydrazine) are also quite harsh.
-
Troubleshooting Steps:
-
Improve Workup: After hydrazinolysis, acidify the reaction mixture with HCl. The desired amine product will form a water-soluble hydrochloride salt, while the phthalhydrazide byproduct remains as a solid and can be filtered off. Then, basify the aqueous filtrate and extract the free amine.
-
Consider the Staudinger Reduction: This is a much milder and cleaner alternative.
-
Step 1 (Azide Formation): Displace the bromomethyl group with sodium azide (NaN₃) in a polar aprotic solvent like DMF or acetone to form 2-bromo-5-(azidomethyl)thiazole.
-
Step 2 (Reduction): Treat the azide with triphenylphosphine (PPh₃) in a THF/water mixture.[16][17] The reaction is nearly quantitative and produces the desired amine and triphenylphosphine oxide, which is typically easier to remove via chromatography or crystallization.[18]
-
-
Detailed Experimental Protocols
Protocol A: Reductive Amination of 2-Bromo-5-formylthiazole
-
Reagents:
-
2-Bromo-5-formylthiazole (1.0 eq)
-
Ammonia (7 N solution in MeOH, 10 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE), Anhydrous
-
-
Procedure:
-
Dissolve 2-bromo-5-formylthiazole in anhydrous DCE (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add the 7 N solution of ammonia in methanol and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride in portions over 15-20 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the intermediate imine is consumed.
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Protocol B: LiAlH₄ Reduction of 2-Bromo-5-cyanothiazole
-
Reagents:
-
2-Bromo-5-cyanothiazole (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 1.2 eq)
-
Tetrahydrofuran (THF), Anhydrous
-
-
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Dissolve 2-bromo-5-cyanothiazole in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension via an addition funnel over 30-45 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Cool the reaction back to 0 °C and quench it with extreme caution using the Fieser workup method: slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Allow the resulting granular precipitate to stir vigorously for 1 hour until it becomes a white, easily filterable solid.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography or distillation to obtain the target amine.
-
Protocol C: Two-Step Synthesis via Staudinger Reduction
-
Reagents:
-
2-Bromo-5-(bromomethyl)thiazole (1.0 eq)[19]
-
Sodium azide (NaN₃, 1.2 eq)
-
Triphenylphosphine (PPh₃, 1.1 eq)
-
Dimethylformamide (DMF), Anhydrous
-
Tetrahydrofuran (THF) and Water
-
-
Procedure:
-
Step 1: Azide Formation
-
Dissolve 2-bromo-5-(bromomethyl)thiazole in anhydrous DMF.
-
Add sodium azide and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield crude 2-bromo-5-(azidomethyl)thiazole. This intermediate is often used without further purification. Caution: Organic azides are potentially explosive and should be handled with care.
-
-
Step 2: Staudinger Reduction
-
Dissolve the crude azide from the previous step in a mixture of THF and water (e.g., 9:1 v/v).
-
Add triphenylphosphine portion-wise. Evolution of N₂ gas will be observed.
-
Stir the reaction at room temperature for 8-16 hours until the azide is fully consumed (monitor by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).
-
Remove the THF under reduced pressure.
-
Dilute the residue with ethyl acetate and extract with 1 M HCl. The amine product will move to the aqueous layer.
-
Wash the organic layer once more with 1 M HCl.
-
Basify the combined acidic aqueous layers with 2 M NaOH until pH > 10, then extract the free amine product with DCM.
-
Dry the combined DCM extracts over Na₂SO₄, filter, and concentrate to yield the product, which can be further purified if necessary.
-
-
References
-
Green Chem. 2013 , 15, 1542-1549. Development of GSK's reagent guides – embedding sustainability into reagent selection. [Link]
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Chemistry LibreTexts. Reductive Amination. [Link]
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Reddit. r/OrganicChemistry - Reductive amination NaB(AcO)3. [Link]
- Google Patents. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
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The Synthetic Organic Chemist's Companion. Reductive Amination - Common Conditions. [Link]
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ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Journal of the American Chemical Society. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. [Link]
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Organic Chemistry Portal. Staudinger Reaction. [Link]
-
PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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ResearchGate. Thiazole formation through a modified Gewald reaction. [Link]
-
University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
ACS Publications. Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. [Link]
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ACS Publications. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
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Wikipedia. Staudinger reaction. [Link]
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Organic Chemistry Portal. Thiazole synthesis. [Link]
-
YouTube. Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. [Link]
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PMC - PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
Reddit. r/OrganicChemistry - Will LiAlH4 substitute a Br?. [Link]
-
Reddit. r/chemistry - Nitrile reduction issues. [Link]
-
Periodica Polytechnica Chemical Engineering. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]
-
Lumen Learning. Reductions using NaBH4, LiAlH4. [Link]
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Niner Commons. synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. [Link]
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Chemistry Steps. Reactions of Nitriles. [Link]
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The Synthetic Organic Chemist's Companion. Staudinger Reaction - Common Conditions. [Link]
-
ResearchGate. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
-
YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
-
YouTube. Staudinger Reduction I Staudinger Ligation I Mechanism & Examples I. [Link]
-
MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
PubMed. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
PMC - NIH. One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. [Link]
-
PubMed. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
-
ResearchGate. Robinson–Gabriel thiazole synthesis. [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]
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Technical Support Center: Troubleshooting Failed Reactions Involving (2-Bromothiazol-5-yl)methanamine
Welcome to the technical support center for (2-Bromothiazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during chemical reactions with this versatile building block. By understanding the unique reactivity of this molecule, you can optimize your synthetic routes and overcome common experimental hurdles.
Understanding the Reactivity of this compound
This compound is a bifunctional molecule with two key reactive sites: a primary aminomethyl group and a bromine atom attached to the thiazole ring. The methylene spacer between the thiazole ring and the amine group imparts reactivity similar to a benzylic amine, making it more basic and nucleophilic than an aniline-like 2-aminothiazole.[1][2] This enhanced nucleophilicity can be both an asset and a challenge in synthesis. The C-Br bond at the 2-position of the electron-rich thiazole ring is susceptible to various cross-coupling reactions.
This guide will address frequently encountered problems in three common reaction types: N-acylation, Suzuki-Miyaura cross-coupling, and reductive amination.
Frequently Asked Questions (FAQs)
Q1: My N-acylation of this compound is low-yielding or results in multiple products. What is going wrong?
A1: The high nucleophilicity of the primary amine can lead to over-acylation or side reactions. Common issues include diacylation (forming an imide), or reaction with both the amine and the thiazole nitrogen under harsh conditions. The choice of base and reaction temperature are critical. For a detailed troubleshooting guide, please refer to Section 1: Troubleshooting N-Acylation Reactions .
Q2: My Suzuki-Miyaura coupling reaction with this compound is failing. I'm recovering my starting material. What are the likely causes?
A2: The primary amine in your starting material can coordinate to the palladium catalyst, inhibiting its catalytic activity.[3][4] This is a common issue with amine-containing substrates in cross-coupling reactions. Protecting the amine group is often the most effective solution. For a comprehensive guide to troubleshooting this reaction, see Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions .
Q3: I am attempting a reductive amination with this compound, but the reaction is sluggish and incomplete. How can I improve the conversion?
A3: Incomplete imine formation is a common reason for failed reductive aminations. The reaction conditions, including pH and the choice of reducing agent, are crucial for success. For a step-by-step troubleshooting protocol, refer to Section 3: Troubleshooting Reductive Amination Reactions .
Q4: My purified product containing the (2-Bromothiazol-5-yl)methylamino moiety is unstable and decomposes over time. How can I improve its stability?
A4: Similar to other aminomethyl-substituted heterocycles like aminomethyl furans, this compound and its derivatives can be prone to polymerization or degradation, especially if impurities are present.[5][6][7] Ensure high purity and store the compound as a salt (e.g., hydrochloride) in a cool, dark, and inert atmosphere.
Section 1: Troubleshooting N-Acylation Reactions
N-acylation of this compound is a fundamental transformation. However, its high nucleophilicity can lead to undesired side products.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion | Insufficiently activated acylating agent. | Use a more reactive acylating agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent). |
| Steric hindrance from a bulky acylating agent. | Increase reaction temperature or use a less hindered acylating agent if possible. | |
| Formation of multiple products | Over-acylation (diacylation). | Use a milder base (e.g., triethylamine, DIPEA) and control the stoichiometry of the acylating agent (1.0-1.1 equivalents). Run the reaction at a lower temperature (0 °C to room temperature). |
| Side reactions involving the thiazole ring. | Avoid strong bases and high temperatures. | |
| Difficult purification | Product is highly polar and water-soluble. | Utilize reverse-phase chromatography or HILIC for purification.[8][9] Consider converting the product to a salt to aid in precipitation and handling. |
Experimental Protocol: N-Acylation of this compound
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DCM, THF).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the acylating agent (e.g., acyl chloride, 1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Logic for N-Acylation
Caption: Troubleshooting workflow for N-acylation reactions.
Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation at the 2-position of the thiazole ring. However, the presence of the primary amine can lead to catalyst inhibition.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| No reaction | Palladium catalyst inhibition by the primary amine.[3][4] | Protect the amine with a suitable protecting group (e.g., Boc). See the protocol below. |
| Inactive catalyst or improper ligand choice. | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos). | |
| Low yield | Suboptimal base or solvent system. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., dioxane/water, toluene/water, DMF). |
| Debromination of the starting material. | Use milder reaction conditions (lower temperature, shorter reaction time) and ensure a thoroughly deoxygenated reaction mixture. | |
| Homocoupling of boronic acid | Presence of oxygen in the reaction mixture. | Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) and use degassed solvents. |
Experimental Protocol: Amine Protection and Suzuki Coupling
Part A: Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq).
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up by washing with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain tert-butyl ((2-bromothiazol-5-yl)methyl)carbamate.
Part B: Suzuki-Miyaura Coupling of the Boc-Protected Amine
-
To a degassed mixture of the Boc-protected amine (1.0 eq), boronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
The Boc group can be removed under acidic conditions (e.g., TFA in DCM) if the free amine is desired.
Decision Pathway for Suzuki-Miyaura Coupling
Caption: Decision-making for successful Suzuki coupling.
Section 3: Troubleshooting Reductive Amination Reactions
Reductive amination is a key method for forming secondary or tertiary amines from this compound.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction | Inefficient imine formation. | Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.[10] Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.[11] |
| Ineffective reducing agent. | Use a reducing agent that is selective for the imine over the carbonyl, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[12] | |
| Formation of dialkylated product | The newly formed secondary amine is more nucleophilic than the starting primary amine. | Use the primary amine in slight excess. A stepwise procedure can also mitigate this issue.[11] |
| Reduction of the aldehyde/ketone | The reducing agent is too strong (e.g., NaBH₄). | Use a milder reducing agent like STAB or NaBH₃CN.[12] |
Experimental Protocol: Reductive Amination
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloroethane, methanol).
-
Add a catalytic amount of acetic acid.
-
Stir at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Logical Flow for Reductive Amination Troubleshooting
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Analysis of (2-Bromothiazol-5-yl)methanamine
Introduction
(2-Bromothiazol-5-yl)methanamine is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its distinct chemical structure, featuring a bromine-substituted thiazole ring and a primary amine, necessitates unambiguous structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing detailed information about the molecular framework at the atomic level.
This guide offers an in-depth analysis of the 1H and 13C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only spectral data but also the underlying scientific rationale for peak assignments. Furthermore, we will compare the insights gained from NMR with those from other common analytical techniques and provide robust, field-proven protocols for data acquisition.
1H NMR Spectral Analysis
The 1H NMR spectrum of this compound provides a clear proton count and reveals the electronic environment of each proton. The analysis of chemical shifts (δ), integration values, and signal multiplicities (splitting patterns) allows for the complete assignment of the proton signals.
The spectrum is characterized by three distinct signals: a singlet in the aromatic region corresponding to the thiazole ring proton, a singlet for the methylene (-CH2-) protons, and a broad singlet for the amine (-NH2) protons.
Key Observations and Interpretations:
-
Thiazole Proton (H4): A singlet is observed at approximately 7.58 ppm. Its downfield chemical shift is attributed to the deshielding effect of the adjacent electronegative sulfur and nitrogen atoms within the aromatic thiazole ring. The singlet multiplicity confirms the absence of any adjacent protons.
-
Methylene Protons (-CH2-): A singlet appears around 4.13 ppm. These protons are adjacent to the electron-withdrawing thiazole ring, which shifts them downfield from a typical aliphatic range. The signal integrates to two protons.
-
Amine Protons (-NH2): A broad singlet is typically observed, in this case around 1.89 ppm, which integrates to two protons. The broadness of this peak is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of this peak can be highly variable depending on the solvent, concentration, and temperature.
Data Summary: 1H NMR of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.58 | Singlet | 1H | Thiazole C4-H |
| 4.13 | Singlet | 2H | Methylene (-CH2-) |
| 1.89 | Broad Singlet | 2H | Amine (-NH2) |
Note: Data acquired in CDCl3. Chemical shifts may vary slightly depending on the solvent and instrument.
13C NMR Spectral Analysis
The 13C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insights into their electronic environments.
Key Observations and Interpretations:
-
Thiazole Carbons:
-
C2 (Carbon bearing Bromine): This carbon appears at approximately 144.9 ppm. The significant downfield shift is due to the direct attachment of the highly electronegative bromine atom.
-
C4: This carbon is observed around 141.2 ppm. Its chemical shift is influenced by the adjacent sulfur and nitrogen atoms.
-
C5: This carbon, attached to the methanamine group, resonates at about 140.0 ppm.
-
-
Methylene Carbon (-CH2-): The carbon of the methylene group is found at approximately 40.8 ppm. This upfield position relative to the aromatic carbons is characteristic of sp3-hybridized carbons.
Data Summary: 13C NMR of this compound
| Chemical Shift (δ) ppm | Assignment |
| 144.9 | Thiazole C2-Br |
| 141.2 | Thiazole C4-H |
| 140.0 | Thiazole C5 |
| 40.8 | Methylene (-CH2-) |
Note: Data acquired in CDCl3. Chemical shifts may vary slightly depending on the solvent and instrument.
Molecular Structure and NMR Assignments
Caption: A typical workflow for acquiring and processing 1H and 13C NMR data.
Standard Operating Procedure (SOP) for Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: CDCl3.
-
Temperature: 298 K (25 °C).
For 1H NMR:
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 (can be adjusted based on sample concentration).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Integrate the signals and reference the spectrum (e.g., to residual CHCl3 at 7.26 ppm).
-
For 13C NMR:
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more (as 13C has a low natural abundance).
-
Relaxation Delay (D1): 2 seconds.
-
-
Data Processing:
-
Apply a Fourier Transform (FT).
-
Perform phase correction and baseline correction.
-
Reference the spectrum (e.g., to the CDCl3 triplet at 77.16 ppm).
-
Conclusion
The 1H and 13C NMR spectra of this compound are highly informative and allow for a complete and unambiguous assignment of its structure. The chemical shifts and multiplicities of the signals are consistent with the known electronic effects of the thiazole ring, the bromine substituent, and the methanamine group. When used in conjunction with other analytical techniques like mass spectrometry and IR spectroscopy, NMR spectroscopy provides a robust and reliable method for the structural verification and quality control of this important chemical intermediate. The protocols outlined in this guide provide a standardized approach to ensure the acquisition of high-quality, reproducible NMR data.
References
A Senior Application Scientist's Guide to Mass Spectrometry of (2-Bromothiazol-5-yl)methanamine: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation and purity assessment of novel chemical entities are paramount. (2-Bromothiazol-5-yl)methanamine, a key building block in the synthesis of various pharmacologically active compounds, presents a unique analytical challenge due to its combination of a halogenated heterocyclic ring and a primary amine. This guide provides an in-depth, objective comparison of mass spectrometry-based techniques for the characterization of this compound, grounded in fundamental principles and supported by experimental insights from related molecular classes.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry (MS) is an indispensable tool in modern chemistry, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. For a molecule like this compound, MS can confirm its identity, detect impurities, and guide synthesis optimization. The choice of the specific MS technique, however, is critical and depends on the analytical question at hand. This guide will focus on the two most prevalent hyphenated MS techniques in pharmaceutical analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Core Molecular Properties of this compound
Before delving into the analytical techniques, understanding the physicochemical properties of this compound is crucial for selecting the appropriate methodology.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₄H₅BrN₂S[1][2][3] | --- |
| Molecular Weight | 193.06 g/mol [1][2][3] | The nominal mass will be a key identifier in the mass spectrum. |
| Structure | A thiazole ring with a bromine at position 2 and a methanamine group at position 5. | The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio). The primary amine offers a site for derivatization. |
| Polarity | The amine and thiazole nitrogens impart polarity. | Suggests good solubility in polar solvents like methanol and acetonitrile, making it amenable to reversed-phase LC. |
| Volatility & Thermal Stability | Expected to be a solid with a relatively low boiling point.[4] | May be suitable for GC-MS, but the primary amine could lead to peak tailing on standard non-polar columns. Thermal degradation is a possibility. |
Comparative Analysis of Mass Spectrometry Techniques
The two primary approaches for the mass spectrometric analysis of this compound are LC-MS and GC-MS. The choice between them is a trade-off between sample preparation complexity, chromatographic performance, and the type of information desired.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Versatility
LC-MS is arguably the most powerful and versatile technique for the analysis of a wide range of organic molecules, including polar and non-volatile compounds. For this compound, LC-MS offers several distinct advantages.
Causality Behind Experimental Choices in LC-MS:
-
Ionization Source: Electrospray Ionization (ESI) is the premier choice for polar molecules like our target compound. The primary amine is readily protonated in the positive ion mode, leading to a strong [M+H]⁺ signal.
-
Chromatography: Reversed-phase chromatography using a C18 column is the standard for separating polar to moderately non-polar compounds. The separation is driven by the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) with a small amount of acid (formic acid or acetic acid) is typically used. The acid serves two purposes: it protonates the analyte to improve ionization efficiency and sharpens chromatographic peaks by suppressing the interaction of the amine with residual silanols on the silica-based stationary phase.
Figure 1: Generalized LC-MS Workflow for this compound Analysis.
Anticipated LC-MS Data:
A successful LC-MS analysis of this compound would yield the following:
-
A Chromatogram: Showing a distinct peak at a specific retention time, indicative of the compound's purity.
-
A Mass Spectrum: Dominated by an isotopic cluster for the [M+H]⁺ ion. Given the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), we expect to see two peaks of nearly equal intensity at m/z 193.9 and 195.9.
Gas Chromatography-Mass Spectrometry (GC-MS): An Option Requiring Derivatization
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may possess sufficient volatility for GC analysis, the presence of the primary amine can lead to poor chromatographic performance, such as peak tailing, due to its interaction with the stationary phase.[5] To overcome this, derivatization is often necessary.[5]
The Rationale for Derivatization in GC-MS:
Derivatization chemically modifies the analyte to improve its analytical properties.[5][6] For this compound, derivatization of the primary amine would:
-
Increase Volatility: By replacing the polar N-H bonds with less polar groups.
-
Improve Thermal Stability: Protecting the amine from degradation at high temperatures in the GC inlet and column.
-
Enhance Chromatographic Peak Shape: By reducing interactions with the stationary phase.
-
Provide Structural Information: The mass spectrum of the derivative can offer additional fragmentation pathways for structural confirmation.
Common derivatizing agents for primary amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[5][6]
Figure 2: GC-MS Workflow with a Derivatization Step for this compound.
Expected GC-MS Data (Post-Derivatization):
-
A Chromatogram: Displaying a sharp, symmetrical peak for the derivatized analyte.
-
A Mass Spectrum: Characterized by electron ionization (EI), which typically induces more extensive fragmentation than ESI. This provides a rich fragmentation pattern that can be used for structural elucidation and library matching. The molecular ion of the derivative should also exhibit the characteristic bromine isotopic pattern.
Head-to-Head Comparison: LC-MS vs. GC-MS
| Feature | LC-MS (with ESI) | GC-MS (with EI and Derivatization) |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires a chemical derivatization step, which adds time and potential for side reactions.[5][6] |
| Applicability | Directly applicable to the polar, non-volatile nature of the compound. | Indirectly applicable; relies on successful derivatization to make the analyte suitable for GC. |
| Chromatography | Generally robust with good peak shapes for polar amines on modern columns. | Can provide very high-resolution separation, but peak shape is highly dependent on successful derivatization. |
| Ionization | Soft ionization (ESI) typically yields a prominent molecular ion ([M+H]⁺) with minimal fragmentation. | Hard ionization (EI) results in extensive fragmentation, providing a detailed fingerprint for structural confirmation. |
| Sensitivity | Excellent sensitivity, often in the picogram to femtogram range. | Also highly sensitive, but the derivatization step can introduce baseline noise. |
| Data Interpretation | Simpler spectra dominated by the molecular ion, making molecular weight confirmation straightforward. | More complex spectra require careful interpretation of fragmentation patterns. |
Recommended Protocols
The following are detailed, self-validating protocols for the analysis of this compound.
Protocol 1: LC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 1 µg/mL.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Pressure: 45 psi.
-
Scan Range: m/z 50-500.
-
Protocol 2: GC-MS Analysis with Derivatization
-
Derivatization:
-
Place approximately 0.1 mg of this compound in a clean, dry vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Conditions (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-600.
-
Conclusion and Recommendation
For routine identity confirmation and purity assessment of this compound, LC-MS with ESI is the superior and recommended technique. Its simplicity, direct applicability, and the clarity of the resulting data make it the more efficient and reliable choice. The prominent [M+H]⁺ ion with the characteristic bromine isotopic pattern provides unambiguous confirmation of the molecular weight.
GC-MS following derivatization serves as a valuable orthogonal technique. While the sample preparation is more involved, the rich fragmentation pattern obtained from EI can provide deeper structural insights, which can be crucial for differentiating isomers or for "de novo" structure elucidation if the identity of the compound were unknown.
Ultimately, the choice of technique should be guided by the specific analytical goal. For high-throughput screening and routine quality control, LC-MS is the clear winner. For in-depth structural characterization or in cases where LC-MS results are ambiguous, GC-MS offers a powerful alternative.
References
-
Lead Sciences. This compound hydrochloride. [Link]
-
Shah, S. A. A., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 27(15), 4983. [Link]
-
ResearchGate. Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C, respectively) together with their respective mass chromatograms (insets). [Link]
-
Patel, M. et al. LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. [Link]
-
CAS号查询. Perhalogenated thiazoles. Their synthesis, reactions and mass spectra. [Link]
-
Li, H. W., et al. (2022). LC–MS-Based Qualitative Analysis and Pharmacokinetic Integration Network Pharmacology Strategy Reveals the Mechanism of Phlomis brevidentata H.W.Li Treatment of Pneumonia. ACS Omega, 7(50), 46869–46881. [Link]
-
Rickenbach, E. A., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(5), 1636-1645. [Link]
-
MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
DSpace. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. [Link]
-
ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]
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Chemsrc. CAS#:1094070-77-5 | tert-Butyl (2-bromothiazol-5-yl)carbamate. [Link]
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A Comparative Guide to HPLC and LC-MS Methods for the Analysis of (2-Bromothiazol-5-yl)methanamine
Introduction
(2-Bromothiazol-5-yl)methanamine is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. The purity and accurate quantification of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound, offering insights into method development, validation, and application for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods. This compound, with a molecular formula of C4H5BrN2S and a molecular weight of 193.07 g/mol , possesses characteristics that influence its chromatographic behavior.[1] Its structure, featuring a primary amine and a thiazole ring, suggests a moderate polarity and the presence of a UV chromophore, making it amenable to both HPLC-UV and LC-MS analysis.
HPLC-UV Method: A Robust Approach for Routine Analysis
High-Performance Liquid Chromatography with UV detection is a widely adopted technique in pharmaceutical quality control due to its robustness, reliability, and cost-effectiveness. For a compound like this compound, a reversed-phase HPLC method is the logical choice, separating the analyte from potential impurities based on hydrophobicity.
Causality Behind Experimental Choices
The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation and detection.
-
Column Chemistry: A C18 stationary phase is a versatile and common starting point for the separation of moderately polar compounds. The non-polar nature of the C18 chains provides effective retention for this compound.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is employed to control the retention and elution of the analyte. The use of a buffer, such as ammonium acetate, helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the amine functional group.[2] Acetonitrile is often chosen as the organic modifier for its low viscosity and UV transparency.
-
UV Detection: The thiazole ring in the analyte's structure is expected to exhibit significant UV absorbance. A photodiode array (PDA) detector is advantageous as it allows for the monitoring of multiple wavelengths simultaneously, aiding in peak purity assessment and method development.[3]
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound standard or sample.
- Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5
- Mobile Phase B: Acetonitrile
- Gradient: 10% B to 90% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: UV at 254 nm
Method Validation (Illustrative Data)
A stability-indicating HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3][4][5][6]
| Parameter | Illustrative Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
LC-MS Method: High Sensitivity and Specificity for Complex Matrices
Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for identifying and quantifying trace-level impurities and for analyzing samples in complex biological matrices.
Causality Behind Experimental Choices
-
Ionization Source: An Electrospray Ionization (ESI) source is well-suited for polar molecules like this compound, as it facilitates the formation of protonated molecular ions [M+H]+ in the positive ion mode.
-
Mass Analyzer: A triple quadrupole mass spectrometer is a common choice for quantitative LC-MS analysis due to its high sensitivity and specificity in Selected Reaction Monitoring (SRM) mode.
-
Mobile Phase Additives: The addition of a volatile acid, such as formic acid, to the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal intensity.
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in methanol.
- Perform serial dilutions to prepare calibration standards and quality control samples. For analysis in biological matrices, a protein precipitation or solid-phase extraction step would be necessary.[7]
2. Chromatographic Conditions:
- Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 5 minutes
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 350 °C
- Scan Mode: Selected Reaction Monitoring (SRM)
- SRM Transition (Illustrative): m/z 193.0 -> 176.0
Method Validation (Illustrative Data)
| Parameter | Illustrative Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC-UV and LC-MS methods.
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS Experimental Workflow.
Comparison and Recommendations
| Feature | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). |
| Specificity | Good, but co-eluting impurities with similar UV spectra can interfere. | Excellent, provides structural information and can distinguish between isobaric compounds. |
| Application | Routine quality control, purity assessment, and content uniformity. | Impurity profiling, metabolite identification, analysis in complex matrices, and trace-level quantification. |
| Cost & Complexity | Lower initial investment and operational cost. Simpler to operate and maintain. | Higher initial investment and operational cost. Requires more specialized expertise. |
Recommendations:
-
For routine quality control and purity analysis of bulk this compound where high sensitivity is not a primary requirement, the HPLC-UV method is a cost-effective and robust choice.
-
For the identification and quantification of trace-level impurities, degradation products, or for the analysis of this compound in complex biological matrices, the superior sensitivity and specificity of the LC-MS method are indispensable.
Conclusion
Both HPLC-UV and LC-MS are powerful analytical techniques for the analysis of this compound. The choice between the two methods should be guided by the specific analytical requirements, including the desired sensitivity, selectivity, and the nature of the sample matrix. By understanding the principles and practical considerations of each technique, researchers can select the most appropriate method to ensure the quality and integrity of their chemical entities.
References
-
Darwish, H. W., Bakheit, A. H., & Al-Majed, A. A. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Journal of Analytical Science and Technology, 12(1), 1-10. Retrieved from [Link]
-
Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(3), 269-274. Retrieved from [Link]
- Google Patents. (n.d.). Substituted furo[2,3-b]pyridine compounds and methods of use.
-
LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 22-31. Retrieved from [Link]
-
Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. Retrieved from [Link]
-
Rydberg, P., Angerer, J., & Törnqvist, M. (2007). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. Journal of Proteome Research, 6(2), 759-767. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules, 28(19), 6821. Retrieved from [Link]
-
International Journal of Applied Biology and Pharmaceutical Technology. (2011). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 1219-1228. Retrieved from [Link]
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Navigating the Therapeutic Potential of (2-Bromothiazol-5-yl)methanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the thiazole ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. This guide focuses on a specific, yet underexplored, class of these compounds: derivatives of (2-Bromothiazol-5-yl)methanamine.
While direct and extensive research on this particular scaffold is nascent, its structural components—a bromine atom at the 2-position and a methanamine group at the 5-position—offer tantalizing prospects for chemical modification and biological activity. The bromine atom serves as a versatile synthetic handle for introducing diverse functionalities via cross-coupling reactions, while the aminomethyl group provides a key point for derivatization to modulate pharmacokinetic and pharmacodynamic properties.
This guide will provide a comparative analysis of the biological activities of compounds structurally related to this compound derivatives, drawing upon a wealth of data from the broader family of 2,5-disubstituted thiazoles. By examining structure-activity relationships (SAR), we aim to illuminate the therapeutic potential of this scaffold in key areas: anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the causality behind experimental choices, present robust experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
I. Anticancer Activity: Targeting the Engines of Proliferation
Thiazole-containing compounds have emerged as a significant class of anticancer agents, with many derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[1][3] The mechanism of action often involves the inhibition of key enzymes crucial for cancer cell survival and proliferation, such as protein kinases and tubulin.[4]
Comparative Analysis of Anticancer Potency
The anticancer efficacy of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. To provide a comparative perspective, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2,5-disubstituted thiazole analogs against different human cancer cell lines. While these are not direct derivatives of this compound, they offer valuable insights into the structural requirements for potent anticancer activity.
| Compound Scaffold | R1 (at C2) | R2 (at C5) | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-thiazole-5-carboxamide | -NH-Aryl | -CONH-Aryl | HL-60 (Leukemia) | 1.3 ± 0.29 | [5] |
| 2,4-Disubstituted-thiazole-5-carboxamide | -Aryl | -CH3 | A549 (Lung) | 1.8 ± 0.1 | [4] |
| 2,4-Disubstituted-thiazole-5-carboxamide | -Aryl | -CH3 | MCF-7 (Breast) | 2.1 ± 0.2 | [4] |
| 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole | -Aryl | -Aryl | MCF-7 (Breast) | 15.57 ± 2.93 | [5] |
| 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole | -Aryl | -Aryl | HepG2 (Liver) | 43.72 ± 1.90 | [5] |
Expert Insights: The data suggests that substitution at both the 2 and 5 positions of the thiazole ring is critical for potent anticancer activity. For instance, in the 2-amino-thiazole-5-carboxamide series, the nature of the aryl groups significantly influences cytotoxicity.[5] The presence of electron-withdrawing groups on the phenyl rings of some thiazole derivatives has been shown to enhance their anticancer effects.[4] This highlights a promising avenue for derivatives of this compound, where the 2-bromo position can be functionalized with various aryl groups through Suzuki or other cross-coupling reactions.
Plausible Mechanism of Action: Kinase Inhibition
A prevalent mechanism of action for anticancer thiazoles is the inhibition of protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer.
Caption: Putative kinase inhibition pathway for thiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
II. Antimicrobial Activity: A Broad Spectrum of Defense
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[2] Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[10][11][12]
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial activity of thiazole derivatives is dictated by the specific substitutions on the heterocyclic core. The following table presents the Minimum Inhibitory Concentration (MIC) values for several 2,5-disubstituted thiazole compounds against various microbial strains, offering a benchmark for the potential of this compound derivatives.
| Compound Scaffold | R1 (at C2) | R2 (at C5) | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | -NH-allyl | -Pyrazolinyl | S. pneumoniae | 0.03–7.81 | [10] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | -NH-allyl | -Pyrazolinyl | S. aureus | 0.03–7.81 | [10] |
| Functionally substituted 2-aminothiazole | Varied | Varied | E. cloacae | Potent | [12] |
| 2-Amino-thiazole | Varied | Varied | B. subtilis | Active | [11] |
| 2-Amino-thiazole | Varied | Varied | E. coli | Active | [11] |
Expert Insights: The broad range of MIC values for the 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives against both Gram-positive and Gram-negative bacteria underscores the significant impact of the substituents on antimicrobial potency.[10] The incorporation of a pyrazoline moiety at the 5-position appears to be a favorable structural feature. This suggests that derivatizing the aminomethyl group of this compound with other heterocyclic systems could be a fruitful strategy for developing novel antimicrobial agents.
Experimental Workflow: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[15]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL), and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[14]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[15]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
III. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders.[16] Thiazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[16][17]
Comparative Analysis of Anti-inflammatory Potential
The anti-inflammatory activity of thiazole derivatives is closely linked to their ability to inhibit pro-inflammatory mediators. The table below compares the inhibitory activity of different thiazole-based compounds.
| Compound Scaffold | Assay | Target | IC50 (µM) / % Inhibition | Reference |
| 3,5-diaryl-4,5-dihydropyrazole-thiazole | NO release in RAW264.7 cells | iNOS | Potent inhibition | [16] |
| 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole | NO production in RAW264.7 cells | iNOS | Significant decrease | [5] |
| Amides of 2-aminothiazole | Carrageenan-induced paw edema | In vivo inflammation | 56% after 3h | [17] |
| 1,3-Dihydro-2H-indolin-2-one derivatives | In vitro COX-2 inhibition | COX-2 | 2.35 ± 0.04 | [18] |
Expert Insights: The data indicates that thiazole derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of nitric oxide (NO) production and COX-2 activity.[16][18] The combination of a thiazole ring with other heterocyclic systems, such as pyrazole and indolinone, can lead to potent anti-inflammatory compounds. This suggests that modifying the aminomethyl group of this compound with moieties known to interact with inflammatory targets could be a valuable design strategy.
Plausible Mechanism of Action: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.
Caption: Simplified pathway of COX-2 inhibition by thiazole derivatives.
Experimental Protocol: COX-2 Inhibitor Screening Assay
A common method for evaluating the anti-inflammatory potential of compounds is to measure their ability to inhibit the activity of the COX-2 enzyme.[19][20]
Principle: This assay typically measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate. The presence of a COX-2 inhibitor reduces the rate of this reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the necessary reagents, including COX assay buffer, heme, human recombinant COX-2 enzyme, and the substrate (e.g., arachidonic acid).[19][21]
-
Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Reaction: In a 96-well plate, add the assay buffer, heme, and the test inhibitor or vehicle control.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[20]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Signal Detection: Measure the absorbance or fluorescence of the product at the appropriate wavelength over time using a plate reader.[19]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion: A Scaffold with Untapped Potential
While the direct exploration of this compound derivatives is in its early stages, the wealth of data on structurally related 2,5-disubstituted thiazoles provides a strong foundation for their potential as a versatile therapeutic scaffold. The comparative analysis presented in this guide highlights the critical role of substitutions at the 2- and 5-positions in dictating the anticancer, antimicrobial, and anti-inflammatory activities of these compounds.
The synthetic tractability of the this compound core, particularly the reactivity of the 2-bromo and 5-aminomethyl groups, opens up a vast chemical space for the generation of diverse compound libraries. Future research should focus on the systematic derivatization of this scaffold and the evaluation of the resulting compounds in the biological assays detailed in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of molecules and paving the way for the development of novel and effective treatments for a range of human diseases.
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Li, Y., et al. (2021). Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. PubMed. [Link]
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Aillón, D., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Dubey, S., et al. (2016). Quantitative Structure Activity Relationship of 2, 5, 6–Trisubstituted imidazo (2, 1-b)-1, 3, 4–Thiadiazole as Anticancer Compunds. ResearchGate. [Link]
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Li, J., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. National Institutes of Health. [Link]
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A Technical Guide to the Structure-Activity Relationship of (2-Bromothiazol-5-yl)methanamine Derivatives as Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The (2-bromothiazol-5-yl)methanamine scaffold and its close analogs, particularly 2-amino-5-bromothiazole derivatives, have emerged as a promising chemotype in the discovery of novel anticancer agents. Extensive research has identified these compounds as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are critical regulators of mitosis.[1][2] Overexpression of Aurora kinases is a hallmark of many human cancers, making them a compelling target for therapeutic intervention.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative framework for medicinal chemists and drug development professionals. We will delve into the rationale behind key structural modifications, present comparative biological data, and provide detailed experimental protocols for synthesis and evaluation.
The 2-Amino-5-Bromothiazole Core: A Privileged Scaffold for Kinase Inhibition
The 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with the ATP-binding site of numerous kinases.[3] The nitrogen atoms of the thiazole ring and the 2-amino group can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[4] The bromine atom at the 5-position of the thiazole ring serves as a critical handle for further chemical modification and can also contribute to binding affinity through halogen bonding or by occupying a hydrophobic pocket.[5]
Comparative Analysis of Biological Activity
While a comprehensive SAR study of a single, unified series of this compound derivatives is not available in a single publication, by synthesizing data from multiple sources, we can establish key SAR trends. The focus of many optimization efforts has been on derivatives of 2-amino-5-bromothiazole, particularly those with substitutions on the 2-amino group. A key example of a promising lead compound from this class is 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide .[1]
The following table summarizes the antiproliferative and kinase inhibitory activities of selected 2-aminothiazole derivatives, highlighting the impact of various substitution patterns. This comparative data underscores the key structural determinants for potency.
| Compound ID | Core Structure | R Group (Substitution on 2-amino group) | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Cell Line | Antiproliferative Activity (IC50, µM) |
| 1 | 2-amino-5-bromothiazole | 4-(N-methylcarbamoyl)phenyl | Potent (specific value not disclosed) | Potent (specific value not disclosed) | Various cancer cell lines | Promising anticancer activity |
| 2 | 2-amino-5-bromothiazole | Phenyl | - | - | H1299 (Lung) | 6.61 |
| 3 | 2-amino-5-bromothiazole | Benzyl | - | - | H1299 (Lung) | 9.34 |
| 4 | 2-aminothiazole | (4-morpholinophenyl)pyrimidin-4-yl | 8.0 (Ki) | 9.2 (Ki) | Various cancer cell lines | Potent cytotoxic agent |
Data synthesized from multiple sources to illustrate SAR trends.[1][5][6]
Key Structure-Activity Relationship Insights:
-
The 2-Amino Linker is Critical: The presence of the 2-amino group is fundamental for Aurora kinase inhibition, as it acts as a hydrogen bond donor to the kinase hinge region.[4]
-
Substitution at the 5-Position: The bromine atom at the 5-position is a key feature. While other halogens or small lipophilic groups can be tolerated, the bromo-substitution often leads to potent compounds.[5] Replacing the bromo group with a methyl group has been shown to decrease potency in some cases.[5]
-
Aromatic Substituents on the 2-Amino Group: The introduction of an aromatic ring, such as a phenyl or substituted phenyl group, on the 2-amino moiety is a common strategy that generally enhances potency. This aromatic group can engage in additional hydrophobic or π-stacking interactions within the ATP-binding pocket.
-
Para-Substitution on the Phenyl Ring: For derivatives containing a phenyl ring attached to the 2-amino group, para-substitution is often crucial for high potency and selectivity.[6] As seen in compound 1 , a para-substituted N-methylbenzamide group leads to a promising anticancer profile. This suggests that the para-position extends into a region of the binding site where further interactions can be optimized.
Experimental Design and Rationale
The development of potent and selective this compound-based kinase inhibitors follows a logical workflow, from chemical synthesis to biological evaluation. Understanding the causality behind these experimental choices is paramount for successful drug discovery.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are representative step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 4-((5-bromothiazol-2-yl)amino)benzamide Derivatives
The synthesis of the target compounds typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between 2-amino-5-bromothiazole and a substituted aminobenzamide.
Materials:
-
2-amino-5-bromothiazole
-
Appropriately substituted 4-aminobenzamide
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add 2-amino-5-bromothiazole (1.0 eq), the substituted 4-aminobenzamide (1.1 eq), Cs2CO3 (2.0 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add Pd2(dba)3 (0.05 eq) to the vessel.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8]
Materials:
-
Purified recombinant Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for controls).
-
Add 2 µL of Aurora A kinase in kinase buffer to each well.
-
Add 2 µL of a mixture of the kinase substrate and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30 minutes.[7]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[9]
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold, particularly in its 2-amino-substituted form, represents a fertile ground for the development of novel Aurora kinase inhibitors. The SAR data, though compiled from various sources, clearly indicates that modifications at the 2-amino position with substituted aromatic rings are a fruitful strategy for enhancing potency. The bromine at the 5-position is a key feature, likely contributing to both binding and synthetic versatility.
Future work in this area should focus on systematic explorations of substituents on the phenyl ring of the 4-((5-bromothiazol-2-yl)amino)benzamide template to further optimize potency and selectivity. Additionally, exploring bioisosteric replacements for the benzamide moiety could lead to compounds with improved pharmacokinetic properties. The detailed protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate new analogs, thereby accelerating the discovery of next-generation anticancer therapeutics based on this promising scaffold.
References
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Ghareb, N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]
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Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available from: [Link]
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Andersen, C. B., et al. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. ACS Chemical Biology, 3(3), 180-192. Available from: [Link]
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García-Arroyo, R., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12345-12356. Available from: [Link]
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Gaber, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. Available from: [Link]
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Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. Available from: [Link]
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Ghorab, M. M., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 16(1), 1-15. Available from: [Link]
-
Gul, S., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2216. Available from: [Link]
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Ben-David, Y., et al. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. JoVE (Journal of Visualized Experiments). Available from: [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Available from: [Link]
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Gasparian, A. V., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. Available from: [Link]
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Rivas, F. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(3), 2345. Available from: [Link]
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Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. Available from: [Link]
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El-Sayed, M. A., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433. Available from: [Link]
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Wang, Y., et al. (2018). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 23(11), 2789. Available from: [Link]
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Zani, F., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8345. Available from: [Link]
-
Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. Available from: [Link]
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Conti, P., et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 27(11), 3505. Available from: [Link]
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- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atcc.org [atcc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
comparing the efficacy of different synthetic routes to (2-Bromothiazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
(2-Bromothiazol-5-yl)methanamine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. The presence of the reactive bromothiazole core and the primary amine functionality allows for diverse chemical modifications, making it a sought-after precursor for novel therapeutic agents. This guide provides a comparative analysis of the different synthetic strategies to obtain this important molecule, offering insights into the advantages and disadvantages of each route to aid in the selection of the most suitable method for specific research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves a multi-step approach, starting from more readily available thiazole precursors. The key challenge lies in the selective functionalization of the C5 position of the 2-bromothiazole scaffold to introduce the aminomethyl group. This guide will explore two primary synthetic pathways:
-
Route 1: From 2-Bromo-5-(bromomethyl)thiazole via Gabriel Synthesis or Direct Amination. This classic approach leverages a key intermediate, 2-bromo-5-(bromomethyl)thiazole, to introduce the nitrogen functionality.
-
Route 2: From 2-Amino-5-formylthiazole via a Multi-step Sequence. This strategy begins with the more accessible 2-aminothiazole and introduces the required functional groups through a series of transformations.
Route 1: Synthesis via 2-Bromo-5-(bromomethyl)thiazole
This synthetic pathway hinges on the preparation of the key intermediate, 2-bromo-5-(bromomethyl)thiazole. While the synthesis of this intermediate is not always straightforward, its subsequent conversion to the target amine can be achieved with high efficiency.
Synthesis of the Key Intermediate: 2-Bromo-5-(bromomethyl)thiazole
The preparation of 2-bromo-5-(bromomethyl)thiazole has been documented in the patent literature[1][2]. The synthesis typically starts from 2-chloroallyl isothiocyanate, which undergoes a cyclization and bromination sequence. Although detailed experimental procedures for the synthesis of the brominated analog are not extensively published, the preparation of the analogous 2-chloro-5-(chloromethyl)thiazole is well-described and can be adapted[1][2][3].
Conversion to this compound
Once 2-bromo-5-(bromomethyl)thiazole is obtained, the aminomethyl group can be introduced via two primary methods:
1. Gabriel Synthesis: This reliable method for preparing primary amines involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrazinolysis to release the free amine.
2. Direct Amination: A more direct approach involves the reaction of 2-bromo-5-(bromomethyl)thiazole with an ammonia equivalent, such as sodium azide followed by reduction, or directly with ammonia under pressure.
dot graph "Route_1_Synthesis_of_2_Bromothiazol_5_yl_methanamine" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Route 1: Gabriel Synthesis from 2-Bromo-5-(bromomethyl)thiazole"
Experimental Protocol: Gabriel Synthesis
A detailed, step-by-step protocol for this route is provided below:
Step 1: Synthesis of N-(2-Bromothiazol-5-ylmethyl)phthalimide
-
In a round-bottom flask, dissolve 2-bromo-5-(bromomethyl)thiazole (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield N-(2-bromothiazol-5-ylmethyl)phthalimide.
Step 2: Synthesis of this compound
-
Suspend the N-(2-bromothiazol-5-ylmethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0 eq) to the suspension.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction to room temperature and acidify with hydrochloric acid.
-
Filter to remove the phthalhydrazide byproduct.
-
Basify the filtrate with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Route 2: Synthesis via 2-Amino-5-formylthiazole
This alternative route starts from the readily available 2-aminothiazole and proceeds through a formylation, bromination, and reductive amination sequence.
Synthesis of 2-Amino-5-formylthiazole
2-Amino-5-formylthiazole can be prepared from 2-aminothiazole via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocycles[4]. This reaction typically utilizes a mixture of phosphorus oxychloride and dimethylformamide to generate the Vilsmeier reagent.
Conversion to this compound
Step 1: Bromination of the Amino Group
The amino group of 2-amino-5-formylthiazole can be converted to a bromo group via a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite source in the presence of a bromide salt.
Step 2: Reductive Amination of the Formyl Group
The formyl group of the resulting 2-bromo-5-formylthiazole can then be converted to the aminomethyl group through reductive amination. This typically involves the formation of an imine with an ammonia source, followed by in-situ reduction with a suitable reducing agent like sodium borohydride.
dot graph "Route_2_Synthesis_of_2_Bromothiazol_5_yl_methanamine" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Route 2: Multi-step Synthesis from 2-Aminothiazole"
Comparison of the Synthetic Routes
| Feature | Route 1: Via 2-Bromo-5-(bromomethyl)thiazole | Route 2: Via 2-Amino-5-formylthiazole |
| Starting Material Availability | 2-Chloroallyl isothiocyanate is commercially available but may require synthesis. | 2-Aminothiazole is readily available and inexpensive. |
| Number of Steps | Fewer steps if the bromomethyl intermediate is available. | Generally involves more synthetic transformations. |
| Key Intermediates | 2-Bromo-5-(bromomethyl)thiazole. | 2-Amino-5-formylthiazole, 2-Bromo-5-formylthiazole. |
| Reaction Conditions | Gabriel synthesis conditions are generally mild. | Vilsmeier-Haack and Sandmeyer reactions can involve harsh reagents. |
| Potential Yield | High yields are achievable in the final amination steps. | Overall yield may be lower due to the number of steps. |
| Scalability | Potentially scalable, but depends on the availability of the starting material. | More amenable to large-scale synthesis due to the accessible starting material. |
| Safety Considerations | Use of lachrymatory bromomethyl intermediate. | Use of phosphorus oxychloride and handling of diazonium salts. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is a more direct approach, particularly if the key intermediate, 2-bromo-5-(bromomethyl)thiazole, is accessible. The Gabriel synthesis provides a clean and efficient method for introducing the amine functionality.
Route 2 , while involving more steps, starts from a readily available and cost-effective material. This makes it an attractive option for large-scale production, despite the potentially lower overall yield.
The choice between these routes will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, the availability of starting materials and reagents, and the laboratory's capabilities for handling the specific reaction conditions and intermediates involved. For laboratory-scale synthesis where the bromomethyl intermediate can be obtained, Route 1 may be preferred for its directness. For larger-scale industrial applications, the cost-effectiveness of the starting material in Route 2 may outweigh the disadvantages of a longer synthetic sequence.
References
- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. EP1031566A1.
-
Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):147-152. [Link]
- Process for the production of tert-butyl N-(2-bromoethyl)
- 2-sulfanilamido-5-bromothiazoles. US2537592A.
- Process for preparing 2-amino-5-formylthiazole and its hydrobromide salt. US4225719A.
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications, 2014, 2014:702321. [Link]
-
1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC 2001 (vi) 94-99. [Link]
-
Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. Chemistry of Heterocyclic Compounds, Vol. 40, No. 11, 2004. [Link]
- Method for preparing 2-chlorine-5 chloromethyl thiazole. CN101691375A.
- Process for the prepar
- Process for preparing 2-chloro-5-chloromethyl thiazole. CN1126746C.
- 2-Ethylthio-5-bromobenzothiazole and its prepar
-
Carbamic acid, tert-butyl ester. Organic Syntheses, Coll. Vol. 5, p.166 (1973); Vol. 41, p.11 (1961). [Link]
- Synthesis method of 2-bromo-5-chlorothiazole-4-carboxyl
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. International Journal of Advanced Research, 5(1), 1937-1940. [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chemistry, 2017, 19, 2156-2160. [Link]
- Tert-butyl carbamate derivative and preparation method and applic
Sources
- 1. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 2. CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 3. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. US4225719A - Process for preparing 2-amino-5-formylthiazole and its hydrobromide salt - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Structural Validation of (2-Bromothiazol-5-yl)methanamine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the structural validation of (2-Bromothiazol-5-yl)methanamine and its derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a self-validating system for structural elucidation that embodies the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1] Its correct structural assignment is therefore of paramount importance. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the gold standard of X-ray Crystallography.
The Analytical Triad: A Multi-faceted Approach to Structural Validation
No single analytical technique is sufficient for the complete and unambiguous structural determination of a novel molecule. Instead, a synergistic approach, employing a triad of spectroscopic methods, is essential. Each technique provides a unique piece of the structural puzzle, and their combined data creates a self-validating system.
Sources
A Comparative Spectroscopic Guide to (2-Bromothiazol-5-yl)methanamine Hydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the spectroscopic data for (2-Bromothiazol-5-yl)methanamine hydrochloride, a key building block in medicinal chemistry. In the landscape of drug discovery, meticulous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. This document serves as a practical reference for researchers, offering not only a detailed breakdown of the expected spectroscopic signatures of the title compound but also a comparative perspective against structurally related analogs. By understanding the subtle yet significant shifts in spectral data with changes in substitution, researchers can gain a deeper appreciation for structure-property relationships and enhance their ability to characterize novel compounds.
While direct experimental spectra for this compound hydrochloride are often provided in Certificates of Analysis by suppliers, this guide will focus on predicting and interpreting these spectra based on established principles and data from analogous compounds. This predictive approach empowers researchers to anticipate the spectroscopic characteristics of their molecules and aids in the analysis of newly synthesized materials.
The Spectroscopic Profile: this compound Hydrochloride
This compound hydrochloride possesses a unique constellation of functional groups that give rise to a distinct spectroscopic fingerprint. The thiazole ring, the aminomethyl group, and the bromine substituent all contribute to the overall spectral features. The hydrochloride salt form will also influence the chemical environment, particularly of the amine group.
Predicted ¹H NMR Spectroscopy
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound hydrochloride, we can predict the following key signals in a solvent like DMSO-d₆:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Thiazole-H4 | ~8.0 - 8.3 | Singlet (s) | The sole proton on the thiazole ring. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms, and the bromine at position 2. |
| -CH₂- | ~4.4 - 4.7 | Singlet (s) or Broad Singlet | Methylene protons adjacent to the thiazole ring and the ammonium group. The chemical shift is downfield due to the influence of these groups. |
| -NH₃⁺ | ~8.5 - 9.5 | Broad Singlet (br s) | Protons of the ammonium group. The chemical shift can be highly variable and concentration-dependent. The signal will be broad due to quadrupolar relaxation and exchange with residual water. |
Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar thiazole-containing compounds reported in the scientific literature. The electron-withdrawing bromine atom at the 2-position is expected to deshield the H4 proton, shifting it downfield compared to an unsubstituted thiazole. The aminomethyl protons are deshielded by both the aromatic thiazole ring and the positively charged nitrogen.
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Thiazole-C2 | ~155 - 160 | Carbon bearing the bromine atom. The chemical shift is significantly influenced by the halogen substituent. |
| Thiazole-C4 | ~145 - 150 | The CH carbon of the thiazole ring. |
| Thiazole-C5 | ~130 - 135 | Carbon to which the aminomethyl group is attached. |
| -CH₂- | ~40 - 45 | The methylene carbon. |
Causality Behind Predictions: The chemical shifts of the thiazole ring carbons are highly dependent on the substitution pattern. The C2 carbon directly attached to the electronegative bromine atom is expected to be significantly downfield.
Predicted FT-IR Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |
| N-H | 3200 - 2800 (broad) | N-H stretching of the ammonium salt. |
| C-H (aromatic) | ~3100 | C-H stretching of the thiazole ring. |
| C-H (aliphatic) | 2900 - 3000 | C-H stretching of the methylene group. |
| C=N, C=C | 1620 - 1450 | Ring stretching vibrations of the thiazole. |
| C-Br | 600 - 500 | C-Br stretching. |
Causality Behind Predictions: The broad and intense absorption in the high-wavenumber region is a characteristic feature of an ammonium salt. The thiazole ring will exhibit a series of characteristic stretching vibrations in the fingerprint region.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, we would expect to see the molecular ion of the free base.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | ~193.9/195.9 | The protonated molecular ion of the free base, (C₄H₅BrN₂S). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 m/z units. |
Comparative Analysis with Structural Analogs
To better understand the spectroscopic features of this compound hydrochloride, it is instructive to compare its predicted data with those of two key analogs: (2-Chlorothiazol-5-yl)methanamine hydrochloride and the parent (thiazol-5-yl)methanamine.
Comparison of Predicted ¹H NMR Data
| Compound | Thiazole-H4 (δ, ppm) | -CH₂- (δ, ppm) | -NH₃⁺ (δ, ppm) | Other Protons (δ, ppm) |
| This compound HCl | ~8.0 - 8.3 | ~4.4 - 4.7 | ~8.5 - 9.5 | - |
| (2-Chlorothiazol-5-yl)methanamine HCl | ~7.9 - 8.2 | ~4.4 - 4.7 | ~8.5 - 9.5 | - |
| (Thiazol-5-yl)methanamine | ~7.8 - 8.1 | ~4.3 - 4.6 | ~8.0 - 9.0 | Thiazole-H2: ~9.0-9.2 (s) |
Key Differences and Interpretation:
-
Effect of Halogen: The electronegativity of the halogen at the 2-position influences the chemical shift of the H4 proton. Bromine is less electronegative than chlorine, which may result in a slightly more downfield shift for the H4 proton in the bromo-derivative compared to the chloro-derivative, although this effect can be subtle.
-
Presence of H2 Proton: In the unsubstituted analog, the presence of a proton at the C2 position of the thiazole ring will give rise to an additional singlet in the downfield region of the spectrum.
Comparison of Predicted Mass Spectrometry Data
| Compound | Expected [M+H]⁺ (m/z) | Key Isotopic Signature |
| This compound | ~193.9/195.9 | 1:1 ratio for Br isotopes |
| (2-Chlorothiazol-5-yl)methanamine | ~149.0/151.0 | 3:1 ratio for Cl isotopes |
| (Thiazol-5-yl)methanamine | ~115.0 | - |
Key Differences and Interpretation: The mass spectrum provides a clear and unambiguous way to distinguish between these analogs. The distinct isotopic patterns of bromine and chlorine are powerful diagnostic tools.
Experimental Protocols for Spectroscopic Analysis
The following are generalized, yet detailed, protocols for acquiring high-quality spectroscopic data for small molecules like this compound hydrochloride.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often a good choice for hydrochloride salts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of absorbance or transmittance.
-
Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrumentation:
-
Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it onto an LC column for separation prior to mass analysis.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity.
A Comparative Guide to (2-Bromothiazol-5-yl)methanamine Derivatives: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, making them a fertile ground for the discovery of novel therapeutic agents.[2][3] This guide will delve into the synthesis, in vitro efficacy, and in vivo potential of this promising class of compounds, offering a comparative perspective to aid in future research and development.
Anticancer Potential: A Comparative Look at Thiazole Derivatives
The thiazole moiety is a prevalent feature in many anticancer agents, with derivatives demonstrating potent activity against a range of cancer cell lines.[4][5] Studies on 2-aminothiazole and benzothiazole derivatives have revealed significant cytotoxic effects, often with IC50 values in the low micromolar to nanomolar range.[5][6]
In Vitro Comparative Efficacy
While specific data for (2-Bromothiazol-5-yl)methanamine derivatives is limited, we can infer potential efficacy by examining structurally similar compounds. The following table summarizes the in vitro anticancer activity of various thiazole derivatives against different cancer cell lines, providing a benchmark for future studies.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | Human K562 leukemia | Good anti-proliferative effects | - | - | [2] |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T breast cancer | 0.8 | - | - | [2] |
| Nitrophenyl sulphonamide based methylsulfonyl benzothiazole | HeLa | 0.22 | - | - | [5][6] |
| ter-butyl sulphonamide based methylsulfonyl benzothiazole | HeLa | 0.6 | - | - | [5][6] |
| 2-(4-aminophenyl)-benzothiazole (CJM 126) | MCF-7wt (breast) | Nanomolar range | - | - | [7] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX-610) | MCF-7, MDA-468 (breast) | Nanomolar range | - | - | [7] |
Expert Insights: The structure-activity relationship (SAR) studies of various thiazole derivatives suggest that substitutions at the 2, 4, and 5-positions of the thiazole ring significantly influence their anticancer potency.[8] For instance, the presence of aromatic or heteroaromatic rings and specific functional groups like sulfonamides can enhance cytotoxicity. The bromo-substituent at the 2-position, as in our core structure of interest, is a common feature in potent enzyme inhibitors and warrants further investigation in the context of anticancer activity.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram outlines a standard workflow for the in vitro screening of novel anticancer compounds.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a positive control (e.g., doxorubicin). Include untreated wells as a negative control. Incubate for 48-72 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[9]
Causality Behind Experimental Choices:
-
Seeding Density: The initial cell number is optimized to ensure logarithmic growth throughout the experiment, providing a sensitive window for detecting cytotoxic effects.
-
Incubation Time: A 48-72 hour treatment period is typically sufficient to observe the effects of most cytotoxic agents on cell proliferation.
-
MTT Incubation: A 4-hour incubation with MTT allows for sufficient formazan production in viable cells without causing significant toxicity from the reagent itself.
-
DMSO Solubilization: DMSO is an effective solvent for the water-insoluble formazan crystals, ensuring accurate spectrophotometric measurement.
In Vivo Xenograft Models
Promising candidates from in vitro studies should be further evaluated in in vivo models to assess their therapeutic efficacy and toxicity in a more complex biological system.[10][11] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool.[10]
Experimental Design:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7 for breast cancer) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[10]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the test compound and a vehicle control according to a predetermined dose and schedule.[12]
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.[12]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Antimicrobial Activity of Thiazole Derivatives
Thiazole-containing compounds have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[2][13] The thiazole ring is a key component of several clinically used antimicrobial agents.[14]
Comparative In Vitro Antimicrobial Susceptibility
The following table presents the minimum inhibitory concentration (MIC) values for selected thiazole derivatives against representative bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |
| Substituted phthalazine-1-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (with 4-chlorophenyl) | Aspergillus niger | - | Ketoconazole | - | [13] |
| Heteroaryl thiazole derivative 3 | MRSA, P. aeruginosa, E. coli | 230-700 | Ampicillin | - | [13] |
| Chloro-substituted thiadiazoles | S. aureus, E. coli, P. vulgaris | Moderate activity | Ampicillin trihydrate | - | [15] |
| Benzo[d]thiazole derivatives 13 & 14 | Gram-positive & Gram-negative bacteria, A. niger | Significant activity at 50-75 µg/mL | Ofloxacin, Ketoconazole | 10 | [16] |
Expert Insights: The antimicrobial activity of thiazole derivatives is highly dependent on the nature and position of substituents. For instance, the introduction of halogen atoms, particularly chlorine, has been shown to enhance antibacterial and antifungal activity.[15] The lipophilicity of the molecule, as indicated by the partition coefficient (log P), also plays a crucial role in its ability to penetrate microbial cell membranes.[16]
Experimental Workflow: Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used and accurate technique for determining the MIC of an antimicrobial agent.[1][3]
Detailed Protocol: Broth Microdilution Method
Principle: This method involves challenging a standardized microbial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible growth.[17]
Step-by-Step Protocol:
-
Prepare Microtiter Plates: Dispense serial twofold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) into the wells of a 96-well microtiter plate.[18]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.[18]
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[3]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17]
Causality Behind Experimental Choices:
-
Serial Dilutions: This allows for the precise determination of the minimum concentration required to inhibit microbial growth.
-
Standardized Inoculum: A consistent starting number of microorganisms is crucial for the reproducibility and accuracy of the MIC results.
-
Growth Medium: The choice of broth is critical to support the growth of the test organism and not interfere with the activity of the antimicrobial agent.
-
Incubation Conditions: Optimal temperature and time are necessary for the robust growth of the microorganism in the control wells, providing a clear baseline for assessing inhibition.
Neuroprotective Potential of Thiazole Derivatives
Emerging evidence suggests that thiazole and benzothiazole derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][19] Their proposed mechanisms of action include antioxidant effects, inhibition of key enzymes involved in neuroinflammation, and modulation of neurotransmitter receptors.[19][20]
Comparative Insights from Related Compounds
While direct in vivo studies on this compound derivatives for neuroprotection are yet to be published, research on related benzothiazole compounds provides valuable clues. For instance, certain benzothiazole derivatives have been shown to enhance the activity of catalase, an important antioxidant enzyme with a neuroprotective role.[20] Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis due to its neuroprotective effects.[19]
In Vivo Models of Neurodegenerative Diseases
Evaluating the neuroprotective effects of novel compounds requires the use of appropriate animal models that recapitulate key aspects of human neurodegenerative diseases.[21]
Commonly Used Models:
-
Alzheimer's Disease Models: Transgenic mouse models expressing human genes associated with familial Alzheimer's disease (e.g., APP/PS1 mice) are widely used to study amyloid-beta plaque formation and cognitive deficits.[22]
-
Parkinson's Disease Models: Neurotoxin-induced models, such as the rotenone-induced rat model, are used to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[4]
Experimental Approach:
-
Model Induction: Induce the disease phenotype in the chosen animal model.
-
Compound Administration: Treat the animals with the test compound over a specified period.
-
Behavioral Testing: Assess cognitive function (e.g., Morris water maze for Alzheimer's models) or motor function (e.g., rotarod test for Parkinson's models).
-
Neurochemical and Histological Analysis: At the end of the study, analyze brain tissue for markers of neurodegeneration, neuroinflammation, and oxidative stress.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on related thiazole derivatives, these compounds are predicted to exhibit significant anticancer, antimicrobial, and neuroprotective activities. This guide provides a comparative framework and detailed experimental protocols to facilitate the systematic evaluation of this compound class.
Future research should focus on the synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to identify their molecular targets and pathways of action. Promising candidates should then be advanced to in vivo studies to evaluate their efficacy, safety, and pharmacokinetic profiles. The insights and methodologies presented in this guide are intended to accelerate the discovery and development of new therapies based on this versatile chemical scaffold.
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Safety Operating Guide
A Guide to the Proper Disposal of (2-Bromothiazol-5-yl)methanamine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (2-Bromothiazol-5-yl)methanamine. It is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds. The procedures outlined herein are designed to ensure personnel safety, protect the environment, and adhere to regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound is a brominated heterocyclic amine. Understanding its inherent chemical properties is the first step in managing its waste stream effectively. While specific toxicity data for this exact compound is not extensively published, the functional groups present—a brominated thiazole ring and a primary amine—dictate its hazard profile.
-
Halogenated Organic: The presence of bromine classifies it as a halogenated organic compound. These compounds are often persistent in the environment and require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[1][2] Disposal of halogenated waste is significantly more costly and regulated than non-halogenated waste.[2][3]
-
Amine Functionality: The methanamine group makes the compound basic. It will react with acids, acid chlorides, and acid anhydrides.[4] Such incompatibilities are critical to consider during waste segregation to prevent violent reactions or heat generation.[5]
-
General Thiazole Hazards: Thiazole derivatives can be irritants to the skin, eyes, and respiratory system.[6] Safety Data Sheets (SDS) for similar compounds recommend avoiding contact with skin and eyes and preventing inhalation of vapors or mists.[4][7]
Therefore, all waste containing this compound must be treated as hazardous waste . It must never be disposed of down the drain or in regular trash.[8][9] The overarching regulatory framework for this is the Resource Conservation and Recovery Act (RCRA) in the United States, which provides for "cradle-to-grave" control of hazardous waste.[10][11]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Class | GHS Pictograms (Anticipated) | Required PPE | Rationale |
| Skin Irritant/Sensitizer | Exclamation Mark | Nitrile or Neoprene Gloves, Lab Coat | Prevents direct skin contact, which can cause irritation or allergic reactions. |
| Eye Irritant | Exclamation Mark | ANSI Z87.1-compliant Safety Glasses or Goggles | Protects eyes from splashes of liquid or solutions.[12] |
| Respiratory Irritant | Exclamation Mark | Chemical Fume Hood | All handling and waste consolidation should occur in a fume hood to prevent inhalation of vapors. |
| Flammable (Potential) | Flame | Use Non-sparking Tools, Avoid Ignition Sources | Although not explicitly rated, similar small organic molecules are flammable. Prudent practice dictates avoiding heat and ignition sources.[4][12] |
Waste Segregation: The Most Critical Step
Proper segregation is paramount to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[13] Because this compound is a halogenated organic compound, it belongs in a dedicated "Halogenated Organic Waste" container.[1][3][8]
Causality: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing the more expensive incineration disposal route for all of it.[2] Furthermore, mixing this basic amine with acidic waste could cause a dangerous exothermic reaction.[5]
Disposal Workflow: A Step-by-Step Protocol
This section details the standard operating procedure for handling waste from the point of generation to its final preparation for pickup by a licensed hazardous waste disposal contractor.
Required Materials
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass, with a screw-top cap).[14]
-
Hazardous Waste Label (provided by your institution's Environmental Health & Safety - EHS - department).
-
Secondary containment bin (large enough to hold the entire volume of the waste container).[13][15]
-
Appropriate PPE (see Table 1).
Step-by-Step Procedure
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab where the waste will be stored, such as inside a chemical fume hood or a designated, labeled cabinet.[14] This area must be at or near the point of waste generation.
-
Prepare the Waste Container:
-
Obtain a clean, empty, and appropriate waste container. Never use food containers.[14]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[8]
-
Write the full chemical name: "this compound" and any solvents used (e.g., "in Dichloromethane"). Do not use abbreviations.[8]
-
Place the labeled container inside a secondary containment bin.[13]
-
-
Accumulate Waste:
-
Carefully pour the waste into the container inside a fume hood.
-
Keep the container securely capped at all times, except when actively adding waste.[3][8][13] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.
-
Maintain a running log of the contents and their approximate percentages on the container's label or an attached sheet.
-
-
Handling Full Containers:
Disposal of Contaminated Solids and Empty Containers
-
Contaminated Solids: Items like gloves, weigh paper, or silica gel grossly contaminated with this compound should be placed in a separate, sealed, and labeled bag or container for solid hazardous waste.
-
Empty Containers: The original product container is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[5] This rinsate is considered hazardous waste and must be collected in the appropriate halogenated organic waste container.[5] After triple-rinsing and air-drying in a fume hood, the container can typically be disposed of in the regular trash (or recycled glass bin, per institutional policy).[5]
Spill Management Protocol
Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the lab.
-
Isolate the Area: Secure the area and prevent entry.
-
Assess the Spill: For a small spill (<100 mL) that you are trained and equipped to handle:
-
Don the appropriate PPE (double gloves, goggles, lab coat).
-
Contain the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand). Do not use combustible materials like paper towels on a neat spill.
-
Working from the outside in, carefully collect the absorbed material using non-sparking tools.[4]
-
Place all contaminated materials into a sealed, labeled hazardous waste bag or container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Collect these wipes as hazardous waste.
-
For Large Spills (>100 mL): Evacuate the area immediately and contact your institution's EHS emergency line.[12]
Disposal Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for segregating and handling waste.
References
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European Food Safety Authority. (2016). Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. EFSA Journal. [Link]
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Material Safety Data Sheet. (2021). INK FOR WATER COLOR PEN. [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. [Link]
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KEIMFARBEN GMBH. (n.d.). Safety data sheet. [Link]
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U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
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U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
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Al-Ostath, A., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
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Al-Warhi, T., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
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National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. [Link]
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Arnold & Porter. (2024). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. [Link]
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Mastering the Safe Handling of (2-Bromothiazol-5-yl)methanamine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. (2-Bromothiazol-5-yl)methanamine is a key building block in the synthesis of innovative therapeutics, but its handling requires a meticulous approach grounded in a deep understanding of its chemical properties. This guide provides essential, actionable intelligence for the safe and effective use of this compound, from initial handling to final disposal, ensuring both operational excellence and a secure laboratory environment.
Hazard Analysis: Understanding the Risks
Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.[2]
The bromine atom in the molecule also places it in the category of halogenated organic compounds, which require special consideration for disposal due to their potential environmental impact.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated reactivity.
| PPE Component | Specifications | Rationale |
| Gloves | Nitrile or Neoprene, powder-free. Double-gloving is mandatory.[4] | Provides a robust barrier against skin contact. The absence of powder prevents the aerosolization of the compound.[4] Gloves should be changed every 30 minutes or immediately if contaminated.[4] |
| Eye Protection | Chemical splash goggles and a face shield.[4][5] | Offers full-face protection against splashes and aerosols, which can cause severe eye damage and skin irritation.[2][4] |
| Body Covering | Disposable, long-sleeved gown with tight-fitting cuffs that closes in the back.[4] | Prevents contamination of personal clothing and skin. The back closure minimizes the risk of frontal spills reaching the wearer.[4] |
| Respiratory Protection | An N95 respirator or higher.[4][6] | Necessary to protect against the inhalation of aerosols or fine particles of the compound, which can cause respiratory irritation.[2][4] |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect against spills. |
Operational Workflow for Safe Handling
The following step-by-step workflow, visualized in the accompanying diagram, provides a procedural framework for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with an emergency eyewash for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material such as sand or vermiculite.[2] Collect the absorbed material into a sealed container for hazardous waste disposal.[2] |
Disposal Plan: Environmental Responsibility
As a brominated organic compound, this compound and any materials contaminated with it are considered hazardous waste.[3]
-
Waste Segregation: All disposable PPE, contaminated labware, and residual compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The waste must be disposed of through a licensed hazardous waste disposal company.[3] Acceptable disposal methods for brominated compounds include high-temperature incineration at a licensed facility or chemical neutralization by trained professionals.[3] Under no circumstances should this compound or its waste be disposed of down the drain.
By adhering to these rigorous safety protocols, you can confidently and safely unlock the potential of this compound in your research and development endeavors.
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Chemtalk. Bromine water - disposal.[Link]
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GERPAC. Personal protective equipment for preparing toxic drugs.[Link]
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MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.[Link]
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Alberta College of Pharmacy. Personal protective equipment in your pharmacy.[Link]
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PubMed. Protective effect of an aminothiazole compound against γ-radiation induced oxidative damage.[Link]
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Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
